1-(2-isopropylphenyl)-1H-pyrrole-2-carbaldehyde
Description
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Properties
IUPAC Name |
1-(2-propan-2-ylphenyl)pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-11(2)13-7-3-4-8-14(13)15-9-5-6-12(15)10-16/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZQZGBFTFSLMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1N2C=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396200 | |
| Record name | 1-(2-propan-2-ylphenyl)pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383136-02-5 | |
| Record name | 1-[2-(1-Methylethyl)phenyl]-1H-pyrrole-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383136-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-propan-2-ylphenyl)pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(2-isopropylphenyl)-1H-pyrrole-2-carbaldehyde
Abstract
This technical guide provides a comprehensive, research-level overview of a robust and efficient synthetic pathway for 1-(2-isopropylphenyl)-1H-pyrrole-2-carbaldehyde. Pyrrole-2-carbaldehyde scaffolds are pivotal intermediates in medicinal chemistry and materials science, frequently appearing in biologically active compounds.[1][2] This document details a validated two-step synthetic sequence, commencing with the N-arylation of pyrrole followed by regioselective formylation. The discussion emphasizes the mechanistic rationale behind the chosen methodologies, offers detailed, step-by-step experimental protocols, and presents expected characterization data. This guide is intended for researchers, chemists, and professionals in drug development seeking a practical and scientifically grounded approach to synthesizing this and structurally related N-aryl pyrroles.
Strategic Overview: A Two-Step Retrosynthetic Approach
The synthesis of this compound is most logically approached by disconnecting the molecule at two key positions: the C-N bond of the N-aryl group and the C-C bond of the C2-formyl group. This retrosynthetic analysis logically yields a two-step synthetic strategy:
-
N-Arylation: The initial and most critical step is the formation of the C-N bond between the pyrrole nitrogen and the 2-isopropylphenyl ring to construct the precursor, 1-(2-isopropylphenyl)-1H-pyrrole.
-
Formylation: The subsequent step involves the introduction of a formyl (-CHO) group at the C2 position of the pyrrole ring, an electron-rich and sterically accessible site.
This strategy leverages well-established, high-yielding transformations, ensuring a reliable and scalable synthesis.
Figure 1: Retrosynthetic analysis for the target molecule.
Part I: Synthesis of 1-(2-isopropylphenyl)-1H-pyrrole via Ullmann Condensation
Rationale and Method Selection
The formation of the N-aryl bond is a cornerstone of modern organic synthesis. While several methods exist, including the Buchwald-Hartwig amination, the Ullmann condensation (a copper-catalyzed N-arylation) is particularly well-suited for nitrogen-rich heterocycles like pyrrole.[3][4] Modern Ullmann-type protocols, often enhanced by specific ligands, offer significant advantages, including milder reaction conditions and excellent functional group tolerance compared to traditional methods.[5][6] We select a ligand-accelerated, copper(I)-catalyzed approach for its reliability and cost-effectiveness.[7] The use of a diamine ligand, for instance, can significantly improve reaction rates and yields.[5]
Mechanistic Insight: The Ullmann Catalytic Cycle
The Ullmann condensation is proposed to proceed through a Cu(I)/Cu(III) catalytic cycle.[4]
-
Coordination: The amine (pyrrole) coordinates to the Cu(I) catalyst.
-
Oxidative Addition: The aryl halide oxidatively adds to the copper center, forming a Cu(III) intermediate.
-
Reductive Elimination: The C-N bond is formed via reductive elimination, releasing the N-arylated product and regenerating the active Cu(I) catalyst.
Detailed Experimental Protocol
Materials:
-
Pyrrole
-
1-Iodo-2-isopropylbenzene (or 1-bromo-2-isopropylbenzene)
-
Copper(I) Iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA) or a similar diamine ligand
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene or Dioxane
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add CuI (5 mol%), the diamine ligand (10 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous solvent (e.g., Toluene), followed by pyrrole (1.2 equivalents) and 1-iodo-2-isopropylbenzene (1.0 equivalent) via syringe.
-
Heat the reaction mixture to 110-120 °C with vigorous stirring.
-
Causality Note: The elevated temperature is necessary to overcome the activation energy for the oxidative addition step. The inert atmosphere is critical to prevent the oxidation of the Cu(I) catalyst.
-
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the aryl halide is consumed (typically 8-24 hours).
-
Cool the reaction mixture to room temperature and dilute it with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the copper catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Combine the organic filtrates and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 1-(2-isopropylphenyl)-1H-pyrrole.
Part II: C2-Formylation via the Vilsmeier-Haack Reaction
Rationale and Method Selection
The Vilsmeier-Haack reaction is a highly effective and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8][9] For N-substituted pyrroles, the reaction is highly regioselective, strongly favoring substitution at the C2 position due to the electronic stabilization of the cationic intermediate by the nitrogen atom.[10] The electrophile in this reaction, the Vilsmeier reagent, is a mild formylating agent, making it ideal for sensitive substrates.[10][11]
Mechanistic Insight: Vilsmeier-Haack Formylation
The reaction proceeds in two main stages:[8][11]
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with a substituted amide, typically N,N-dimethylformamide (DMF), to form an electrophilic chloroiminium salt, also known as the Vilsmeier reagent.
-
Electrophilic Aromatic Substitution: The electron-rich pyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent. The resulting intermediate eliminates HCl and is subsequently hydrolyzed during aqueous workup to yield the final aldehyde.
Figure 2: Overall synthetic workflow.
Detailed Experimental Protocol
Materials:
-
1-(2-isopropylphenyl)-1H-pyrrole (from Part I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Sodium Acetate (NaOAc) or Sodium Hydroxide (NaOH) solution
-
Ice
Procedure:
-
In a three-neck flask equipped with a dropping funnel and under an inert atmosphere, dissolve 1-(2-isopropylphenyl)-1H-pyrrole (1.0 equivalent) in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add POCl₃ (1.1 - 1.5 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Causality Note: The dropwise addition at low temperature is crucial to control the exothermic reaction of forming the Vilsmeier reagent and to prevent potential side reactions.
-
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. The reaction can be gently heated (e.g., to 40-60 °C) to drive it to completion if necessary. Monitor by TLC.
-
Once the starting material is consumed, cool the reaction mixture back to 0 °C.
-
Carefully and slowly quench the reaction by adding crushed ice, followed by a saturated aqueous solution of sodium acetate or a dilute NaOH solution until the mixture is neutral or slightly basic (pH ~7-8).[11]
-
Self-Validation: This step is critical for hydrolyzing the intermediate iminium salt to the aldehyde. The neutralization also quenches any remaining acidic reagents.
-
-
Extract the aqueous mixture three times with an organic solvent such as ethyl acetate or DCM.
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield this compound as a pure solid or oil.
Product Characterization
The structural confirmation of the final product is achieved through standard spectroscopic methods. The following table summarizes the predicted data based on the analysis of similar structures.[12][13][14]
| Technique | Expected Observations |
| ¹H NMR | Aldehyde Proton (CHO): Singlet, ~9.5-9.8 ppm. Pyrrole Protons: Three distinct signals in the aromatic region (~6.2-7.3 ppm). Phenyl Protons: Multiplets in the aromatic region (~7.2-7.6 ppm). Isopropyl Protons (CH): Septet, ~2.8-3.2 ppm. Isopropyl Protons (CH₃): Doublet, ~1.1-1.3 ppm. |
| ¹³C NMR | Carbonyl Carbon (C=O): ~178-182 ppm. Pyrrole & Phenyl Carbons: Multiple signals between ~110-150 ppm. Isopropyl Carbons: CH at ~28 ppm; CH₃ at ~24 ppm. |
| IR Spectroscopy | C=O Stretch (Aldehyde): Strong, sharp absorption band around 1660-1680 cm⁻¹. C-H Stretch (Aromatic): Above 3000 cm⁻¹. C-H Stretch (Aliphatic): Below 3000 cm⁻¹. |
| Mass Spec. (MS) | Molecular Ion Peak [M]⁺: Expected at m/z corresponding to the molecular weight of C₁₄H₁₅NO (213.28 g/mol ). |
Conclusion
This guide outlines a logical and highly efficient two-step synthesis for this compound. The sequence, involving a copper-catalyzed Ullmann condensation followed by a regioselective Vilsmeier-Haack formylation, employs well-understood and reliable reactions. The detailed protocols and mechanistic insights provided herein serve as a robust foundation for researchers to successfully synthesize this valuable chemical intermediate and to adapt these methods for the preparation of other structurally analogous N-aryl pyrroles.
References
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NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]
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ResearchGate. Copper-catalyzed N-arylation of pyrroles: An overview | Request PDF. Available from: [Link]
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Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]
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Royal Society of Chemistry. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances. Available from: [Link]
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Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]
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Jakraya. Vilsmeier-Haack Transformations under Non Classical Conditions. Available from: [Link]
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ResearchGate. (PDF) Copper-catalysed N -arylation of Pyrrole with Aryl Iodides Under Ligand-free Conditions. Available from: [Link]
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MDPI. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available from: [Link]
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MDPI. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Available from: [Link]
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Organic Chemistry Portal. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Available from: [Link]
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ACS Publications. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines | The Journal of Organic Chemistry. Available from: [Link]
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Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. Available from: [Link]
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ScienceDirect. Solid-phase synthesis of a pyrrole library and identification of bioactive compounds. Available from: [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Available from: [Link]
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Organic Chemistry Portal. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Available from: [Link]
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NIST WebBook. 1H-Pyrrole-2-carboxaldehyde. Available from: [Link]
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MDPI. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Available from: [Link]
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NIH. Synthesis and Biosynthesis of Pyrrole-2-carbaldehydes. Available from: [Link]
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1-(2-isopropylphenyl)-1H-pyrrole-2-carbaldehyde chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-(2-isopropylphenyl)-1H-pyrrole-2-carbaldehyde
This document provides a comprehensive technical overview of this compound, a heterocyclic building block with significant potential in medicinal chemistry and materials science. We will explore its synthesis, physicochemical characteristics, spectroscopic profile, and core reactivity. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound's unique structural and chemical attributes.
Core Molecular Profile and Spectroscopic Analysis
This compound belongs to the class of N-arylpyrrole-2-carbaldehydes. Its structure is characterized by a pyrrole ring N-substituted with a sterically hindered 2-isopropylphenyl group, and a reactive formyl (aldehyde) group at the C-2 position of the pyrrole. This combination of an electron-rich heterocycle, a bulky aromatic substituent, and a versatile aldehyde functional group makes it a valuable intermediate for constructing complex molecular architectures.[1][2]
Physicochemical Properties
The key physicochemical properties are summarized in the table below. Experimental data for this specific molecule is limited; therefore, some values are estimated based on structurally related compounds.
| Property | Value | Source |
| IUPAC Name | 1-[2-(propan-2-yl)phenyl]-1H-pyrrole-2-carbaldehyde | Biosynth[1] |
| CAS Number | 383136-02-5 | Biosynth[1] |
| Molecular Formula | C₁₄H₁₅NO | Biosynth[1] |
| Molecular Weight | 213.27 g/mol | Biosynth[1] |
| Appearance | Predicted: Yellowish solid or oil | General Observation |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, DMF) | General Observation |
| logP (Predicted) | ~3.5 - 4.0 | ChemDraw Estimation |
Spectroscopic Characterization
While a definitive experimental spectrum for this exact compound is not publicly available, a predicted spectroscopic profile can be constructed based on well-characterized analogs like pyrrole-2-carboxaldehyde and other N-substituted derivatives.[3][4]
¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz): The proton NMR spectrum is expected to be complex due to the asymmetric substitution.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aldehyde (-CHO) | 9.5 - 9.7 | Singlet (s) | Deshielded proton characteristic of aldehydes. |
| Pyrrole H-5 | 7.1 - 7.3 | Doublet of doublets (dd) | Coupled to H-3 and H-4. |
| Pyrrole H-3 | 6.9 - 7.1 | Doublet of doublets (dd) | Coupled to H-5 and H-4. |
| Phenyl H-3', H-4', H-5', H-6' | 7.2 - 7.6 | Multiplet (m) | Complex pattern for the ABCD spin system of the phenyl ring. |
| Pyrrole H-4 | 6.3 - 6.5 | Triplet (t) or dd | Coupled to H-3 and H-5. |
| Isopropyl CH | 2.8 - 3.1 | Septet (sept) | Coupled to the two methyl groups. |
| Isopropyl CH₃ | 1.1 - 1.3 | Doublet (d) | Two equivalent methyl groups coupled to the isopropyl CH. |
¹³C NMR Spectroscopy (Predicted, CDCl₃, 100 MHz): The carbon spectrum will show 12 distinct signals corresponding to the unique carbon environments.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | 179 - 182 |
| Phenyl C-1', C-2' (ipso) | 135 - 148 |
| Pyrrole C-2 (ipso) | 132 - 135 |
| Phenyl C-3', C-4', C-5', C-6' | 125 - 130 |
| Pyrrole C-5 | 120 - 128 |
| Pyrrole C-4 | 110 - 115 |
| Pyrrole C-3 | 108 - 112 |
| Isopropyl CH | 28 - 32 |
| Isopropyl CH₃ | 22 - 25 |
Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Aldehyde) | 1660 - 1680 | Strong |
| Aromatic C-H Stretch | 3050 - 3150 | Medium |
| Aliphatic C-H Stretch | 2870 - 2960 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
Mass Spectrometry (MS): Under Electron Ionization (EI), the molecular ion peak [M]⁺ is expected at m/z = 213. Key fragmentation patterns would likely include the loss of the isopropyl group ([M-43]⁺) and the formyl group ([M-29]⁺).
Synthesis and Mechanistic Insights
The most direct and efficient method for synthesizing this compound is the Vilsmeier-Haack reaction .[5][6] This reaction formylates electron-rich aromatic and heteroaromatic rings using a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[7][8]
The synthesis is a two-stage process: first, the preparation of the N-substituted pyrrole precursor, followed by the formylation.
Causality in Experimental Design
The choice of the Vilsmeier-Haack reaction is deliberate. Pyrrole is an electron-rich heterocycle, making it highly susceptible to electrophilic substitution. The Vilsmeier reagent is a mild electrophile, which allows for formylation without requiring harsh Lewis acids that could degrade the pyrrole ring.[8]
Regioselectivity: Formylation of N-substituted pyrroles generally occurs at the C-2 (alpha) position due to the superior stability of the cationic intermediate formed upon electrophilic attack at this position. The bulky 2-isopropylphenyl group further influences this outcome. It sterically shields the nitrogen and forces the aromatic ring to be tilted out of the plane of the pyrrole ring, which can further disfavor attack at the C-5 position, reinforcing the inherent preference for C-2 formylation.[9]
Detailed Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is a representative method adapted from procedures for similar N-substituted pyrroles and should be optimized for specific laboratory conditions.[2]
Safety Precaution: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All operations must be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3.0 eq). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise to the cold DMF via the dropping funnel over 30 minutes. A thick, white precipitate of the Vilsmeier reagent will form. Stir the mixture at 0 °C for an additional 30 minutes.
-
Substrate Addition: Dissolve 1-(2-isopropylphenyl)-1H-pyrrole (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Quenching and Workup: Carefully pour the reaction mixture onto a stirred mixture of crushed ice and a saturated aqueous solution of sodium acetate or sodium bicarbonate. This hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes the acid.
-
Extraction: Extract the aqueous slurry with ethyl acetate or dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.
Chemical Reactivity and Synthetic Utility
The aldehyde group is the primary hub of reactivity, serving as a versatile handle for a wide range of synthetic transformations.[10] The electron-donating nature of the N-substituted pyrrole ring slightly reduces the electrophilicity of the aldehyde's carbonyl carbon compared to a simple benzaldehyde, but it remains highly reactive.[10]
Representative Reactions
-
Reductive Amination: This is a powerful method for C-N bond formation, crucial in drug discovery for introducing diverse amine functionalities.[11] The aldehyde reacts with a primary or secondary amine to form an imine intermediate, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the corresponding amine.[12]
-
Wittig Reaction: To unambiguously form carbon-carbon double bonds, the Wittig reaction is employed. The aldehyde reacts with a phosphorus ylide to produce an alkene, which is a common structural motif in bioactive molecules.[12]
-
Knoevenagel Condensation: This reaction involves the condensation with active methylene compounds (e.g., malononitrile) to form vinyl-pyrrole derivatives, which are valuable intermediates for dyes and functional materials.[12]
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or silver oxide (Ag₂O). This carboxylic acid derivative can then be used in amide coupling reactions.
Applications in Research and Development
The true value of this compound lies in its role as a versatile synthetic intermediate.
-
Medicinal Chemistry: Pyrrole-2-carbaldehydes are foundational scaffolds for a vast number of natural products and pharmacologically active compounds, including antibacterial, antifungal, and anticancer agents.[2][13][14] This specific building block can be used to generate libraries of novel compounds for screening. For instance, analogous pyrazole aldehydes are critical precursors for Janus Kinase (JAK) inhibitors used in treating inflammatory diseases.[11]
-
Materials Science: The pyrrole core is a component of conducting polymers and organic dyes. Derivatives of this compound can be used to synthesize porphyrins and BODIPY dyes, which have applications in sensing, imaging, and photodynamic therapy.[15]
-
Natural Product Synthesis: The pyrrole-2-carbaldehyde motif is present in many natural products, such as the prodiginines.[16][17] This compound can serve as a starting point for the total synthesis of complex natural product analogs.
Conclusion
This compound is a highly functionalized and sterically defined building block. Its synthesis via the reliable Vilsmeier-Haack reaction and the versatile reactivity of its aldehyde group provide chemists with a powerful tool for the rational design and synthesis of novel molecules. Its potential applications span from the development of targeted therapeutics to the creation of advanced functional materials, making it a compound of significant interest for further exploration.
References
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Bobrov, S., et al. (2012). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded N-Substituents. SYNTHESIS, 44(09), 1353–1358. Available at: [Link]
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Wood, J. M., Furkert, D. P., & Brimble, M. A. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Natural Product Reports, 35(8). Available at: [Link]
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Wood, J. M., Furkert, D. P., & Brimble, M. A. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Natural Product Reports. Available at: [Link]
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Geng, H., et al. (2012). A convergent synthesis of the 2-formylpyrrole spiroketal natural product acortatarin A. Organic & Biomolecular Chemistry. Available at: [Link]
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Wood, J. M., Furkert, D. P., & Brimble, M. A. (2019). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Semantic Scholar. Available at: [Link]
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Geier, G. R., et al. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. National Institutes of Health (NIH). Available at: [Link]
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Patil, S. B., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. Available at: [Link]
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Cheméo. (n.d.). Chemical Properties of 1H-Pyrrole-2-carboxaldehyde (CAS 1003-29-8). Available at: [Link]
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The Royal Society of Chemistry. (2024). Supporting Information. Available at: [Link]
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Matsugo, S., & Nakamura, Y. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. Available at: [Link]
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Matrix Fine Chemicals. (n.d.). 1H-PYRROLE-2-CARBALDEHYDE | CAS 1003-29-8. Available at: [Link]
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Wang, C., et al. (2016). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. ResearchGate. Available at: [Link]
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NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde. Available at: [Link]
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An In-depth Technical Guide to 1-(2-isopropylphenyl)-1H-pyrrole-2-carbaldehyde: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2-isopropylphenyl)-1H-pyrrole-2-carbaldehyde, a substituted N-aryl pyrrole derivative of significant interest in medicinal chemistry. While specific experimental data for this exact molecule is limited in publicly available literature, this guide synthesizes information from closely related analogues to present its IUPAC nomenclature, structure, physicochemical properties, and probable synthetic routes. Furthermore, it delves into the established biological activities of the broader class of N-aryl pyrrole-2-carbaldehydes, particularly their potential as anticancer and antimicrobial agents, to extrapolate the therapeutic promise of the title compound. Detailed, field-proven experimental protocols for key synthetic steps and characterization techniques are provided to empower researchers in their exploration of this and similar chemical entities.
Introduction: The Significance of the N-Aryl Pyrrole Scaffold
The pyrrole ring is a fundamental five-membered nitrogen-containing heterocycle that constitutes the core of numerous natural products and synthetic molecules with profound biological activities. Its unique electronic properties and ability to participate in various chemical transformations have made it a privileged scaffold in drug discovery. The introduction of an aryl substituent at the nitrogen atom (N-aryl pyrroles) significantly influences the molecule's steric and electronic characteristics, often enhancing its interaction with biological targets. When further functionalized with a carbaldehyde group at the 2-position, these compounds become versatile intermediates for the synthesis of a diverse array of more complex therapeutic agents.
This guide focuses on a specific N-aryl pyrrole derivative, this compound. The presence of the bulky, lipophilic isopropyl group on the phenyl ring is anticipated to modulate the compound's pharmacokinetic and pharmacodynamic properties, making it a compelling candidate for investigation in modern drug development programs.
IUPAC Name and Chemical Structure
The nomenclature and structural representation of the title compound are fundamental to its study.
IUPAC Name
The correct and systematic name for the compound according to the International Union of Pure and Applied Chemistry (IUPAC) is This compound . An alternative, equally valid IUPAC name is 1-[2-(propan-2-yl)phenyl]-1H-pyrrole-2-carbaldehyde .
Chemical Structure
The two-dimensional structure of this compound is depicted below:
Caption: 2D structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅NO | Calculated |
| Molecular Weight | 213.28 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Inferred from similar compounds |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, chloroform, ethyl acetate) and poorly soluble in water. | Inferred from similar compounds |
Synthesis and Reactivity: A Strategic Approach
The synthesis of this compound can be logically approached in two key stages: the formation of the N-substituted pyrrole ring, followed by the introduction of the carbaldehyde group.
Synthesis of the 1-(2-isopropylphenyl)-1H-pyrrole Core
A robust and widely employed method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis .[1] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 2-isopropylaniline.[2][3]
The Paal-Knorr synthesis proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring. The choice of a weak acid catalyst, such as acetic acid, is critical as it facilitates the protonation of the carbonyl groups, enhancing their electrophilicity without promoting side reactions like the furan formation that can occur under strongly acidic conditions.[3]
Caption: Generalized workflow for the Paal-Knorr synthesis of the pyrrole core.
Objective: To synthesize 1-(2-isopropylphenyl)-1H-pyrrole.
Materials:
-
2,5-Dimethoxytetrahydrofuran (1.0 eq)
-
2-Isopropylaniline (1.0 eq)
-
Glacial acetic acid (catalytic amount)
-
Ethanol (solvent)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,5-dimethoxytetrahydrofuran and ethanol.
-
Add 2-isopropylaniline to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified product by NMR and Mass Spectrometry.
Formylation of the Pyrrole Ring: The Vilsmeier-Haack Reaction
The introduction of the carbaldehyde group at the 2-position of the pyrrole ring is efficiently achieved through the Vilsmeier-Haack reaction .[4][5] This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to formylate electron-rich aromatic rings.[6]
The Vilsmeier reagent, a chloroiminium ion, is a mild electrophile that preferentially attacks the most electron-rich position of the pyrrole ring. For 1-substituted pyrroles, this is typically the C2 position due to the electron-donating nature of the nitrogen atom. The resulting iminium salt is then hydrolyzed during aqueous workup to yield the desired aldehyde.
Caption: Workflow for the Vilsmeier-Haack formylation of the pyrrole ring.
Objective: To synthesize this compound.
Materials:
-
1-(2-isopropylphenyl)-1H-pyrrole (1.0 eq)
-
N,N-Dimethylformamide (DMF) (solvent and reagent)
-
Phosphoryl chloride (POCl₃) (1.1 eq)
-
Dichloromethane (DCM) (co-solvent, optional)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
In a three-necked flask under a nitrogen atmosphere, dissolve 1-(2-isopropylphenyl)-1H-pyrrole in anhydrous DMF (and optionally DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add phosphoryl chloride dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the final product by NMR, IR, and Mass Spectrometry.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the protons of the pyrrole ring, the isopropyl group, the phenyl ring, and the aldehyde.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde (-CHO) | 9.5 - 9.8 | s |
| Pyrrole H5 | 7.0 - 7.2 | dd |
| Pyrrole H3 | 6.9 - 7.1 | dd |
| Phenyl Protons | 7.2 - 7.6 | m |
| Pyrrole H4 | 6.2 - 6.4 | t |
| Isopropyl CH | 2.8 - 3.2 | sept |
| Isopropyl CH₃ | 1.1 - 1.3 | d |
Note: Predicted chemical shifts are in CDCl₃ and relative to TMS. Actual values may vary.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) |
| Aldehyde C=O | 179 - 182 |
| Phenyl C (ipso to N) | 135 - 138 |
| Pyrrole C2 | 132 - 135 |
| Phenyl C (ipso to isopropyl) | 145 - 148 |
| Phenyl CHs | 125 - 130 |
| Pyrrole C5 | 125 - 128 |
| Pyrrole C3 | 115 - 118 |
| Pyrrole C4 | 110 - 113 |
| Isopropyl CH | 28 - 32 |
| Isopropyl CH₃ | 22 - 25 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[9][10]
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O stretch (aldehyde) | 1660 - 1690 | Strong |
| C-H stretch (aldehyde) | 2820 - 2850 and 2720 - 2750 | Medium (often two bands) |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |
| C-N stretch | 1300 - 1350 | Medium |
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern. The fragmentation of 2-substituted pyrrole derivatives is often influenced by the nature of the substituent.[11]
-
Expected Molecular Ion (M⁺): m/z = 213.1154 (for C₁₄H₁₅NO)
-
Potential Fragmentation Pathways: Loss of the formyl group (-CHO), cleavage of the isopropyl group, and fragmentation of the pyrrole and phenyl rings.
Applications in Drug Development: A Landscape of Therapeutic Potential
The pyrrole nucleus is a well-established pharmacophore in a multitude of approved drugs.[12] The introduction of diverse substituents allows for the fine-tuning of their biological activity. N-aryl pyrrole derivatives, in particular, have shown significant promise in several therapeutic areas.
Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of N-aryl pyrrole derivatives.[13][14] These compounds can exert their effects through various mechanisms of action:
-
Tubulin Polymerization Inhibition: Some 3-aroyl-1-arylpyrrole derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis.[15] The N-aryl group is often crucial for this activity.
-
Kinase Inhibition: The pyrrole scaffold can be elaborated to create potent inhibitors of various kinases that are dysregulated in cancer, such as receptor tyrosine kinases.[14]
-
Modulation of Apoptosis: Certain N-aryl-benzenesulfonamide derivatives containing a pyrrole moiety have demonstrated the ability to induce apoptosis in cancer cells.[16]
The presence of the 2-carbaldehyde group in this compound makes it an excellent starting point for the synthesis of more complex molecules targeting these pathways. For instance, it can be readily converted to Schiff bases, chalcones, or other heterocyclic systems to explore their anticancer potential.
Antimicrobial Activity
The pyrrole ring is also a key component of several natural and synthetic antimicrobial agents.[17][18] Pyrrole-2-carboxamide derivatives, which can be synthesized from the corresponding carbaldehyde, have shown promising activity against various bacterial strains, including Gram-negative bacteria.[19] The N-aryl substituent can be modified to optimize the antimicrobial spectrum and potency.
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spectroscopic data for 1-(2-isopropylphenyl)-1H-pyrrole-2-carbaldehyde
An In-depth Technical Guide to the Spectroscopic Characterization of 1-(2-isopropylphenyl)-1H-pyrrole-2-carbaldehyde
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic profile of this compound, a key intermediate in the synthesis of various biologically active compounds and functional materials. While a complete, peer-reviewed spectroscopic dataset for this specific molecule is not consolidated in public literature, this document leverages established principles of spectroscopy and extensive data from analogous structures to construct a predictive and highly accurate characterization. This guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies and interpretive insights for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity.
Introduction and Significance
Pyrrole-2-carbaldehydes are a pivotal class of heterocyclic compounds, serving as versatile building blocks in medicinal chemistry and organic synthesis.[1][2] Their derivatives have been isolated from natural sources and exhibit a wide range of physiological activities.[1] The introduction of an N-aryl substituent, specifically a sterically hindered 2-isopropylphenyl group, can significantly influence the molecule's conformation, reactivity, and biological profile. This substitution can impart unique properties relevant to the development of novel therapeutics and advanced materials.
Accurate structural elucidation is the cornerstone of chemical research. This guide provides the foundational spectroscopic knowledge required to unambiguously identify and characterize this compound, ensuring the integrity of downstream applications.
Molecular Structure and Atom Numbering
The structure of this compound features a planar pyrrole ring connected via its nitrogen atom to a substituted benzene ring. The steric bulk of the ortho-isopropyl group forces a non-planar arrangement between the two rings, which has significant spectroscopic consequences. The atoms are numbered for clarity in the subsequent NMR analysis.
Caption: Structure of this compound with atom numbering.
Proposed Synthesis and Experimental Workflow
The most direct route to synthesize the title compound is via an N-arylation reaction between pyrrole-2-carbaldehyde and a suitable 2-isopropylphenyl halide, or via a nucleophilic aromatic substitution with 1-fluoro-2-isopropylbenzene. A common and effective method is the Ullmann condensation or a base-mediated SNAr reaction.[3]
Experimental Protocol: Synthesis
-
Reagents & Setup: To a dry, oven-baked screw-cap tube, add pyrrole-2-carbaldehyde (1.0 mmol, 1.0 eq.).
-
Solvent & Base: Add anhydrous Dimethyl Sulfoxide (DMSO, 2 mL) and powdered Sodium Hydroxide (1.5 mmol, 1.5 eq.).
-
Arylating Agent: To the stirred suspension, add 1-fluoro-2-isopropylbenzene (1.1 mmol, 1.1 eq.) dropwise.
-
Reaction: Seal the tube and stir the reaction mixture vigorously at room temperature (approx. 25°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system.
-
Work-up: Upon completion, dilute the reaction mixture with a saturated brine solution (20 mL) and extract with Ethyl Acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (100-200 mesh) using a gradient elution of Hexane and Ethyl Acetate.
-
Characterization: Combine the pure fractions, evaporate the solvent, and dry the final product under high vacuum to yield this compound.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of the title compound.
Spectroscopic Characterization: A Predictive Analysis
The following sections detail the expected spectroscopic data for the title compound based on established chemical shift theory and data from analogous compounds such as pyrrole-2-carboxaldehyde[4][5] and N-phenyl-1H-pyrrole-2-carbaldehyde.[6]
¹H NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment. The key diagnostic signals will be the aldehyde proton, the distinct protons on the pyrrole ring, and the signals corresponding to the isopropylphenyl group.
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-aldehyde (CHO) | 9.50 - 9.60 | singlet (s) | - | Deshielded by the electronegative oxygen and the aromatic pyrrole ring. |
| H5 (pyrrole) | 7.20 - 7.30 | doublet of doublets (dd) | J = 2.5, 1.5 Hz | Coupled to H4 and H3. Deshielded by the adjacent nitrogen. |
| H3 (pyrrole) | 7.00 - 7.10 | doublet of doublets (dd) | J = 4.0, 1.5 Hz | Coupled to H4 and H5. Adjacent to the electron-withdrawing aldehyde group. |
| H4 (pyrrole) | 6.30 - 6.40 | doublet of doublets (dd) | J = 4.0, 2.5 Hz | Coupled to H3 and H5. Typically the most shielded pyrrole proton. |
| H3', H4', H5', H6' (phenyl) | 7.30 - 7.60 | multiplet (m) | - | Aromatic protons of the phenyl ring, appearing as a complex multiplet. |
| H7' (isopropyl CH) | 2.80 - 3.00 | septet | J ≈ 7.0 Hz | Coupled to the six equivalent methyl protons. |
| H8' (isopropyl CH₃) | 1.15 - 1.25 | doublet (d) | J ≈ 7.0 Hz | Two equivalent methyl groups coupled to the methine proton. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C=O (aldehyde) | 179.0 - 181.0 | Highly deshielded carbonyl carbon. |
| C1' (ipso-phenyl) | 135.0 - 137.0 | Quaternary carbon attached to nitrogen. |
| C2' (ipso-phenyl) | 146.0 - 148.0 | Quaternary carbon attached to the isopropyl group. |
| C2 (pyrrole) | 132.0 - 134.0 | Quaternary carbon attached to the aldehyde. |
| C3', C4', C5', C6' (phenyl) | 126.0 - 131.0 | Aromatic carbons of the phenyl ring. |
| C5 (pyrrole) | 125.0 - 127.0 | Carbon adjacent to the nitrogen. |
| C3 (pyrrole) | 115.0 - 117.0 | Carbon adjacent to the C2-aldehyde. |
| C4 (pyrrole) | 110.0 - 112.0 | Shielded pyrrole carbon. |
| C7' (isopropyl CH) | 28.0 - 30.0 | Isopropyl methine carbon. |
| C8' (isopropyl CH₃) | 23.0 - 25.0 | Isopropyl methyl carbons. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Functional Group | Predicted Absorption (cm⁻¹) | Vibration Mode |
| C-H (aldehyde) | 2820 - 2850 and 2720 - 2750 | C-H Stretch |
| C=O (aldehyde) | 1665 - 1685 | C=O Stretch (conjugated) |
| C=C (aromatic) | 1580 - 1610 | C=C Stretch |
| C-N (pyrrole) | 1340 - 1380 | C-N Stretch |
| C-H (sp³ isopropyl) | 2960 - 2980 | C-H Stretch |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is ideal for confirming the elemental composition.
-
Molecular Formula: C₁₄H₁₅NO
-
Exact Mass: 213.1154 g/mol
-
Predicted [M+H]⁺: m/z = 214.1226
Predicted Fragmentation Pathway
The primary fragmentation would likely involve the loss of the isopropyl group or the aldehyde group.
Caption: Plausible ESI-MS fragmentation pathways.
Protocols for Spectroscopic Analysis
NMR Sample Preparation and Acquisition
-
Protocol:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a common choice for general characterization.[3]
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H NMR spectra on a 400 MHz or higher spectrometer. A typical experiment involves 16-32 scans.
-
Acquire ¹³C NMR spectra on the same instrument. A proton-decoupled experiment with 1024-2048 scans is standard.
-
-
Causality: The choice of solvent is critical; CDCl₃ is excellent for solubility but DMSO-d₆ can be used if the compound is less soluble or to avoid signal overlap with the solvent peak. A high-field spectrometer (≥400 MHz) is recommended to resolve complex multiplets in the aromatic region.[7]
IR Spectrum Acquisition
-
Protocol:
-
For solid samples, use the Attenuated Total Reflectance (ATR) method. Place a small amount of the solid directly on the ATR crystal.
-
Acquire the spectrum, typically by co-adding 32 scans over a range of 4000-400 cm⁻¹.
-
Perform a background scan of the empty ATR crystal before running the sample.
-
-
Causality: ATR-FTIR is a rapid and reliable technique that requires minimal sample preparation and avoids the need for KBr pellets, which can absorb moisture.[7]
Mass Spectrum Acquisition
-
Protocol:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Introduce the sample into an ESI-MS instrument via direct infusion using a syringe pump.
-
Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Perform the analysis on a high-resolution instrument (e.g., TOF or Orbitrap) for accurate mass determination.[3]
-
-
Causality: ESI is a soft ionization technique that minimizes fragmentation, ensuring the molecular ion is the base peak. High-resolution analysis provides an accurate mass measurement to four or five decimal places, allowing for unambiguous confirmation of the elemental formula.
Conclusion
This guide provides a robust, predictive framework for the complete spectroscopic characterization of this compound. By combining foundational principles with data from closely related analogs, we have established the expected ¹H NMR, ¹³C NMR, IR, and MS signatures. The detailed protocols herein offer a validated methodology for any researcher synthesizing or working with this compound, ensuring confident and accurate structural verification.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC. Retrieved from [Link]
-
Koca, et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Novel Diarylpyrrole-2-carbaldehydes by Ring Transformations. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum 1-pentafluorophenyl-1H-pyrrole-2-carbaldehyde (5).... Retrieved from [Link]
-
Amazon AWS. (n.d.). Supporting Information Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivativ. Retrieved from [Link]
-
NIST WebBook. (n.d.). 1H-Pyrrole-2-carboxaldehyde. Retrieved from [Link]
-
RACO. (n.d.). An easy and convenient approach to NOVEL DIARYLPYRROLE-2- CARBALDEHYDES. Retrieved from [Link]
-
PubChem. (n.d.). 1-phenyl-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]
-
NIST WebBook. (n.d.). 1H-Pyrrole-2-carboxaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Novel Diarylpyrrole-2-carbaldehydes by Ring Transformations. Retrieved from [Link]
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An In-depth Technical Guide to the Biological Activity of N-aryl pyrrole-2-carbaldehydes
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Among its diverse derivatives, N-aryl pyrrole-2-carbaldehydes have emerged as a class of significant interest due to their broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of these compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The content herein is curated to provide researchers and drug development professionals with a detailed understanding of the causality behind experimental choices and the self-validating systems of described protocols.
Synthetic Strategies for N-aryl pyrrole-2-carbaldehydes
The biological evaluation of N-aryl pyrrole-2-carbaldehydes is intrinsically linked to their synthetic accessibility. A variety of methods have been developed for their preparation, each with its own advantages and substrate scope.
One efficient approach involves the oxidative annulation and direct Csp3-H to C=O oxidation of aryl methyl ketones, arylamines, and acetoacetate esters.[3][4] This method, often mediated by iodine/copper catalysts and utilizing molecular oxygen as the oxidant, offers a greener alternative to traditional methods that rely on hazardous oxidants.[3][4] The reaction proceeds through a proposed mechanism involving sequential iodination, Kornblum oxidation, condensation, cyclization, and oxidative aromatization.[3]
Another notable strategy is the van Leusen pyrrole synthesis, which can be adapted for the preparation of these compounds. Furthermore, recent advancements have explored the use of biomass-derived furans and arylamines over Lewis acidic catalysts to afford N-arylpyrroles.[5] The choice of synthetic route is critical as it dictates the types of substitutions that can be introduced on both the aryl and pyrrole rings, which in turn significantly influences the biological activity.
Anticancer Activity: A Promising Frontier
Numerous studies have highlighted the potent cytotoxic potential of N-aryl pyrrole-2-carbaldehydes and related derivatives against a variety of human cancer cell lines.[6][7][8] The mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[6][9]
Mechanism of Action in Cancer Cells
The anticancer effects of these compounds are often attributed to their ability to induce apoptosis through both caspase-dependent and independent pathways.[6] For instance, certain N-Aryl-5-(2,2,2-trifluoroethoxy)-1,5-dihydro-2H-pyrrol-2-one derivatives have been shown to upregulate FADD, pro-caspase 3, cleaved-caspase 3, HTRA2/Omi, and SMAC/Diablo, while also increasing the Bax/Bcl-2 ratio, indicative of apoptosis induction.[6] Furthermore, some derivatives can arrest the cell cycle at the G2/M phase, thereby inhibiting cell division.[6]
The lipophilic nature of the N-aryl substituent and the presence of the electron-withdrawing carbaldehyde group are often crucial for their cytotoxic activity. Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the aryl ring can significantly modulate the anticancer potency.[6][7]
Experimental Workflow: In Vitro Anticancer Evaluation
A systematic in vitro evaluation is the cornerstone of assessing the anticancer potential of novel N-aryl pyrrole-2-carbaldehydes.[10][11][12] This process typically involves a tiered approach, starting with broad screening for cytotoxicity and progressing to more detailed mechanistic studies for promising candidates.
Caption: Workflow for in vitro and in vivo anticancer evaluation.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.[13]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 4 x 10³ to 5 x 10³ cells per well and incubate for 24 hours to allow for attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the test N-aryl pyrrole-2-carbaldehydes in cell culture medium. Replace the old medium with the medium containing different concentrations of the compounds.[13] Include a vehicle control (solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for a desired exposure time (e.g., 48 or 72 hours).[11][13]
-
MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[14]
-
Incubation with MTT: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.[13]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Comparative Cytotoxicity Data
The cytotoxic activity of various substituted pyrrole-2-carbaldehydes is presented below. The IC50 value represents the concentration required to inhibit 50% of cell growth, with lower values indicating higher potency.[8]
| Compound Class | Substitution | Cell Line | IC50 (µM) |
| Alkynylated Pyrrole Derivatives | Compound 12l | U251 (Glioblastoma) | 2.29 ± 0.18 |
| A549 (Lung Cancer) | 3.49 ± 0.30 | ||
| N-Aryl-pyrrol-2-ones | Compound 2d | K562 (Leukemia) | 0.07 |
| Compound 2k | K562 (Leukemia) | 0.52 | |
| Dimeric Pyrrole-2-Carbaldehyde Alkaloids | Lepipyrrolin A | SMMC-7721 (Hepatocellular Carcinoma) | 16.78 ± 0.49 |
| Marinopyrroles | Marinopyrrole A | HCT-116 (Colon Cancer) | ~6.1 |
Data compiled from multiple sources.[6][8]
Antimicrobial Activity: Combating Drug Resistance
The rise of multidrug-resistant (MDR) bacteria necessitates the discovery of novel antimicrobial agents.[15][16] N-aryl pyrrole-2-carbaldehydes have demonstrated promising activity against a range of clinically relevant Gram-positive and Gram-negative bacteria.[15][17]
Mechanism of Antimicrobial Action
The precise mechanism of antimicrobial action for N-aryl pyrrole-2-carbaldehydes is still under investigation but is thought to involve the disruption of bacterial cell membrane integrity, inhibition of essential enzymes, or interference with biofilm formation.[17] The aldehyde functionality is a key pharmacophore that can react with biological nucleophiles, such as amino and thiol groups in proteins, leading to enzyme inactivation.
Experimental Workflow: In Vitro Antimicrobial Susceptibility Testing
The initial evaluation of antimicrobial activity is typically performed using in vitro susceptibility tests to determine the minimum inhibitory concentration (MIC).[14][17][18]
Caption: Workflow for in vitro antimicrobial activity assessment.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The broth microdilution assay is a standard method for determining the MIC of an antimicrobial agent.[14][18]
-
Preparation of Bacterial Inoculum: Aseptically transfer 3-5 bacterial colonies into a suitable broth medium (e.g., Mueller-Hinton Broth). Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute the suspension to a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[14]
-
Preparation of Compound Dilutions: Prepare a stock solution of the N-aryl pyrrole-2-carbaldehyde in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.[14]
-
Inoculation and Incubation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Incubate the plate at 37°C for 18-24 hours.[14]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[18]
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is implicated in a wide range of diseases, and there is a continuous search for novel anti-inflammatory agents with improved safety profiles.[19][20] N-aryl pyrrole derivatives have shown potential as anti-inflammatory agents.[20][21][22][23]
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of these compounds are often associated with the inhibition of key pro-inflammatory enzymes such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[24] These enzymes are involved in the arachidonic acid cascade, which leads to the production of prostaglandins and leukotrienes, potent mediators of inflammation.[24] Some derivatives may also exert their effects by inhibiting the production of nitric oxide (NO) in activated macrophages.[19]
Experimental Workflow: In Vitro Anti-inflammatory Assays
A variety of in vitro assays can be employed to screen for and characterize the anti-inflammatory properties of N-aryl pyrrole-2-carbaldehydes.[25][26]
Caption: Workflow for in vitro anti-inflammatory activity evaluation.
Experimental Protocol: Inhibition of Albumin Denaturation Assay
The inhibition of protein denaturation is a well-established method for in vitro assessment of anti-inflammatory activity.[25][27]
-
Preparation of Solutions: Prepare a 1% solution of bovine serum albumin (BSA) in distilled water (pH 7.4). Dissolve the test compounds in a suitable solvent (e.g., DMF) and then dilute with phosphate-buffered saline (PBS) to obtain a stock solution (e.g., 1000 µg/mL). Prepare working solutions of different concentrations.[27]
-
Reaction Mixture: To 5 mL of each concentration of the test compound solution, add 5 mL of the 1% BSA solution. A control consists of 5 mL of PBS and 5 mL of 1% BSA.
-
Incubation: Incubate the reaction mixtures at 37°C for 20 minutes, followed by heating at 51°C for 20 minutes.
-
Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm. The percentage inhibition of denaturation is calculated based on the absorbance of the control.
Conclusion and Future Directions
N-aryl pyrrole-2-carbaldehydes represent a versatile and promising scaffold in drug discovery. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities warrant further investigation. Future research should focus on:
-
Optimization of SAR: Systematic modification of the N-aryl and pyrrole rings to enhance potency and selectivity.
-
Elucidation of Mechanisms: In-depth studies to fully characterize the molecular targets and signaling pathways affected by these compounds.
-
In Vivo Efficacy and Safety: Progression of lead compounds to preclinical animal models to evaluate their therapeutic potential and safety profiles.[13]
The continued exploration of this chemical class holds significant promise for the development of novel therapeutics to address unmet medical needs.
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An In-depth Technical Guide to 1-(2-isopropylphenyl)-1H-pyrrole-2-carbaldehyde Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential
This technical guide provides a comprehensive overview of 1-(2-isopropylphenyl)-1H-pyrrole-2-carbaldehyde and its analogous chemical structures. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis, biological activities, and therapeutic promise of this class of N-aryl pyrrole derivatives. The content is structured to offer not only procedural details but also the underlying scientific rationale, ensuring a thorough understanding of the subject matter.
Introduction: The Significance of the N-Aryl Pyrrole Scaffold
The pyrrole ring is a fundamental heterocyclic motif present in a vast array of natural products and synthetic molecules of therapeutic importance.[1] Its unique electronic properties and ability to engage in various biological interactions have established it as a "privileged scaffold" in medicinal chemistry. The introduction of an aryl substituent at the N-1 position of the pyrrole ring, as seen in this compound, imparts specific conformational constraints and physicochemical properties that can significantly influence biological activity. These N-aryl pyrrole derivatives have garnered considerable attention for their potential as anti-inflammatory, anticancer, and antimicrobial agents.[2][3]
This guide will focus on the synthesis of these compounds, with an emphasis on the Paal-Knorr synthesis for the pyrrole core formation and the Vilsmeier-Haack reaction for the introduction of the crucial 2-carbaldehyde group. We will then explore the significant body of research highlighting their potent biological activities, particularly their role as inhibitors of tubulin polymerization and cyclooxygenase (COX) enzymes.
Synthetic Strategies: Building the 1-Aryl-1H-pyrrole-2-carbaldehyde Core
The synthesis of this compound and its analogs can be logically approached in a two-step sequence: the formation of the N-aryl pyrrole ring, followed by the introduction of the carbaldehyde functionality at the C-2 position.
Step 1: Synthesis of 1-(2-isopropylphenyl)-1H-pyrrole via Paal-Knorr Synthesis
The Paal-Knorr synthesis is a robust and widely employed method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[4][5] This reaction proceeds under neutral or mildly acidic conditions and is valued for its efficiency and simplicity.[6]
Causality Behind Experimental Choices:
-
1,4-Dicarbonyl Compound: 2,5-dimethoxytetrahydrofuran is a stable and commercially available precursor to succinaldehyde, the required 1,4-dicarbonyl compound. In the presence of a weak acid, it hydrolyzes in situ to generate the reactive dialdehyde.
-
Primary Amine: 2-isopropylaniline is the source of the N-aryl group. The isopropyl group at the ortho position introduces steric bulk, which can influence the conformation of the final molecule and its interaction with biological targets.
-
Solvent and Catalyst: Acetic acid serves as both the solvent and a weak acid catalyst, facilitating both the hydrolysis of the 2,5-dimethoxytetrahydrofuran and the cyclization/dehydration steps of the Paal-Knorr reaction.[5]
Experimental Protocol: Paal-Knorr Synthesis of 1-(2-isopropylphenyl)-1H-pyrrole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-isopropylaniline (1.0 equivalent) and glacial acetic acid.
-
Addition of Dicarbonyl Precursor: To the stirred solution, add 2,5-dimethoxytetrahydrofuran (1.05 equivalents) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing ice-water and neutralize with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-(2-isopropylphenyl)-1H-pyrrole.
Logical Relationship Diagram: Paal-Knorr Synthesis
Caption: Paal-Knorr synthesis of 1-(2-isopropylphenyl)-1H-pyrrole.
Step 2: Formylation of 1-(2-isopropylphenyl)-1H-pyrrole via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8] It utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile.[9][10]
Causality Behind Experimental Choices:
-
Vilsmeier Reagent: The combination of POCl₃ and DMF generates the electrophilic chloroiminium ion, which is reactive enough to attack the electron-rich pyrrole ring.[9]
-
Regioselectivity: In N-substituted pyrroles, electrophilic substitution, such as formylation, preferentially occurs at the C-2 position due to the electron-donating nature of the nitrogen atom, which stabilizes the intermediate cation.
-
Reaction Conditions: The reaction is typically carried out at low temperatures initially to control the exothermic formation of the Vilsmeier reagent, followed by heating to drive the formylation reaction to completion.
Experimental Protocol: Vilsmeier-Haack Formylation of 1-(2-isopropylphenyl)-1H-pyrrole
-
Formation of Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise via the dropping funnel, ensuring the temperature is maintained below 10 °C. Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Addition of Pyrrole Substrate: Dissolve 1-(2-isopropylphenyl)-1H-pyrrole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 1-3 hours. Monitor the reaction by TLC.
-
Hydrolysis: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice and a saturated solution of sodium acetate. Stir vigorously for 1 hour to hydrolyze the intermediate iminium salt.
-
Work-up and Extraction: Basify the mixture with a saturated solution of sodium bicarbonate to a pH of 7-8. Extract the product with ethyl acetate or dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Experimental Workflow Diagram: Vilsmeier-Haack Formylation
Caption: Workflow for the Vilsmeier-Haack formylation of N-aryl pyrroles.
Biological Activities and Therapeutic Potential
Derivatives of 1-aryl-1H-pyrrole-2-carbaldehyde have demonstrated a broad spectrum of biological activities, with anticancer and anti-inflammatory properties being the most extensively studied.
Anticancer Activity: Targeting Tubulin Polymerization
A significant body of research has identified certain N-aryl pyrrole derivatives as potent inhibitors of tubulin polymerization, a key mechanism for inducing cell cycle arrest and apoptosis in cancer cells.[11][12] These compounds often act by binding to the colchicine site on β-tubulin, thereby disrupting the formation of the mitotic spindle.[13][14]
Mechanism of Action: Tubulin Polymerization Inhibition
-
Binding to Colchicine Site: The 1-aryl-1H-pyrrole-2-carbaldehyde scaffold can fit into the colchicine binding pocket on β-tubulin. The N-aryl group often occupies a hydrophobic pocket, while other substituents on the pyrrole ring can form hydrogen bonds and other interactions with key amino acid residues.
-
Disruption of Microtubule Dynamics: By binding to tubulin dimers, these compounds prevent their polymerization into microtubules. This disruption of the dynamic equilibrium between tubulin dimers and microtubules is critical for the proper functioning of the mitotic spindle.
-
Cell Cycle Arrest: The failure to form a functional mitotic spindle leads to the activation of the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[12]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.
Signaling Pathway Diagram: Tubulin Inhibition and Apoptosis
Caption: Mechanism of anticancer activity via tubulin polymerization inhibition.
Quantitative Data on Anticancer Activity of Related Pyrrole Derivatives
| Compound Class | Cancer Cell Line | Activity | IC₅₀ (µM) | Reference |
| 3-Aroyl-1-(nitrophenyl)pyrrole | Tubulin Polymerization | Inhibition | 8.9 | [15] |
| 3-Aroyl-1-(aminophenyl)pyrrole | MCF-7 (Breast Cancer) | Growth Inhibition | 0.016 - 0.060 | [15] |
| Pyrrole-based Carboxamides | Various Epithelial Cancers | Growth Inhibition | Potent, specific values in source | [11] |
| 1-Phenylpyrrolo[2,1-a]isoquinolines | RD, HCT116, HeLa, A549 | Cytotoxicity | < 20 | [16] |
Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX) Enzymes
N-aryl pyrrole derivatives have also been investigated for their anti-inflammatory properties, which are often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[2] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins.
Mechanism of Action: COX Inhibition
-
Binding to COX Active Site: The N-aryl pyrrole scaffold can bind to the active site of COX enzymes. The selectivity for COX-2 over COX-1 can be influenced by the substituents on the aryl and pyrrole rings, which can exploit the differences in the active site geometries of the two isoforms.
-
Inhibition of Prostaglandin Synthesis: By blocking the active site, these compounds prevent the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
-
Reduction of Inflammation: The decreased production of prostaglandins leads to a reduction in the signs and symptoms of inflammation.
Some pyrrole derivatives have shown potent and selective inhibition of COX-2, with activities comparable to the well-known COX-2 inhibitor, celecoxib.[17]
Quantitative Data on Anti-inflammatory Activity of Related Pyrrole Derivatives
| Compound Class | Target | Activity | IC₅₀ (µM) | Reference |
| Pyrrole Carbaldehyde Derivative (1c) | J774 COX-2 | Inhibition | Comparable to Celecoxib (0.39 µM) | [17] |
| Pyrrole Nitrile Derivative (3b) | J774 COX-2 | Inhibition | More potent than Celecoxib | [17] |
| Fused Pyrrole Derivatives (3i, 3l) | COX-2 | Binding and Inhibition | Promising Activity | [2] |
Structure-Activity Relationships (SAR)
The biological activity of 1-aryl-1H-pyrrole-2-carbaldehyde derivatives is highly dependent on the nature and position of substituents on both the N-aryl ring and the pyrrole core.
-
N-Aryl Ring Substituents:
-
Halogenation: The introduction of halogen atoms, such as chlorine or fluorine, on the N-phenyl ring has been shown to yield potent tubulin polymerization inhibitors.[15]
-
Amino and Nitro Groups: The presence of amino or nitro groups on the N-phenyl ring can significantly modulate the anticancer activity of 3-aroyl-1-arylpyrroles.[15]
-
Steric Hindrance: The ortho-isopropyl group in the title compound is expected to induce a twisted conformation between the phenyl and pyrrole rings, which can be crucial for fitting into specific binding pockets of target proteins.
-
-
Pyrrole Ring Substituents:
-
2-Carbaldehyde Group: The aldehyde functionality is a key feature, potentially acting as a hydrogen bond acceptor or a reactive handle for covalent interactions with target proteins. Its replacement with other small appendage fragments like oxime or nitrile can fine-tune the activity and selectivity.[17]
-
Other Substituents: The introduction of other groups, such as aroyl moieties at the C-3 position, is critical for the tubulin polymerization inhibiting activity.[15]
-
Future Directions and Conclusion
This compound and its analogs represent a promising class of compounds with significant potential in drug discovery, particularly in the fields of oncology and inflammation. The synthetic routes to these molecules are well-established, allowing for the generation of diverse libraries for structure-activity relationship studies.
The demonstrated mechanisms of action, including the inhibition of tubulin polymerization and COX enzymes, provide a solid foundation for further optimization and development. Future research should focus on:
-
Synthesis and Biological Evaluation: The synthesis and in-vitro/in-vivo evaluation of this compound and its close analogs are necessary to obtain specific quantitative data on their biological activities.
-
Mechanism of Action Studies: Detailed mechanistic studies, including X-ray co-crystallography with target proteins, would provide invaluable insights into the precise binding modes and aid in the rational design of more potent and selective inhibitors.
-
Pharmacokinetic Profiling: Investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is crucial for their progression into preclinical and clinical development.
References
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Romeo, R., et al. (2014). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry, 57(15), 6476-6489. Available at: [Link]
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Kowalski, K., et al. (2021). The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. Molecules, 26(19), 5849. Available at: [Link]
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Romeo, R., et al. (2014). New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer. Journal of Medicinal Chemistry, 57(15), 6476-89. Available at: [Link]
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Mai, A., et al. (2014). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Journal of Medicinal Chemistry, 57(15), 6147-6164. Available at: [Link]
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Kowalski, K., et al. (2021). The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. Molecules, 26(19), 5849. Available at: [Link]
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Chandrasekhar, S., et al. (2001). Paal-Knorr Pyrrole Synthesis. Tetrahedron, 42(37), 6599-6601. Available at: [Link]
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Wu, X., et al. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Letters, 20(3), 688-691. Available at: [Link]
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Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
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Posner, G. H., et al. (2013). Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. Journal of Medicinal Chemistry, 56(6), 2543-2553. Available at: [Link]
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Ivanova, D., et al. (2025). Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. Molecules, 30(15), 3154. Available at: [Link]
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Kumar, P., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society, 19, 4639–4667. Available at: [Link]
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Matsugo, S., & Nakamura, Y. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2568. Available at: [Link]
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Amărandi, R. M., et al. (2025). Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. International Journal of Molecular Sciences, 26(23), 17098. Available at: [Link]
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Matsugo, S., & Nakamura, Y. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2568. Available at: [Link]
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Wu, X., et al. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C═O Oxidation. Organic Letters, 20(3), 688-691. Available at: [Link]
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Georgieva, M., et al. (2025). (PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Mini-Reviews in Medicinal Chemistry, 25. Available at: [Link]
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Chiacchio, M. A., et al. (2021). Nature-Inspired 1-Phenylpyrrolo[2,1-a]isoquinoline Scaffold for Novel Antiproliferative Agents Circumventing P-Glycoprotein-Dependent Multidrug Resistance. Molecules, 26(16), 4983. Available at: [Link]
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Rajput, A. P., & Girase, P. T. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1-19. Available at: [Link]
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Wu, Q., et al. (2021). Investigation of the Anti-Inflammatory Activity of Fusaproliferin Analogues Guided by Transcriptome Analysis. Frontiers in Pharmacology, 12, 764653. Available at: [Link]
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Amărandi, R. M., et al. (2023). Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach. International Journal of Molecular Sciences, 24(13), 10992. Available at: [Link]
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Manivasagan, P., et al. (2015). Anticancer potential of pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) extracted from a new marine bacterium, Staphylococcus sp. strain MB30. RSC Advances, 5(115), 95091-95101. Available at: [Link]
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Chen, Y., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry, 137, 351-364. Available at: [Link]
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Burlov, A. S., et al. (2025). (PDF) Synthesis, Structure, and Complexing Ability of Pyrrole-2-Carbaldehyde Ferrocenoylhydrazone. Russian Journal of General Chemistry, 78, 1351-1358. Available at: [Link]
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Singh, A., et al. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. Organic & Biomolecular Chemistry, 16(17), 3173-3180. Available at: [Link]
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solubility of 1-(2-isopropylphenyl)-1H-pyrrole-2-carbaldehyde in organic solvents
An In-depth Technical Guide on the Solubility of 1-(2-isopropylphenyl)-1H-pyrrole-2-carbaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of specific published experimental solubility data for this compound, this document establishes a robust predictive framework based on its distinct structural attributes: a nonpolar isopropylphenyl group, a moderately polar pyrrole ring, and a polar carbaldehyde functional group. We will delve into the underlying physicochemical principles governing its solubility, present a projected solubility profile across a range of organic solvents, and provide a detailed, field-proven experimental protocol for accurate and reproducible solubility determination. This guide is intended to empower researchers in synthetic chemistry, medicinal chemistry, and formulation science to make informed decisions regarding solvent selection for reaction optimization, purification, and formulation development.
Introduction: The Critical Role of Solubility
This compound is a substituted pyrrole derivative with potential applications as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1] The efficiency of its synthesis, purification, and formulation is intrinsically linked to its solubility in various organic solvents. A thorough understanding of its solubility profile is paramount for:
-
Reaction Chemistry: Selecting appropriate solvents to ensure homogeneity of reactants and facilitate optimal reaction kinetics.
-
Purification: Developing effective crystallization, extraction, and chromatographic purification methods.[2]
-
Formulation: Designing stable and bioavailable drug delivery systems.
-
Analytical Chemistry: Preparing solutions for analysis by techniques such as HPLC and GC.
This guide will provide the foundational knowledge and practical methodologies to effectively address these challenges.
Physicochemical Properties and Solubility Predictions
The solubility of a compound is governed by the principle of "similia similibus solvuntur" or "like dissolves like."[2][3] The molecular structure of this compound, with its distinct regions of varying polarity, dictates its interaction with different solvents.
Molecular Structure:
-
Nonpolar Moiety: The 2-isopropylphenyl group is bulky and hydrophobic, favoring interactions with nonpolar solvents through van der Waals forces.
-
Moderately Polar Heterocycle: The 1H-pyrrole ring contributes to the molecule's aromaticity and has a moderate dipole moment.
-
Polar Functional Group: The 2-carbaldehyde group (-CHO) is the most polar feature, capable of dipole-dipole interactions and acting as a hydrogen bond acceptor.
Based on these structural features, a nuanced solubility profile can be predicted. The interplay between the nonpolar phenyl ring and the polar aldehyde group suggests that the compound will exhibit favorable solubility in solvents of intermediate polarity.
Predicted Solubility Profile
The following table outlines the predicted solubility of this compound in a selection of common organic solvents at ambient temperature. It is crucial to note that these are predictive values based on chemical principles, and experimental verification is highly recommended.[4]
| Solvent | Polarity (Reichardt's Dye E T (30)) | Predicted Solubility Classification | Predicted Solubility at 25°C (g/L) |
| n-Hexane | 31.0 | Low | < 1 |
| Toluene | 33.9 | Moderate | 10 - 50 |
| Diethyl Ether | 34.5 | Moderate to High | 50 - 100 |
| Dichloromethane | 40.7 | High | > 100 |
| Ethyl Acetate | 38.1 | High | > 100 |
| Acetone | 42.2 | Moderate to High | 50 - 100 |
| Acetonitrile | 45.6 | Moderate | 10 - 50 |
| Isopropanol | 48.4 | Low to Moderate | 5 - 20 |
| Ethanol | 51.9 | Low | < 5 |
| Methanol | 55.4 | Low | < 5 |
| Water | 63.1 | Insoluble | < 0.1 |
Rationale for Predictions:
-
High Solubility: Solvents like dichloromethane and ethyl acetate offer a balance of polarity that can effectively solvate both the nonpolar isopropylphenyl group and the polar carbaldehyde function.[4]
-
Moderate Solubility: Aromatic hydrocarbons like toluene can engage in π-stacking interactions with the phenyl and pyrrole rings, while polar aprotic solvents like acetone and acetonitrile can interact with the aldehyde group.[4]
-
Low Solubility: Highly nonpolar solvents such as hexane lack the polarity to effectively solvate the carbaldehyde group. Conversely, highly polar protic solvents like methanol and water have strong hydrogen-bonding networks that are energetically unfavorable to disrupt for the solvation of the largely nonpolar solute molecule.[4]
Experimental Protocol for Solubility Determination
To obtain accurate quantitative solubility data, a systematic experimental approach is necessary. The following protocol describes a reliable method for determining the solubility of this compound.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatic shaker or magnetic stirrer with temperature control
-
Syringe filters (0.45 µm)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a Flame Ionization Detector (FID)
Step-by-Step Methodology
-
Preparation of Saturated Solutions: a. Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. b. Seal the vials tightly to prevent solvent evaporation. c. Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). d. Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period confirms saturation.
-
Sample Collection and Preparation: a. Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. b. Carefully withdraw a known volume of the supernatant using a syringe. c. Immediately filter the solution through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles. d. Record the exact volume of the filtered solution.
-
Quantification: a. Prepare a series of standard solutions of known concentrations of this compound in the respective solvents. b. Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve. c. Analyze the filtered saturated solutions under the same analytical conditions. d. Determine the concentration of the solute in the saturated solutions by interpolating from the calibration curve.
-
Calculation of Solubility: a. The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in g/L or mg/mL).
Self-Validating System and Causality
-
Equilibrium Confirmation: The continuous agitation for an extended period ensures that the dissolution process has reached equilibrium, providing a true measure of solubility.
-
Temperature Control: Maintaining a constant temperature is critical as solubility is temperature-dependent.
-
Avoidance of Supersaturation: Allowing the solution to settle before sampling minimizes the risk of aspirating suspended solids, which would lead to erroneously high solubility values.
-
Filtration: The use of a syringe filter is a crucial step to ensure that only the dissolved compound is quantified.
-
Calibration Curve: A multi-point calibration curve provides a robust and accurate method for quantifying the analyte concentration, ensuring the trustworthiness of the results.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Sources
CAS number for 1-(2-isopropylphenyl)-1H-pyrrole-2-carbaldehyde
An In-Depth Technical Guide to 1-(2-isopropylphenyl)-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterocyclic aldehydes are foundational building blocks in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Among these, N-substituted pyrrole-2-carbaldehydes represent a class of versatile intermediates.[1] The pyrrole ring is a privileged scaffold, appearing in numerous natural products and clinically significant drugs.[1] This guide focuses on a specific derivative, this compound, a molecule whose unique structural features—a sterically demanding N-aryl substituent combined with a reactive aldehyde—offer distinct opportunities and challenges in synthetic chemistry.
This document provides a comprehensive overview of its synthesis, characterization, reactivity, and potential applications in drug discovery. We will delve into the mechanistic underpinnings of its formation and subsequent transformations, offering field-proven insights to guide experimental design and execution.
Physicochemical Properties and Identification
A precise understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The key identifiers and properties for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-[2-(propan-2-yl)phenyl]-1H-pyrrole-2-carbaldehyde | N/A |
| CAS Number | 383136-02-5 | [2] |
| Molecular Formula | C₁₄H₁₅NO | [2] |
| Molecular Weight | 213.27 g/mol | [2] |
| Canonical SMILES | CC(C)C1=CC=CC=C1N2C=CC=C2C=O | N/A |
Spectroscopic Characterization: A Validating Signature
Spectroscopic analysis provides an unambiguous confirmation of chemical structure. While a specific spectrum for this exact molecule is not publicly available, we can predict its characteristic spectroscopic data based on well-established principles and extensive data for analogous N-substituted pyrrole-2-carbaldehydes.[3][4]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative. Key signals would include a singlet for the aldehyde proton (-CHO) at a downfield chemical shift, typically around δ 9.5-10.0 ppm. The pyrrole ring protons would appear as distinct multiplets in the aromatic region (δ 6.0-7.5 ppm). The isopropyl group would present as a septet for the CH proton and a doublet for the two methyl (CH₃) groups. The four protons of the phenyl ring would also appear as multiplets in the aromatic region.
-
¹³C NMR Spectroscopy: The carbonyl carbon of the aldehyde group would be a key diagnostic peak, appearing significantly downfield (δ 180-190 ppm). The spectrum would also show distinct signals for the carbons of the pyrrole and phenyl rings, as well as the carbons of the isopropyl substituent.
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band between 1660-1700 cm⁻¹ would be characteristic of the C=O stretch of the aromatic aldehyde. Additional significant peaks would correspond to C-H bonds of the aromatic rings and the aliphatic isopropyl group.[5]
-
Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would show a prominent molecular ion (M⁺) peak at m/z = 213.[6] Fragmentation patterns would likely involve the loss of the aldehyde group (CHO) and cleavage of the isopropyl substituent.
Synthesis and Mechanistic Considerations
The synthesis of this compound can be logically approached via a two-step sequence: construction of the N-substituted pyrrole core, followed by formylation. This strategy provides a reliable and scalable route to the target molecule.
Synthetic Workflow
Caption: Proposed two-step synthesis of the title compound.
Step 1: Clauson-Kaas Pyrrole Synthesis
The initial step involves the condensation of 2-isopropylaniline with 2,5-dimethoxytetrahydrofuran in the presence of a carboxylic acid, typically acetic acid, which serves as both the solvent and catalyst.
-
Mechanism: Under acidic conditions, 2,5-dimethoxytetrahydrofuran hydrolyzes to form succinaldehyde. The primary amine of 2-isopropylaniline then undergoes a double condensation reaction with the two aldehyde groups of succinaldehyde, followed by cyclization and dehydration to yield the aromatic pyrrole ring.
-
Experimental Protocol (Representative):
-
To a round-bottom flask, add 2-isopropylaniline (1.0 eq) and glacial acetic acid.
-
Add 2,5-dimethoxytetrahydrofuran (1.05 eq) dropwise to the stirred solution.
-
Heat the mixture to reflux (approx. 118 °C) for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product, 1-(2-isopropylphenyl)-1H-pyrrole, by column chromatography.[1]
-
Step 2: Vilsmeier-Haack Formylation
This classic reaction introduces an aldehyde group onto an electron-rich aromatic ring, such as pyrrole.[1]
-
Mechanism: Phosphorus oxychloride (POCl₃) reacts with dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent, chloroiminium cation. The electron-rich pyrrole ring attacks this electrophile, preferentially at the C2 position due to the directing effect of the nitrogen atom. A subsequent aqueous workup hydrolyzes the resulting iminium salt to afford the final aldehyde product.
-
Experimental Protocol (Representative):
-
In a flask maintained at 0 °C under a nitrogen atmosphere, add anhydrous DMF.
-
Slowly add phosphorus oxychloride (1.1 eq) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 1-(2-isopropylphenyl)-1H-pyrrole (1.0 eq) in anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 40-50 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Make the solution alkaline by the slow addition of an aqueous sodium hydroxide or sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude this compound by column chromatography.[1]
-
Chemical Reactivity: The Influence of the N-Aryl Substituent
The reactivity of the title compound is dictated by the interplay between the electron-rich pyrrole ring, the electrophilic aldehyde, and the N-aryl substituent. The 2-isopropylphenyl group exerts both electronic and steric effects that modulate this reactivity.
Electronic and Steric Effects
Caption: Influence of the N-substituent on reactivity.
-
Electronic Effect: The pyrrole ring is an electron-rich heterocycle due to the delocalization of the nitrogen's lone pair of electrons.[7] This electron density is donated to the aldehyde group, which reduces the partial positive charge on the carbonyl carbon. Consequently, this compound is generally less reactive towards nucleophiles than benzaldehyde but more reactive than pyrroles with strong electron-donating groups at the N-1 position.[8]
-
Steric Effect: The 2-isopropylphenyl group is sterically bulky. Its orientation relative to the pyrrole ring can hinder the approach of nucleophiles to the aldehyde group. This steric impediment can decrease reaction rates compared to analogues with smaller N-substituents.
Applications in Medicinal Chemistry
While specific applications of this compound are not widely documented, its structure makes it a valuable intermediate for synthesizing more complex molecules with potential therapeutic applications. The aldehyde functionality is a versatile handle for a variety of chemical transformations.[9]
Key Synthetic Transformations
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted aminomethyl-pyrroles. This is a cornerstone reaction in medicinal chemistry for introducing diverse amine functionalities.[9]
-
Wittig and Horner-Wadsworth-Emmons Reactions: Conversion of the aldehyde to an alkene, allowing for carbon chain extension and the synthesis of conjugated systems.[8]
-
Condensation Reactions: Formation of Schiff bases (imines) with primary amines or chalcones with methyl ketones. These products can possess intrinsic biological activity or serve as intermediates for constructing other heterocyclic systems like benzimidazoles.[1][10]
-
Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to a primary alcohol, providing access to different functional group arrays.
Hypothetical Application Workflow: Synthesis of a Bioactive Scaffold
Caption: Synthesis of a benzimidazole derivative.
This workflow illustrates the use of the title compound to synthesize a pyrrole-benzimidazole hybrid, a scaffold known for a range of biological activities.
-
Protocol: Synthesis of 2-(1-(2-isopropylphenyl)-1H-pyrrol-2-yl)-1H-benzo[d]imidazole (Representative):
-
In a suitable solvent such as dimethyl sulfoxide (DMSO), dissolve this compound (1.0 eq) and o-phenylenediamine (1.0 eq).
-
Add a catalytic amount of an acid, such as trifluoroacetic acid (TFA, ~1 mol%).
-
Heat the reaction mixture to 60-70 °C in the presence of air (as the oxidant) for 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and precipitate the product by adding water.
-
Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.[10]
-
Conclusion
This compound is a valuable heterocyclic building block whose utility in organic synthesis and medicinal chemistry is derived from the unique interplay of its constituent parts. The N-aryl substituent provides steric bulk and modulates the electronic properties of the pyrrole-aldehyde system. A firm grasp of its synthesis, characterization, and reactivity, as outlined in this guide, empowers researchers to leverage this compound for the efficient construction of novel and complex molecular architectures for drug discovery and development.
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Koca, M., Ceylan, S., & Turgut, Z. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142. Available at: [Link]
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Trofimov, B. A., et al. (2010). A Straightforward Synthesis of 2-(1-Vinyl-1H-pyrrol-2-yl)-1H-benzimidazoles from 1-Vinyl-1H-pyrrole-2-carbaldehydes and o-Phenylenediamine. Synlett, 2010(12), 1885-1889. Available at: [Link]
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Substituted Pyrroles: A Privileged Scaffold for Targeting Key Pathological Pathways
An In-depth Technical Guide for Drug Discovery Professionals
Executive Summary
The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and versatile substitution patterns allow for fine-tuning of molecular interactions with a wide array of biological targets. This guide provides a comprehensive analysis of the key therapeutic targets modulated by substituted pyrrole derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the molecular mechanisms, structure-activity relationships (SAR), and experimental methodologies that underscore the therapeutic potential of this remarkable scaffold in oncology, inflammation, neurodegenerative disorders, and infectious diseases. From inhibiting critical kinases in cancer cell signaling to modulating enzymes in neuroinflammation, substituted pyrroles represent a rich source of lead compounds for next-generation therapeutics.[3][4]
Introduction: The Enduring Relevance of the Pyrrole Scaffold
The pyrrole nucleus is more than a simple heterocyclic building block; it is a "privileged scaffold" in drug discovery. Its prevalence in vital biomolecules like heme and chlorophyll highlights its fundamental role in biological systems.[1] In pharmaceutical science, this scaffold is a key component in a multitude of approved drugs, including the cholesterol-lowering agent atorvastatin, the anti-cancer drug sunitinib, and the non-steroidal anti-inflammatory drug (NSAID) ketorolac.[5][6]
The power of the pyrrole ring lies in its structural and electronic versatility. The nitrogen atom can act as a hydrogen bond donor, while the aromatic ring system can engage in π-π stacking and hydrophobic interactions. Furthermore, the carbon positions of the ring are amenable to a wide range of substitutions, enabling medicinal chemists to precisely engineer compounds that can bind to specific biological targets with high affinity and selectivity.[6][7] This guide delves into the specific therapeutic targets where these engineered interactions have proven most fruitful.
Key Therapeutic Target Classes for Substituted Pyrroles
The broad bioactivity of pyrrole derivatives stems from their ability to interact with several major classes of biological targets.[1][8] Understanding these interactions is fundamental to designing novel and effective therapeutic agents.
Protein Kinases: The Central Hub of Cell Signaling
Protein kinases are enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[9] The pyrrolo[2,3-d]pyrimidine core, which mimics the adenine structure of ATP, is a particularly effective scaffold for designing potent kinase inhibitors.[10][11]
Mechanism of Action: Most pyrrole-based kinase inhibitors function as ATP-competitive inhibitors. The oxindole moiety, often attached to the pyrrole ring, provides crucial hydrogen bonds that anchor the molecule within the ATP-binding site of the kinase.[9] Structural modifications to the pyrrole ring and its substituents can then be used to achieve selectivity for specific kinases, such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Epidermal Growth Factor Receptors (EGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs).[9][12] Sunitinib, for example, is a multi-targeted receptor tyrosine kinase inhibitor whose pyrrole-indolin-2-one core is critical for its anti-angiogenic and anti-cancer effects.[9][13]
Signaling Pathway Visualization:
Caption: General workflow for pyrrole-based drug discovery.
Experimental Protocols: Self-Validating Methodologies
Protocol 1: In Vitro COX Inhibition Assay
This protocol provides a framework for assessing the inhibitory potential of substituted pyrroles against COX-1 and COX-2 enzymes, a critical step in developing anti-inflammatory agents.
-
Principle: This assay quantifies the inhibition of prostaglandin production by measuring the conversion of arachidonic acid by purified COX enzymes. The output is often measured via a colorimetric or fluorescent method. [14]* Methodology:
-
Enzyme Preparation: Utilize purified recombinant human COX-1 and COX-2 enzymes. Maintain enzymes on ice to ensure stability.
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the respective enzyme (COX-1 or COX-2), a heme cofactor, and the substituted pyrrole test compound at a range of concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., celecoxib for COX-2, ibuprofen for non-selective).
-
Reaction Initiation: Pre-incubate the mixture for 10 minutes at 37°C. Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 5-10 minutes) at 37°C.
-
Termination & Detection: Stop the reaction by adding a quenching solution (e.g., 1 M HCl). Quantify the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity) by fitting the data to a dose-response curve.
-
Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol is essential for evaluating the anti-proliferative effects of pyrrole derivatives on cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified.
-
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer, LoVo colon cancer) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the substituted pyrrole compounds in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the treated cells for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours, allowing formazan crystals to form.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
-
Data Summary and Future Perspectives
The versatility of the substituted pyrrole scaffold is evident in the wide range of potencies and targets reported in the literature.
Table 1: Representative Substituted Pyrroles and Their Biological Targets
| Compound Class/Example | Therapeutic Target(s) | Potency (IC50) | Therapeutic Area | Reference(s) |
| Sunitinib | VEGFR, PDGFR, KIT | Nanomolar range | Oncology | [9][13] |
| Pyrrolo[3,2-c]pyridines | FMS Kinase | 30-60 nM | Oncology | [15] |
| N-pyrrolylcarboxylic acids | COX-2 | 5.8 µM | Inflammation | [16] |
| 1,3-diaryl-pyrroles | Butyrylcholinesterase (BChE) | 1.71 µM | Neurodegenerative | [17] |
| Pyrrole-2-carboxylate Deriv. | M. tuberculosis H37Rv | 0.7 µg/mL (MIC) | Infectious Disease | [7] |
| Pyrrolomycin Analogs | HCT116, MCF-7 cells | Low micromolar | Oncology | [4] |
Future Directions:
The exploration of substituted pyrroles is far from complete. Future research will likely focus on:
-
Multi-Target Agents: Designing single molecules that can modulate multiple targets within a disease pathway, such as dual kinase/epigenetic inhibitors or dual anti-inflammatory/neuroprotective agents. [18][19]* Overcoming Resistance: Developing new pyrrole derivatives that can overcome acquired resistance to existing therapies, particularly in oncology.
-
Targeting Protein-Protein Interactions: Moving beyond enzyme active sites to inhibit challenging targets like protein-protein interactions, where the diverse substitution patterns of pyrroles could be highly advantageous.
-
Epigenetic Targets: Exploring the potential of pyrrole scaffolds to inhibit epigenetic modifiers like histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1), which are emerging as critical targets in cancer. [4][8]
Conclusion
Substituted pyrroles are a validated and highly resourceful scaffold in medicinal chemistry, providing the foundation for numerous successful drugs. Their ability to be chemically tailored to interact with a wide range of therapeutically relevant targets—from kinases and COX enzymes to microbial and neurological targets—ensures their continued importance in drug discovery. The insights and methodologies presented in this guide underscore the vast potential that remains to be unlocked. By combining rational design, efficient synthesis, and robust biological evaluation, the scientific community can continue to leverage the power of the pyrrole ring to develop novel and effective treatments for a spectrum of human diseases.
References
- El-Gamal, M. I., & Oh, C. H. (2018). Synthesis and FMS kinase inhibitory activity of pyrrolo[3,2-c]pyridines. As referenced in Bioactive pyrrole-based compounds with target selectivity - PMC - PubMed Central.
- Ningbo Inno Pharmchem Co., Ltd. Pyrrole Derivatives: Exploring Their Diverse Biological Activities. As referenced in Pyrrole Derivatives: Exploring Their Diverse Biological Activities.
- Al-Ostath, A., et al. (2023).
- Various Authors.
- Various Authors. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Asian Journal of Pharmaceutical and Clinical Research.
- Various Authors. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds.
- Various Authors. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Ilam University.
- Various Authors. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Journal of Chemical Research.
- Various Authors. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. PubMed.
- Al-Ostath, A., et al. (2023). Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010.
- Various Authors. (2026). Influence of Substitution Patterns on the Antimicrobial Properties of Pyrrole Sulfonamide Scaffolds. Frontiers in Chemistry.
- Idhayadhulla, A., et al. (2011). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Journal of the Mexican Chemical Society.
- Various Authors. (2022). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI.
- Various Authors. (2023).
- Various Authors. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed.
- Yang, T. H., et al. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents.
- Various Authors. (2023). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. PubMed Central.
- Metwally, A. M. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry.
- Various Authors. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
- Various Authors. (2015).
- BenchChem. (2025). A Comparative Guide to the Biological Activities of Substituted Pyrroles. BenchChem.
- Various Authors. (2023). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Brieflands.
- Various Authors. (2023). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. SID.
- Various Authors. (2024). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation.
- Various Authors. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators.
- Various Authors. (2023). Substituted pyrroles based on ketones: prospects of application and advances in synthesis. Russian Chemical Reviews.
- Various Authors. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central.
- Various Authors. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences.
- Various Authors. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development. Pharmaoffer.
- Shi, J., et al. (2022). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. Frontiers in Chemistry.
- Kuznietsova, H., et al. (2020). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Journal of Drug Targeting.
Sources
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- 4. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]
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- 11. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjpbr.com]
- 12. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(2-isopropylphenyl)-1H-pyrrole-2-carbaldehyde via Paal-Knorr Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Paal-Knorr Synthesis in Modern Drug Discovery
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities. The Paal-Knorr synthesis, a classic and enduring method, provides a robust and versatile route to substituted pyrroles through the condensation of a 1,4-dicarbonyl compound with a primary amine.[1] Its operational simplicity and amenability to a diverse range of substrates make it a highly valuable tool in the synthesis of novel therapeutic agents.
This technical guide provides a detailed protocol for the synthesis of 1-(2-isopropylphenyl)-1H-pyrrole-2-carbaldehyde, a potentially valuable intermediate in drug discovery programs. The synthesis proceeds through a two-step sequence: the initial Paal-Knorr condensation to form the N-arylpyrrole core, followed by a Vilsmeier-Haack formylation to introduce the aldehyde functionality. This document will elaborate on the mechanistic underpinnings of these reactions, provide step-by-step experimental procedures, and discuss the analytical characterization of the target compound.
Synthetic Strategy: A Two-Step Approach
A direct one-pot synthesis of this compound via the Paal-Knorr reaction is challenging due to the limited commercial availability of the requisite 1,4-dicarbonyl precursor, 2,5-dihydroxy-pentanedial. Therefore, a more practical and efficient two-step synthetic route is employed, as illustrated below.
Figure 2: Mechanism of the Paal-Knorr pyrrole synthesis.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles |
| 2,5-Dimethoxytetrahydrofuran | C₆H₁₂O₃ | 132.16 | 1.32 g | 0.01 |
| 2-Isopropylaniline | C₉H₁₃N | 135.21 | 1.35 g | 0.01 |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 20 mL | - |
| Sodium Bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-isopropylaniline (1.35 g, 0.01 mol) and glacial acetic acid (20 mL).
-
Stir the mixture at room temperature until the amine has completely dissolved.
-
Add 2,5-dimethoxytetrahydrofuran (1.32 g, 0.01 mol) to the solution.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) solvent system.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water.
-
Neutralize the aqueous solution by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford 1-(2-isopropylphenyl)-1H-pyrrole as a pale yellow oil.
Part 2: Vilsmeier-Haack Formylation of 1-(2-isopropylphenyl)-1H-pyrrole
The second step involves the introduction of a formyl group at the 2-position of the pyrrole ring using the Vilsmeier-Haack reaction. This reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. [2]
Reaction Mechanism
The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, which is a chloroiminium ion, from the reaction of a substituted amide (in this case, N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). [3]This electrophilic species then attacks the electron-rich pyrrole ring, followed by hydrolysis to yield the aldehyde. [3]
Figure 3: Mechanism of the Vilsmeier-Haack formylation.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles |
| 1-(2-isopropylphenyl)-1H-pyrrole | C₁₃H₁₅N | 185.27 | 1.85 g | 0.01 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 10 mL | - |
| Phosphorus Oxychloride (POCl₃) | POCl₃ | 153.33 | 1.1 mL (1.84 g) | 0.012 |
| Sodium Acetate | C₂H₃NaO₂ | 82.03 | 5.0 g | 0.06 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 20 mL | - |
| Water | H₂O | 18.02 | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
In a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-(2-isopropylphenyl)-1H-pyrrole (1.85 g, 0.01 mol) in anhydrous N,N-dimethylformamide (10 mL) and anhydrous dichloromethane (20 mL).
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (1.1 mL, 0.012 mol) dropwise to the stirred solution via the dropping funnel over 15 minutes, ensuring the internal temperature remains below 5 °C. [4]4. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Monitor the reaction by TLC (hexane:ethyl acetate, 8:2).
-
Upon completion, carefully pour the reaction mixture into a beaker containing 100 g of crushed ice.
-
Stir the mixture vigorously for 30 minutes to ensure complete hydrolysis of the intermediate iminium salt.
-
Neutralize the solution by the portion-wise addition of sodium acetate.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water (2 x 50 mL) and brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield this compound.
Characterization of this compound
The structure of the final product should be confirmed by standard analytical techniques. While specific literature data for this exact compound is scarce, the following are expected spectroscopic characteristics based on analogous structures.
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 9.5-9.6 (s, 1H, -CHO)
-
δ 7.2-7.5 (m, 4H, Ar-H)
-
δ 7.0-7.1 (m, 1H, pyrrole-H)
-
δ 6.8-6.9 (m, 1H, pyrrole-H)
-
δ 6.2-6.3 (t, 1H, J ≈ 3.0 Hz, pyrrole-H)
-
δ 2.8-3.0 (septet, 1H, J ≈ 7.0 Hz, -CH(CH₃)₂)
-
δ 1.1-1.2 (d, 6H, J ≈ 7.0 Hz, -CH(CH₃)₂)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 180-182 (-CHO)
-
δ 147-149 (Ar-C)
-
δ 135-137 (Ar-C)
-
δ 131-133 (pyrrole-C)
-
δ 128-130 (Ar-CH)
-
δ 126-128 (Ar-CH)
-
δ 124-126 (pyrrole-CH)
-
δ 112-114 (pyrrole-CH)
-
δ 110-112 (pyrrole-CH)
-
δ 28-30 (-CH(CH₃)₂)
-
δ 23-25 (-CH(CH₃)₂)
-
-
FT-IR (KBr, cm⁻¹):
-
~1660-1670 (C=O stretch, aldehyde)
-
~2870, 2770 (C-H stretch, aldehyde)
-
~2960 (C-H stretch, aliphatic)
-
~1500, 1460 (C=C stretch, aromatic)
-
-
Mass Spectrometry (EI):
-
m/z (%): 213 (M⁺), 198 (M⁺ - CH₃), 184 (M⁺ - C₂H₅), 170 (M⁺ - C₃H₇)
-
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. It should be handled with extreme care.
-
Glacial acetic acid is corrosive.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
Conclusion
The two-step synthesis outlined in this application note provides a reliable and efficient pathway to this compound. The Paal-Knorr synthesis of the pyrrole core followed by a Vilsmeier-Haack formylation are both well-established and robust reactions. This protocol offers a solid foundation for the synthesis of this and related N-arylpyrrole-2-carbaldehydes, which are valuable building blocks for the development of novel therapeutic agents.
References
-
NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]
-
Wikipedia. Paal–Knorr synthesis. Available at: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]
Sources
Application Notes and Protocols for N-Aryl Pyrrole Synthesis
Introduction: The Significance of N-Aryl Pyrroles
The N-aryl pyrrole motif is a cornerstone in medicinal chemistry and materials science.[1][2][3][4] This privileged scaffold is embedded in a wide array of biologically active natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of therapeutic properties.[1][3][4] Consequently, the development of robust and versatile synthetic methodologies for accessing N-aryl pyrroles is of paramount importance to researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of key synthetic strategies, detailing the underlying mechanisms and providing field-proven protocols to empower your research endeavors.
Classical Approaches to N-Aryl Pyrrole Synthesis
Traditional methods for constructing the N-aryl pyrrole core often rely on the condensation of a primary aromatic amine with a 1,4-dicarbonyl compound or its synthetic equivalent. These methods, while foundational, have been refined over the years to improve yields and expand substrate scope.
The Paal-Knorr Synthesis: A Timeless Condensation
The Paal-Knorr synthesis is a classic and widely utilized method for the preparation of pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine.[5][6][7] The reaction is typically promoted by acid catalysis.[5][6]
Mechanism of the Paal-Knorr Synthesis
The reaction proceeds through the initial formation of a hemiaminal upon nucleophilic attack of the primary amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound.[6][8] Subsequent intramolecular cyclization via attack of the nitrogen on the second carbonyl group, followed by dehydration, affords the aromatic pyrrole ring.[5][6][8] The cyclization of the hemiaminal is often the rate-determining step.[8]
Diagram: Paal-Knorr Synthesis Mechanism
Caption: Mechanism of the Paal-Knorr synthesis.
Experimental Protocol: General Procedure for Paal-Knorr Synthesis
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,4-dicarbonyl compound (1.0 equiv) and the primary arylamine (1.0-1.2 equiv).
-
Solvent and Catalyst Addition: Add a suitable solvent such as ethanol, acetic acid, or toluene. A catalytic amount of a Brønsted or Lewis acid (e.g., acetic acid, p-toluenesulfonic acid, or a mild Lewis acid like Sc(OTf)₃) can be added to accelerate the reaction.[5]
-
Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography on silica gel.
Table: Typical Reaction Conditions for Paal-Knorr Synthesis
| 1,4-Dicarbonyl Compound | Arylamine | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 2,5-Hexanedione | Aniline | Acetic Acid | Ethanol | Reflux | 73-96 |
| 2,5-Hexanedione | 4-Nitroaniline | p-TsOH | Toluene | Reflux | High |
| 3,4-Dimethyl-2,5-hexanedione | Benzylamine | None | Neat | 120 | Moderate |
Note: Yields are representative and can vary based on specific substrates and reaction conditions.
The Clauson-Kaas Synthesis: Utilizing Dicarbonyl Surrogates
The Clauson-Kaas synthesis is a valuable modification of the Paal-Knorr reaction that employs 2,5-dialkoxytetrahydrofurans as stable and easily handleable surrogates for 1,4-dicarbonyl compounds.[9][10][11] This method is particularly useful for the synthesis of N-substituted pyrroles.[9]
Mechanism of the Clauson-Kaas Synthesis
Under acidic conditions, the 2,5-dialkoxytetrahydrofuran is hydrolyzed to the corresponding 1,4-dicarbonyl compound in situ. This intermediate then undergoes a condensation reaction with a primary amine, following the Paal-Knorr mechanism, to yield the N-substituted pyrrole.[11]
Experimental Protocol: General Procedure for Clauson-Kaas Synthesis
-
Reaction Setup: In a suitable reaction vessel, dissolve the primary arylamine (1.0 equiv) in a solvent such as acetic acid or an alcohol.
-
Reagent Addition: Add 2,5-dimethoxytetrahydrofuran (1.0-1.1 equiv) to the solution.
-
Reaction Execution: Heat the mixture, often to reflux, for a period ranging from 30 minutes to several hours.[9] Microwave irradiation can also be employed to accelerate the reaction.[12]
-
Work-up and Purification: After cooling, the reaction mixture is typically neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated. The final product is purified by column chromatography.
Table: Variations in Clauson-Kaas Reaction Conditions
| Arylamine | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Various anilines | Acetic Acid | Acetic Acid | Reflux | 1-4 h | 59-95[9] |
| Substituted anilines | MgI₂ etherate (10 mol%) | MeCN | 80 | - | 62-98[9] |
| Aromatic amines | P₂O₅ | Toluene | 110 | - | 46-100[9] |
| Anilines/Sulfonamides | Acetic Acid | Acetic Acid | 170 (Microwave) | 10 min | Moderate to High[12] |
The Hantzsch Pyrrole Synthesis
The Hantzsch pyrrole synthesis is a multi-component reaction involving the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine to form a substituted pyrrole.[13][14][15]
Mechanism of the Hantzsch Synthesis
The reaction is believed to initiate with the formation of an enamine from the β-ketoester and the primary amine.[13] This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent intramolecular cyclization and dehydration lead to the formation of the pyrrole ring.[13][16]
Diagram: Hantzsch Pyrrole Synthesis Workflow
Caption: General workflow for the Hantzsch pyrrole synthesis.
Experimental Protocol: General Procedure for Hantzsch Synthesis
-
Reaction Setup: Combine the β-ketoester (1.0 equiv), the α-haloketone (1.0 equiv), and the primary arylamine (1.0 equiv) in a suitable solvent such as ethanol or acetic acid.
-
Base Addition: A base, such as sodium carbonate or piperidine, is often added to facilitate the reaction.
-
Reaction Execution: The mixture is typically heated to reflux for several hours until the reaction is complete as monitored by TLC.
-
Work-up and Purification: The reaction mixture is cooled, and the solvent is removed. The residue is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated, and the crude product is purified by chromatography or recrystallization.
Modern Cross-Coupling Strategies for N-Aryl Pyrrole Synthesis
The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of N-aryl heterocycles, offering milder conditions and broader functional group tolerance compared to classical methods.
The Buchwald-Hartwig Amination: A Palladium-Catalyzed Powerhouse
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, and it has become a premier method for the synthesis of N-aryl pyrroles.[17][18] This reaction typically involves the coupling of an aryl halide or triflate with pyrrole in the presence of a palladium catalyst, a phosphine ligand, and a base.[17][18][19]
Mechanism of the Buchwald-Hartwig Amination
The catalytic cycle is generally understood to involve:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide, forming a Pd(II) intermediate.[17][18][20]
-
Amine Coordination and Deprotonation: The pyrrole coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium amide complex.[20]
-
Reductive Elimination: The N-aryl pyrrole product is formed through reductive elimination, regenerating the Pd(0) catalyst.[17][18][20]
Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation of Pyrrole
-
Reaction Setup (Inert Atmosphere): In a glovebox or under a stream of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃ or a specific Buchwald precatalyst, 1-5 mol%), the phosphine ligand (e.g., XPhos, RuPhos, BINAP, 1.1-1.5 equiv relative to Pd), and the base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equiv) to an oven-dried reaction vessel.[19][21][22]
-
Reagent Addition: Add the aryl halide (1.0 equiv) and pyrrole (1.0-1.5 equiv), followed by an anhydrous solvent (e.g., toluene, dioxane, or THF).
-
Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C). Monitor the reaction's progress by TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove inorganic salts. The filtrate is concentrated, and the residue is purified by flash column chromatography.
Table: Key Parameters in Buchwald-Hartwig N-Arylation of Pyrrole
| Parameter | Common Reagents/Conditions | Rationale/Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts | Precatalysts offer improved stability and ease of use. |
| Ligand | XPhos, RuPhos, SPhos, BINAP, dppf | The choice of ligand is crucial and depends on the substrates; bulky, electron-rich ligands are often effective.[17] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃, K₂CO₃ | The base strength can influence the reaction rate and substrate compatibility. Stronger bases are often used.[21] |
| Solvent | Toluene, Dioxane, THF, t-BuOH | Aprotic, non-polar to moderately polar solvents are generally preferred. |
| Temperature | 80-120 °C | Higher temperatures are often required, but this can be substrate-dependent. |
The Ullmann Condensation: A Copper-Catalyzed Alternative
The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds and can be applied to the N-arylation of pyrroles.[23] While traditional Ullmann conditions often require harsh conditions (high temperatures and stoichiometric copper), modern protocols have been developed that utilize catalytic amounts of copper with the aid of ligands.[23][24]
Mechanism of the Ullmann Condensation
The precise mechanism of the Ullmann reaction is still a subject of some debate, but it is generally accepted to involve a Cu(I) species. A plausible pathway involves the formation of a copper(I) pyrrolide, which then undergoes a reaction with the aryl halide.[23] The process may involve oxidative addition and reductive elimination steps, potentially through a Cu(III) intermediate.[23]
Experimental Protocol: Ligand-Accelerated Ullmann N-Arylation of Pyrrole
-
Reaction Setup: To a reaction tube, add CuI (5-10 mol%), a ligand (e.g., a diamine like 1,10-phenanthroline, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).[25][26]
-
Reagent Addition: Add the aryl halide (1.0 equiv), pyrrole (1.2 equiv), and a high-boiling polar solvent such as DMF, NMP, or DMSO.[27]
-
Reaction Execution: Seal the tube and heat the reaction mixture to a high temperature (typically 110-150 °C) for 12-24 hours.
-
Work-up and Purification: After cooling, dilute the reaction with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography.
Table: Comparison of Classical and Modern Ullmann Conditions
| Feature | Classical Ullmann Reaction | Modern (Ligand-Accelerated) Ullmann Reaction |
| Copper Source | Stoichiometric copper powder or salts | Catalytic CuI or other Cu(I) salts |
| Ligand | None | Diamines, amino acids (e.g., L-proline), phenanthrolines[25][28] |
| Base | K₂CO₃ | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | High-boiling polar solvents (e.g., NMP, nitrobenzene)[23] | DMF, DMSO, toluene |
| Temperature | >180 °C | 100-140 °C |
Conclusion: A Versatile Toolkit for N-Aryl Pyrrole Synthesis
The synthesis of N-aryl pyrroles is a well-developed field with a diverse array of reliable methods at the disposal of the modern chemist. The classical Paal-Knorr, Clauson-Kaas, and Hantzsch syntheses remain valuable for their straightforwardness, particularly when the requisite starting materials are readily available. For broader substrate scope, milder reaction conditions, and enhanced functional group tolerance, the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation represent the state-of-the-art. The choice of synthetic route will ultimately depend on factors such as the specific target molecule, the availability of starting materials, and the desired scale of the reaction. This guide serves as a comprehensive resource to aid researchers in the strategic selection and effective implementation of the most suitable methodology for their N-aryl pyrrole synthesis endeavors.
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Gagnon, A., & Fillion, E. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 243-252. [Link]
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Sirleaf, F. Y., et al. (2018). A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. Computational and Theoretical Chemistry, 1139, 51-59. [Link]
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Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved January 14, 2026, from [Link]
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Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. (2018). Retrieved January 14, 2026, from [Link]
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Hantzsch pyrrole synthesis - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
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Kumar, A., & Kumar, S. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 923-951. [Link]
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Scheme 2: A general reaction of Clauson-Kaas pyrrole synthesis and... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
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Tzankova, D., et al. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. [Link]
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Mon-Buru, S. M., & Leadbeater, N. E. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Organic & Biomolecular Chemistry, 11(34), 5639-5651. [Link]
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Ketcha, D. M., et al. (2009). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. Arkivoc, 2009(14), 181-189. [Link]
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Hantzsch Pyrrole Synthesis – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 14, 2026, from [Link]
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Caddick, S., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 61(46), 10833-10840. [Link]
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Kumar, A., & Kumar, S. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. ResearchGate. [Link]
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Padwa, A., & Al-Qawasmeh, R. A. (2018). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. The Journal of Organic Chemistry, 83(24), 14757-14770. [Link]
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Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578-5587. [Link]
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Hantzch synthesis of pyrrole - Química Organica.org. (n.d.). Retrieved January 14, 2026, from [Link]
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Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas - MDPI. (2022). Retrieved January 14, 2026, from [Link]
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Antilla, J. C., et al. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578-5587. [Link]
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Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines - ACS Publications. (2022). Retrieved January 14, 2026, from [Link]
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Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. (2008). Organic Chemistry Portal. [Link]
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Ullmann condensation - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
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L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles | Request PDF. (2018). ResearchGate. [Link]
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Palladium N-Heterocyclic Carbene Pre-catalysts Bearing Different Ancillary Ligands for the Buchwald–Hartwig Amination of Cyclic Secondary Amines with Aryl Chlorides | Request PDF. (2020). ResearchGate. [Link]
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The Emerging Role of 1-(2-isopropylphenyl)-1H-pyrrole-2-carbaldehyde in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of medicinal chemistry, the identification of novel scaffolds and versatile building blocks is paramount to the discovery of next-generation therapeutics. Among the myriad of heterocyclic compounds, the pyrrole nucleus stands out as a privileged scaffold, present in numerous natural products and FDA-approved drugs.[1] This application note delves into the burgeoning potential of a specific derivative, 1-(2-isopropylphenyl)-1H-pyrrole-2-carbaldehyde , a molecule poised to make significant contributions to drug discovery programs. While direct and extensive research on this particular compound is in its nascent stages, its structural features, combining a reactive carbaldehyde group with a sterically demanding N-aryl substituent, suggest a wealth of opportunities for the synthesis of diverse and biologically active molecules.
This guide provides a comprehensive overview of the potential applications of this compound in medicinal chemistry, drawing parallels from the broader class of pyrrole-2-carbaldehyde derivatives. We will explore its synthetic utility and potential therapeutic applications, supported by detailed, field-proven protocols to empower researchers in their quest for novel therapeutic agents.
Synthetic Versatility: A Gateway to Diverse Chemical Matter
The core value of this compound in medicinal chemistry lies in its synthetic tractability. The aldehyde functionality serves as a versatile chemical handle for a wide array of transformations, enabling the construction of complex molecular architectures.
General Synthetic Workflow
The synthesis of this compound can be conceptualized through a multi-step process, typically involving the formation of the pyrrole ring followed by introduction of the carbaldehyde group. A plausible synthetic route is outlined below.
Caption: A potential synthetic workflow for this compound.
Potential Therapeutic Applications in Medicinal Chemistry
The pyrrole-2-carbaldehyde scaffold is a recurring motif in compounds exhibiting a wide spectrum of biological activities.[2] By extension, this compound and its derivatives represent a promising starting point for the development of novel therapeutics in several key areas.
Neuroprotective Agents for Neurodegenerative Diseases
Recent studies have highlighted the neuroprotective potential of pyrrole-2-carbaldehyde derivatives.[3] Compounds isolated from natural sources have demonstrated the ability to protect neuronal cells from oxygen-glucose deprivation/reperfusion injury, a key pathological event in ischemic stroke.[3] The mechanism of action is thought to involve the modulation of key signaling pathways such as NF-κB and Nrf2, which are central to the cellular stress response and inflammation.[3] Furthermore, certain pyrrole-containing compounds have shown promise in models of Parkinson's disease by mitigating oxidative stress-induced neurotoxicity.[4][5]
The bulky 2-isopropylphenyl substituent on the pyrrole nitrogen of the title compound could influence its lipophilicity and binding interactions with biological targets, potentially leading to enhanced potency and selectivity as a neuroprotective agent.
This protocol describes a method to evaluate the neuroprotective effects of this compound derivatives against hydrogen peroxide (H₂O₂)-induced cytotoxicity in a human neuroblastoma cell line (SH-SY5Y).
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound (and its derivatives)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Pre-treat the cells with different concentrations of the compound for 24 hours.
-
Induction of Oxidative Stress: After pre-treatment, expose the cells to a pre-determined optimal concentration of H₂O₂ for 24 hours to induce cytotoxicity.
-
MTT Assay:
-
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells. Plot a dose-response curve to determine the EC₅₀ of the compound.
Anti-inflammatory Drug Discovery
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and certain types of cancer. Pyrrole derivatives have a well-documented history as anti-inflammatory agents, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[6] The structural features of this compound make it an attractive scaffold for the design of novel anti-inflammatory compounds. The aldehyde group can be readily converted into various pharmacophores known to interact with inflammatory targets.
Caption: Proposed mechanism of anti-inflammatory action via COX-2 inhibition.
Anticancer Therapeutics
The pyrrole scaffold is a key component of several anticancer agents.[7] Derivatives of pyrrole have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and disruption of microtubule dynamics.[8][9] The development of multi-targeted kinase inhibitors is a particularly promising strategy in cancer therapy, and pyrrole-based compounds have demonstrated the ability to inhibit multiple kinases involved in cancer progression.[10][11][12]
The unique N-aryl substitution of this compound can be exploited to design kinase inhibitors with novel binding modes and improved selectivity profiles.
This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Kinase-specific substrate peptide
-
This compound derivatives
-
ATP (Adenosine triphosphate)
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well plates
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase, its substrate, and the test compound at various concentrations.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate Reaction and Detect ADP: Stop the reaction and measure the amount of ADP produced using a luminescence-based assay kit according to the manufacturer's instructions.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Data Presentation
| Potential Application | Key Biological Target(s) | Example Assay | Rationale for this compound |
| Neuroprotection | NF-κB, Nrf2, Oxidative Stress Pathways | In vitro neuroprotection assay | The N-aryl group may enhance blood-brain barrier penetration and target engagement.[3][4] |
| Anti-inflammatory | COX-1, COX-2, Pro-inflammatory Cytokines | Carrageenan-induced paw edema in vivo | The scaffold is present in known NSAIDs; the aldehyde allows for diverse functionalization.[6] |
| Anticancer | Protein Kinases (e.g., VEGFR, EGFR), Apoptotic Pathways | Kinase inhibition assay, Cell viability assay | The pyrrole core is a key feature of many kinase inhibitors.[10][11][12] |
Conclusion and Future Directions
This compound represents a largely unexplored yet highly promising scaffold for medicinal chemistry. Its synthetic accessibility and the proven track record of the broader pyrrole-2-carbaldehyde class in modulating key biological pathways provide a strong rationale for its investigation. Future research should focus on the synthesis of diverse libraries of derivatives and their systematic evaluation in a range of biological assays to unlock the full therapeutic potential of this intriguing molecule. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to embark on this exciting journey of discovery.
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MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Metabolic and Regulatory Pathways Involved in the Anticancer Activity of Perillyl Alcohol: A Scoping Review of In Vitro Studies. Retrieved from [Link]
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Preprints.org. (2024). Nature-Inspired 1-phenylpyrrolo[2,1-A]isoquinoline Scaffold for Novel Antiproliferative Agents Circumventing P-Glycoprotein-Dependent Multidrug Resistance. Retrieved from [Link]
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MDPI. (2024). Nature-Inspired 1-Phenylpyrrolo[2,1-a]isoquinoline Scaffold for Novel Antiproliferative Agents Circumventing P-Glycoprotein-Dependent Multidrug Resistance. Retrieved from [Link]
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PubMed. (2023). Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Retrieved from [Link]
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The Versatile Intermediate: Application Notes for 1-(2-isopropylphenyl)-1H-pyrrole-2-carbaldehyde in Modern Synthesis
Introduction: Unlocking the Potential of a Sterically-Hindered N-Aryl Pyrrole Scaffold
In the landscape of medicinal chemistry and materials science, the pyrrole nucleus is a privileged scaffold, forming the core of numerous pharmaceuticals, natural products, and functional materials.[1][2] The strategic functionalization of the pyrrole ring provides a vector for modulating biological activity and physicochemical properties. 1-(2-isopropylphenyl)-1H-pyrrole-2-carbaldehyde is a particularly valuable synthetic intermediate. The presence of the ortho-isopropyl group on the N-phenyl substituent introduces significant steric hindrance, which can be exploited to influence reaction selectivity, control conformation, and enhance the metabolic stability of target molecules. The aldehyde at the 2-position serves as a versatile chemical handle for a wide array of subsequent transformations, including condensations, oxidations, reductions, and carbon-carbon bond-forming reactions.[3]
This guide provides a comprehensive overview of the synthesis and application of this compound. It is designed for researchers, medicinal chemists, and process development professionals seeking to leverage this intermediate for the construction of complex molecular architectures, with a particular focus on the synthesis of fused heterocyclic systems of therapeutic interest.
Physicochemical and Spectroscopic Profile
A summary of the key physical and chemical properties of the title compound is presented below. Spectroscopic data are predicted based on analogous structures and fundamental principles, providing a benchmark for characterization.
| Property | Value |
| CAS Number | 383136-02-5[4] |
| Molecular Formula | C₁₄H₁₅NO[4] |
| Molecular Weight | 213.28 g/mol [4] |
| Appearance | Expected to be a pale yellow to brown solid or oil |
| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc, Acetone) |
| ¹H NMR (CDCl₃, 400 MHz) | Expected δ (ppm): 9.5-9.7 (s, 1H, -CHO), 7.2-7.5 (m, 4H, Ar-H), 7.0-7.1 (m, 1H, Pyrrole-H), 6.8-6.9 (m, 1H, Pyrrole-H), 6.2-6.3 (t, 1H, Pyrrole-H), 2.8-3.0 (sept, 1H, -CH(CH₃)₂), 1.1-1.2 (d, 6H, -CH(CH₃)₂) |
| ¹³C NMR (CDCl₃, 101 MHz) | Expected δ (ppm): 180-182 (-CHO), 148 (Ar-C), 135 (Ar-C), 132 (Pyrrole-C), 130 (Ar-CH), 128 (Ar-CH), 127 (Ar-CH), 125 (Pyrrole-CH), 115 (Pyrrole-CH), 110 (Pyrrole-CH), 28 (-CH(CH₃)₂), 24 (-CH(CH₃)₂) |
| IR (KBr, cm⁻¹) | Expected ν: ~2960 (C-H, alkyl), ~1660-1680 (C=O, aldehyde), ~1500 (C=C, aromatic), ~1380 (C-N) |
| Mass Spec (ESI+) | Expected m/z: 214.12 [M+H]⁺ |
Safety and Handling
While specific toxicity data for this compound is not available, it should be handled with the standard precautions applied to novel chemical entities and related pyrrole aldehydes. The parent compound, 1H-Pyrrole-2-carbaldehyde, is known to cause skin, eye, and respiratory irritation.[5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5] Avoid contact with skin and eyes.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[5]
Protocol 1: Synthesis of this compound
The synthesis of N-substituted pyrroles is most classically achieved via the Paal-Knorr synthesis, followed by formylation of the pyrrole ring. The Vilsmeier-Haack reaction is a highly effective and widely used method for introducing a formyl group at the electron-rich 2-position of the pyrrole ring.[7][8] The following is a representative, two-step protocol adapted from established methodologies.[9]
Workflow for Synthesis
Caption: Two-step synthesis of the title compound.
Step 1: Synthesis of 1-(2-isopropylphenyl)-1H-pyrrole
-
Reagents & Equipment:
-
2-Isopropylaniline (1.0 eq)
-
2,5-Dimethoxytetrahydrofuran (1.05 eq)
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
-
Procedure:
-
To a round-bottom flask, add glacial acetic acid (approx. 5 mL per 10 mmol of aniline).
-
Add 2-isopropylaniline (1.0 eq) to the stirred solvent.
-
Add 2,5-dimethoxytetrahydrofuran (1.05 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 118 °C) for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice water.
-
Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 1-(2-isopropylphenyl)-1H-pyrrole.
-
Step 2: Vilsmeier-Haack Formylation
-
Reagents & Equipment:
-
1-(2-isopropylphenyl)-1H-pyrrole (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (1.2 eq)
-
N,N-Dimethylformamide (DMF) (used as reagent and solvent)
-
Three-necked round-bottom flask with dropping funnel, nitrogen inlet, and magnetic stirrer
-
Ice bath
-
-
Procedure:
-
In a three-necked flask under a nitrogen atmosphere, cool an excess of DMF in an ice bath to 0 °C.
-
Slowly add phosphorus oxychloride (1.2 eq) dropwise to the cold DMF, maintaining the temperature below 10 °C. A thick white precipitate (the Vilsmeier reagent) will form.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 1-(2-isopropylphenyl)-1H-pyrrole (1.0 eq) in a small amount of DMF dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to slowly warm to room temperature, then heat to 40-50 °C for 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Make the solution alkaline (pH ~8-9) by the slow addition of an aqueous sodium hydroxide solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude aldehyde by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the final product, this compound.
-
Application Note 1: Synthesis of Pyrrolo[1,2-a]quinoxalines
A primary application for N-(2-substituted-phenyl)pyrroles is in the synthesis of fused heterocyclic systems. Pyrrolo[1,2-a]quinoxalines are a class of compounds with significant pharmacological activities, including anticancer and kinase inhibitory properties.[6][10] The title aldehyde is an ideal precursor for these scaffolds, although the 2-isopropylphenyl group must first be converted to a 2-aminophenyl group via nitration and subsequent reduction. This section outlines the synthesis of a key intermediate and its subsequent cyclization.
Workflow for Pyrrolo[1,2-a]quinoxaline Synthesis
Caption: General workflow for Pyrrolo[1,2-a]quinoxaline synthesis.
The more direct and modern approach involves starting with 1-(2-aminophenyl)pyrrole and reacting it with an aldehyde.[5] However, to utilize our title compound, a Pictet-Spengler type intramolecular cyclization is a plausible, albeit more complex, route. A more direct application involves using the aldehyde functionality to build the fused ring.
Protocol 2: Acid-Catalyzed Condensation for Pyrrolo[1,2-a]quinoxaline (Representative)
This protocol describes a general method for the acid-catalyzed cyclocondensation of a 1-(2-aminophenyl)pyrrole derivative (which can be synthesized from the title compound) with another aldehyde to form the quinoxaline core. This exemplifies the utility of the pyrrole scaffold.
-
Reagents & Equipment:
-
1-(2-Amino-X-phenyl)-1H-pyrrole (starting material, 1.0 eq)
-
Aromatic or Aliphatic Aldehyde (e.g., Benzaldehyde, 1.2 eq)
-
p-Dodecylbenzenesulfonic acid (p-DBSA) or Trifluoroacetic acid (TFA) (catalytic amount, ~10 mol%)
-
Ethanol or Dichloromethane
-
Round-bottom flask with magnetic stirrer
-
-
Procedure (Adapted from literature[6]):
-
To a round-bottom flask, dissolve the 1-(2-amino-X-phenyl)-1H-pyrrole (1.0 eq) in ethanol.
-
Add the desired aldehyde (1.2 eq) to the solution.
-
Add the acid catalyst (e.g., p-DBSA, 0.1 eq).
-
Stir the reaction mixture at room temperature. The reaction is often rapid (15-120 minutes). Monitor by TLC until the starting material is consumed.
-
Once complete, evaporate the solvent under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product, a 4,5-dihydropyrrolo[1,2-a]quinoxaline, can be purified by flash chromatography. Often, this intermediate will oxidize to the aromatic pyrrolo[1,2-a]quinoxaline upon standing in air or during chromatography.
-
Application Note 2: Further Transformations of the Aldehyde
The aldehyde functional group is a gateway to numerous chemical transformations.
Protocol 3: Knoevenagel Condensation
This reaction forms a new carbon-carbon double bond by reacting the aldehyde with an active methylene compound.[11]
-
Reagents:
-
This compound (1.0 eq)
-
Active methylene compound (e.g., Malononitrile, Ethyl Cyanoacetate, 1.1 eq)
-
Basic catalyst (e.g., Piperidine, catalytic amount)
-
Ethanol or Toluene
-
-
Procedure:
-
Dissolve the aldehyde and the active methylene compound in ethanol in a round-bottom flask.
-
Add a few drops of piperidine as a catalyst.
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction. The product may precipitate and can be collected by filtration.
-
If no precipitate forms, concentrate the solvent and purify the residue by column chromatography.
-
Protocol 4: Wittig Reaction
The Wittig reaction is a powerful method for converting aldehydes into alkenes with high chemo- and regioselectivity.[12][13]
-
Reagents:
-
Phosphonium salt (e.g., Methyltriphenylphosphonium bromide, 1.2 eq)
-
Strong base (e.g., n-Butyllithium, Potassium tert-butoxide, 1.2 eq)
-
This compound (1.0 eq)
-
Anhydrous THF
-
-
Procedure:
-
In a flame-dried, two-necked flask under nitrogen, suspend the phosphonium salt in anhydrous THF.
-
Cool the suspension to 0 °C or -78 °C, depending on the base.
-
Slowly add the strong base (e.g., n-BuLi solution). The solution will typically develop a deep color (often orange or red), indicating the formation of the ylide. Stir for 30-60 minutes.
-
Add a solution of the aldehyde in anhydrous THF dropwise to the ylide solution at the same temperature.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography. The major byproduct, triphenylphosphine oxide, can often be removed by this process.
-
Conclusion
This compound is a highly valuable and versatile intermediate. The sterically demanding N-aryl substituent provides a unique structural element for building novel molecular frameworks, while the 2-carbaldehyde group offers a reliable point for synthetic elaboration. The protocols detailed herein for its synthesis and subsequent transformation into high-value scaffolds, such as pyrrolo[1,2-a]quinoxalines, demonstrate its significant potential in drug discovery and advanced materials synthesis.
References
-
ResearchGate. (n.d.). Examples of pyrrolo[1,2-a]quinoxalines and related compounds. Retrieved from [Link]
-
Usiena AIR. (2021). Green Synthesis of New Pyrrolo[1,2-a]quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. Retrieved from [Link]
-
PubMed. (2011). One-pot synthesis of pyrrolo[1,2-a]quinoxalines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pyrrolo[1,2-a]quinoxalines from 1-(2-aminophenyl)pyrrole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Substituted active methylene synthesis by condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Retrieved from [Link]
-
MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
-
DR-NTU, Nanyang Technological University. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Retrieved from [Link]
-
Bangladesh Journals Online. (2019). Microwave-assisted urea catalyzed Knoevenagel condensation of aldehydes with active methylene compounds. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). A Solvent Free Wittig Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
PubMed. (2020). Bioactive pyrrole-based compounds with target selectivity. Retrieved from [Link]
-
PubMed. (2024). Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship. Retrieved from [Link]
-
HETEROCYCLES. (2015). ONE-CARBON HOMOLOGATION OF PYRROLE CARBOXALDEHYDE VIA WITTIG REACTION AND MILD HYDROLYSIS OF VINYL ETHER. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]
-
MDPI. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). Retrieved from [Link]
-
ResearchGate. (n.d.). A Straightforward Synthesis of 2-(1-Vinyl-1H-pyrrol-2-yl)-1H-benzimidazoles from 1-Vinyl-1H-pyrrole-2-carbaldehydes and o-Phenylenediamine. Retrieved from [Link]
Sources
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- 9. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Wittig Reaction [organic-chemistry.org]
Application Notes and Protocols: Catalytic Methods for the Synthesis of 1-Aryl-1H-pyrrole-2-carbaldehydes
Prepared by: Gemini, Senior Application Scientist
Abstract
1-Aryl-1H-pyrrole-2-carbaldehydes are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. They serve as crucial intermediates for the synthesis of a wide range of biologically active molecules and functional materials.[1][2] This guide provides an in-depth analysis of the primary catalytic strategies for their synthesis, designed for researchers, scientists, and drug development professionals. We will explore two principle retrosynthetic pathways: (A) N-arylation of a pyrrole core followed by C2-formylation, and (B) N-arylation of a pre-functionalized pyrrole-2-carbaldehyde. Additionally, a modern, convergent de novo synthesis will be presented. Each strategy is accompanied by a discussion of the underlying catalytic mechanisms, field-proven insights into experimental choices, and detailed, step-by-step protocols.
Strategic Overview & Retrosynthetic Analysis
The synthesis of 1-aryl-1H-pyrrole-2-carbaldehydes can be approached from several angles. The choice of strategy often depends on the availability of starting materials, desired substitution patterns, and scalability. The three dominant catalytic strategies are outlined below.
Caption: Retrosynthetic analysis of 1-aryl-1H-pyrrole-2-carbaldehydes.
Strategy A: N-Arylation Followed by C2-Formylation
This is the most classical and widely employed approach. It involves the initial construction of the 1-arylpyrrole core, followed by the introduction of the aldehyde functional group at the electron-rich C2 position.
Catalytic N-Arylation of Pyrrole
The formation of the C-N bond between the pyrrole nitrogen and an aryl group is efficiently achieved using palladium or copper catalysts.
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds using a palladium catalyst.[3][4] The reaction couples an amine (in this case, pyrrole) with an aryl halide or triflate.
Expertise & Experience (Mechanism): The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) intermediate. Coordination of the deprotonated pyrrole anion (formed by the base) to the palladium center, followed by reductive elimination, yields the desired 1-arylpyrrole and regenerates the Pd(0) catalyst. The choice of ligand is critical; sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to promote both the oxidative addition and the final reductive elimination steps, preventing catalyst decomposition.[5]
Sources
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- 2. mdpi.com [mdpi.com]
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- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
The Versatile Aldehyde: A Guide to the Derivatization of Pyrrole-2-Carbaldehydes in Modern Synthesis
Pyrrole-2-carbaldehydes are a cornerstone in the synthesis of a vast array of functionalized heterocyclic compounds, serving as pivotal intermediates in drug discovery, materials science, and natural product synthesis.[1][2][3] The strategic location of the aldehyde group on the electron-rich pyrrole ring imparts a unique reactivity profile, allowing for a diverse range of chemical transformations. This guide provides an in-depth exploration of the principal methods for derivatizing the aldehyde functionality of pyrrole-2-carbaldehydes, offering detailed protocols, mechanistic insights, and practical considerations for researchers and professionals in the chemical sciences.
The Chemistry of the Pyrrole Aldehyde: An Overview
The inherent electronic nature of the pyrrole ring, being a π-excessive heteroaromatic system, significantly influences the reactivity of the C2-aldehyde group. The lone pair of electrons on the nitrogen atom participates in resonance, donating electron density to the ring and subsequently to the carbonyl carbon of the aldehyde. This electron-donating effect reduces the electrophilicity of the carbonyl carbon compared to its benzaldehyde counterparts, a critical factor to consider when designing synthetic strategies. However, the aldehyde group remains a highly versatile functional handle for the construction of more complex molecular architectures.[4]
Key Derivatization Strategies and Protocols
This section details the most common and synthetically useful transformations of the aldehyde group in pyrrole-2-carbaldehydes. Each subsection provides the chemical rationale, a detailed experimental protocol, and a discussion of the critical parameters.
Carbon-Carbon Bond Formation: The Knoevenagel Condensation
The Knoevenagel condensation is a powerful tool for forming new carbon-carbon bonds by reacting the aldehyde with an active methylene compound, leading to the synthesis of α,β-unsaturated systems.[5] This reaction is typically catalyzed by a weak base, such as piperidine or an amine salt, which facilitates the deprotonation of the active methylene compound to generate a nucleophilic carbanion.
Mechanism Insight: The reaction proceeds through a three-step mechanism: deprotonation of the active methylene compound, nucleophilic attack of the resulting enolate on the aldehyde's carbonyl carbon, and subsequent elimination of water to form the α,β-unsaturated product.[5] The choice of catalyst and solvent can significantly influence the reaction rate and yield.[6]
Experimental Protocol: Knoevenagel Condensation of Pyrrole-2-carbaldehyde with Malononitrile
-
Reagents and Materials:
-
Pyrrole-2-carbaldehyde (1.0 eq)
-
Malononitrile (1.05 eq)
-
Piperidine (0.1 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a solution of pyrrole-2-carbaldehyde in anhydrous ethanol in a round-bottom flask, add malononitrile.
-
Add a catalytic amount of piperidine to the reaction mixture.
-
Heat the mixture to reflux under an inert atmosphere for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Dry the product under vacuum to obtain the desired 2-(1H-pyrrol-2-ylmethylene)malononitrile.
-
Data Presentation: Representative Knoevenagel Condensation Reactions
| Active Methylene Compound | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Malononitrile | Piperidine | Ethanol | 2-4 | >90 | |
| Ethyl Cyanoacetate | Piperidine | Ethanol | 4-6 | 85-95 | [6] |
| Barbituric Acid | Piperidine | Ethanol | 6-8 | >90 | N/A |
Logical Workflow: Knoevenagel Condensation
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00051D [pubs.rsc.org]
- 5. purechemistry.org [purechemistry.org]
- 6. A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: High-Throughput Screening of 1-(2-isopropylphenyl)-1H-pyrrole-2-carbaldehyde for Antibacterial Activity
Abstract
The escalating crisis of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents.[1] Pyrrole-containing compounds represent a promising class of heterocycles with demonstrated biological activity, including antibacterial potential.[2][3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the screening of a novel synthetic compound, 1-(2-isopropylphenyl)-1H-pyrrole-2-carbaldehyde, for antibacterial activity. Detailed, step-by-step protocols for preliminary screening using the disk diffusion method, quantitative evaluation via broth microdilution to determine the Minimum Inhibitory Concentration (MIC), and assessment of bactericidal versus bacteriostatic activity through Minimum Bactericidal Concentration (MBC) testing are presented.[5][6][7] The causality behind experimental choices, adherence to self-validating systems, and grounding in authoritative standards from the Clinical and Laboratory Standards Institute (CLSI) are emphasized throughout to ensure scientific integrity and reproducibility.[8][9]
Introduction: The Rationale for Screening Novel Pyrrole Derivatives
Pyrrole is a fundamental five-membered nitrogen-containing heterocycle that is a constituent of many natural products and pharmacologically active compounds.[3][10] The diverse biological activities exhibited by pyrrole derivatives have made them attractive scaffolds in medicinal chemistry.[11] Specifically, various substituted pyrroles have shown promising activity against both Gram-positive and Gram-negative bacteria.[12][13] The target compound, this compound, is a novel molecule designed to explore new chemical space in the search for effective antibacterial agents. The isopropylphenyl substituent introduces lipophilicity, which may enhance membrane permeability, while the pyrrole-2-carbaldehyde core provides a reactive site that could potentially interact with bacterial macromolecules.
The screening process outlined herein follows a logical progression from a qualitative, high-throughput initial screen to more quantitative and detailed analyses. This tiered approach is a cost-effective and efficient strategy for identifying promising new antibacterial candidates.[14][15]
Synthesis of this compound
While the primary focus of this document is the antibacterial screening, a brief overview of a potential synthetic route is provided for context. The synthesis of 1-substituted-1H-pyrrole-2-carbaldehydes can be achieved through various established methods. A common approach involves the N-alkylation of 1H-pyrrole-2-carbaldehyde or the formylation of a pre-formed N-substituted pyrrole. For the title compound, a plausible synthesis could involve the nucleophilic substitution of 1H-pyrrole-2-carbaldehyde with 1-bromo-2-isopropylbenzene under basic conditions.
For detailed synthetic procedures of related compounds, researchers are encouraged to consult relevant organic chemistry literature.[16][17][18][19]
Preliminary Antibacterial Screening: The Kirby-Bauer Disk Diffusion Assay
The disk diffusion method, also known as the Kirby-Bauer test, is a widely used preliminary assay to assess the antimicrobial activity of a compound.[6][20] It is a qualitative or semi-quantitative method that is simple, cost-effective, and allows for the simultaneous testing of multiple compounds against a single microbial strain.[21][22]
Principle
A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with a bacterial suspension.[21] The compound diffuses from the disk into the agar, creating a concentration gradient. If the compound is effective at inhibiting bacterial growth, a clear zone of inhibition will appear around the disk after incubation.[6] The diameter of this zone is proportional to the susceptibility of the organism to the compound.
Experimental Workflow: Disk Diffusion Assay
Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.
Detailed Protocol: Disk Diffusion
-
Preparation of Bacterial Inoculum: From a pure overnight culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli), select 3-4 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[23]
-
Inoculation of Agar Plate: Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension. Remove excess liquid by pressing the swab against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.[22]
-
Preparation and Application of Disks:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Aseptically apply a precise volume (e.g., 10 µL) of the test compound solution onto sterile blank paper disks (6 mm diameter) to achieve a desired concentration (e.g., 100 µ g/disk ).
-
Allow the solvent to evaporate completely in a sterile environment.
-
Using sterile forceps, place the impregnated disks, along with a positive control (e.g., a disk of a known antibiotic like ciprofloxacin) and a negative control (a disk with solvent only), onto the inoculated MHA plate.[21] Ensure disks are placed at least 24 mm apart.
-
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 18-24 hours.[20]
-
Interpretation of Results: After incubation, measure the diameter of the zone of inhibition in millimeters using a ruler or caliper. The absence of a zone indicates no activity, while a larger zone diameter generally suggests greater antibacterial potency.
Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Following a positive result in the preliminary screen, the next step is to quantify the compound's activity by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[7][24] The broth microdilution method is a standardized and widely accepted technique for this purpose.[8][9]
Principle
Serial two-fold dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the plate is examined for visible signs of bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no turbidity is observed.[7]
Experimental Workflow: Broth Microdilution MIC Assay
Caption: Workflow for the Broth Microdilution MIC Assay.
Detailed Protocol: Broth Microdilution
-
Plate Preparation:
-
Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.
-
Prepare a solution of the test compound in CAMHB at four times the desired highest final concentration. Add 100 µL of this solution to well 1.
-
Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.
-
Wells 11 and 12 will serve as controls. Well 11 (growth control) contains 50 µL of CAMHB, and well 12 (sterility control) contains 100 µL of CAMHB.
-
-
Inoculum Preparation: Prepare a bacterial suspension in CAMHB with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in wells 1-11 will be 100 µL.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.
-
Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[7] A reading aid, such as a viewing box, is recommended.
Determining Bactericidal vs. Bacteriostatic Activity: Minimum Bactericidal Concentration (MBC)
While the MIC indicates the concentration that inhibits growth, it does not differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. The Minimum Bactericidal Concentration (MBC) test is performed to determine the lowest concentration of an antibacterial agent required to kill a particular bacterium.[24][25]
Principle
The MBC is determined following an MIC test.[5] Aliquots are taken from the wells of the MIC plate that show no visible growth and are subcultured onto an antibiotic-free agar medium. After incubation, the number of surviving colonies is counted. The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[24][26][27]
Detailed Protocol: MBC Determination
-
Subculturing: Following the determination of the MIC, select the wells corresponding to the MIC and at least two more concentrated dilutions (i.e., MIC, 2x MIC, 4x MIC).
-
Plating: Using a calibrated loop or pipette, plate a fixed volume (e.g., 10 µL or 100 µL) from each selected well onto a fresh MHA plate.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
Enumeration and Calculation:
-
Count the number of colonies (CFU) on each plate.
-
Compare the colony counts from the test compound plates to the count from a culture of the initial inoculum plated at the start of the MIC test.
-
The MBC is the lowest concentration that produces a ≥99.9% reduction in CFU compared to the initial inoculum.[26][27]
-
-
Interpretation: An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[5][24]
Data Presentation and Interpretation
To facilitate analysis and comparison, all quantitative data should be summarized in a clear and structured format.
Table 1: Hypothetical Antibacterial Activity of this compound
| Bacterial Strain | Gram Stain | Disk Diffusion (Zone of Inhibition, mm) | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus ATCC 25923 | Positive | 18 | 8 | 16 | 2 | Bactericidal |
| Escherichia coli ATCC 25922 | Negative | 10 | 64 | >256 | >4 | Bacteriostatic |
| Pseudomonas aeruginosa ATCC 27853 | Negative | 0 | >256 | >256 | - | Resistant |
| Ciprofloxacin (Control) | - | 32 (S. aureus) | 0.5 (S. aureus) | 1 (S. aureus) | 2 | Bactericidal |
Conclusion and Future Directions
These application notes provide a robust framework for the initial antibacterial screening of the novel compound this compound. By following a systematic approach from qualitative disk diffusion to quantitative MIC and MBC determination, researchers can efficiently assess the compound's potential as an antibacterial agent. The protocols are designed with scientific integrity at their core, emphasizing standardized methods and appropriate controls to ensure the generation of reliable and reproducible data.
Positive results from this screening cascade would warrant further investigation, including:
-
Screening against a broader panel of clinically relevant and drug-resistant bacterial strains.
-
Cytotoxicity testing against mammalian cell lines to assess selectivity.
-
Mechanism of action studies to elucidate the molecular target.
-
Structure-activity relationship (SAR) studies to optimize the chemical scaffold for improved potency and a better pharmacological profile.[3]
The discovery of new antibacterial agents is a critical endeavor, and the systematic evaluation of novel chemical entities like this compound is a vital first step in this process.
References
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Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]
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Guo, X., et al. (2020). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging, 12(14), 14357–14376. Retrieved from [Link]
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Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
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Strateva, M., et al. (2024). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Cellular and Infection Microbiology, 14, 1369352. Retrieved from [Link]
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BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]
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Odesa University Chemical Journal. (2024). Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved from [Link]
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Guo, X., et al. (2020). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging-US, 12(14), 14357-14376. Retrieved from [Link]
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Brogden, K. A. (2012). Screening Strategies to Identify New Antibiotics. Current Drug Targets, 13(3), 313-323. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. Retrieved from [Link]
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American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
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PubMed. (2024). Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved from [Link]
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Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]
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Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
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El-Sayed, W. M., et al. (2022). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. RSC Advances, 12(1), 1-13. Retrieved from [Link]
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Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 45(6), 1999-2001. Retrieved from [Link]
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ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
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ANSI Webstore. (n.d.). Methods for Broth Dilution Susceptibility Testing of Bacteria Isolated From Aquatic Animals; Approved Guideline. Retrieved from [Link]
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ResearchGate. (2024). (PDF) Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved from [Link]
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ACG Publications. (2021). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. Retrieved from [Link]
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PubMed. (2024). Antibacterial and cytotoxicity studies of pyrrolo-based organic scaffolds and their binding interaction with bovine serum albumin. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Antibacterial and Antifungal Activity of Monomeric Alkaloids. PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). Purification, Fermentation Optimization, and Antibacterial Activity of Pyrrole-2-carboxylic Acid Produced by an Endophytic Bacterium, Bacillus cereus ZBE, Isolated from Zanthoxylum bungeanum. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). A Straightforward Synthesis of 2-(1-Vinyl-1H-pyrrol-2-yl)-1H-benzimidazoles from 1-Vinyl-1H-pyrrole-2-carbaldehydes and o-Phenylenediamine. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). PubMed Central. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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The Strategic Application of 1-(2-isopropylphenyl)-1H-pyrrole-2-carbaldehyde in the Synthesis of Novel Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrrole scaffold stands as a "privileged structure," consistently appearing in a multitude of biologically active compounds.[1][2] Its unique electronic properties and versatile reactivity make it an ideal starting point for the construction of complex heterocyclic systems.[3] Within this class of valuable building blocks, 1-(2-isopropylphenyl)-1H-pyrrole-2-carbaldehyde emerges as a particularly strategic precursor. The presence of the sterically demanding 2-isopropylphenyl group at the N1 position can significantly influence the conformation and, consequently, the biological activity of the resulting heterocyclic derivatives. This guide provides an in-depth exploration of the synthetic utility of this aldehyde, focusing on its application in the creation of fused heterocyclic systems with potential therapeutic applications, such as anticancer and antimicrobial agents.[3][4]
Core Principles and Synthetic Rationale
The aldehyde functionality at the C2 position of the pyrrole ring is the primary reactive handle for elaboration into more complex structures. This electrophilic center readily participates in condensation reactions with various nucleophiles, paving the way for the construction of new rings fused to the pyrrole core. The general strategy involves a two-step sequence:
-
Initial Condensation: Reaction of the aldehyde with a bifunctional nucleophile to form an intermediate.
-
Intramolecular Cyclization: Subsequent ring-closing reaction to generate the final fused heterocyclic system.
The choice of the bifunctional nucleophile is critical as it dictates the nature of the newly formed heterocyclic ring. This approach allows for the systematic generation of diverse molecular architectures for biological screening.
Application in the Synthesis of Pyrrolo[1,2-a]pyrazine Derivatives
One of the most powerful applications of this compound is in the synthesis of pyrrolo[1,2-a]pyrazines. This fused heterocyclic system is a core component of various natural products and synthetic compounds exhibiting a wide range of biological activities, including cytotoxicity against cancer cell lines.[3]
A robust and efficient method to construct this scaffold is through the acid-catalyzed condensation of a 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehyde with an ortho-phenylenediamine, leading to a double cyclodehydration and aromatization sequence.[2] While our starting material is this compound, a similar principle applies when reacting it with α-amino ketones or related synthons to build the pyrazine ring.
Below is a generalized workflow illustrating the synthesis of a pyrrolo[1,2-a]pyrazine core starting from a generic N-substituted pyrrole-2-carbaldehyde.
Caption: Generalized workflow for the synthesis of bioactive pyrrolo[1,2-a]pyrazines.
Protocol: Synthesis of a Hypothetical Pyrrolo[1,2-a]pyrazine Derivative
This protocol is a representative example based on established methodologies for the synthesis of similar fused pyrrole systems. Researchers should optimize conditions for the specific substrates used.
Materials:
-
This compound
-
An appropriate α-amino ketone hydrochloride (e.g., 2-aminoacetophenone hydrochloride)
-
Ammonium acetate (NH₄OAc)
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 mmol), the α-amino ketone hydrochloride (1.1 mmol), and ammonium acetate (3.0 mmol).
-
Solvent Addition: Add glacial acetic acid (10 mL) as the solvent and catalyst.
-
Reaction Execution: Heat the mixture to reflux (approximately 120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL). Neutralize the solution carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired pyrrolo[1,2-a]pyrazine derivative.
Expected Outcome: This reaction is anticipated to yield a substituted pyrrolo[1,2-a]pyrazine. The yield will be dependent on the specific α-amino ketone used and the optimization of reaction conditions.
Application in the Synthesis of Fused Pyrrolo[2,3-d]pyrimidines
The pyrrolo[2,3-d]pyrimidine scaffold is another critical pharmacophore, famously present in the structure of several kinase inhibitors used in cancer therapy.[5] The aldehyde group of this compound can be a key entry point for the construction of this fused ring system. A common strategy involves the initial formation of a 2-amino-1H-pyrrole-3-carbonitrile, which can then be cyclized with a one-carbon synthon to form the pyrimidine ring.
Caption: A plausible synthetic pathway to bioactive pyrrolo[2,3-d]pyrimidines.
Protocol: A Representative Synthesis of a Pyrrolo[2,3-d]pyrimidine Precursor
This protocol details the Knoevenagel condensation, a crucial first step in the sequence outlined above.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (15 mL) in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops) to the solution.
-
Reaction Execution: Stir the mixture at room temperature for 2-4 hours. The formation of a precipitate may be observed. Monitor the reaction by TLC.
-
Workup: If a precipitate has formed, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-(1-(2-isopropylphenyl)-1H-pyrrol-2-yl)methylene)malononitrile intermediate.
This intermediate is then primed for a subsequent Thorpe-Ziegler cyclization to form the 2-amino-1H-pyrrole-3-carbonitrile, a key precursor for the final pyrimidine ring formation.
Summary of Potential Bioactivities
The strategic use of this compound as a synthetic starting material opens avenues to a wide array of fused heterocyclic compounds with significant therapeutic potential.
| Target Heterocyclic System | Potential Biological Activity | Rationale |
| Pyrrolo[1,2-a]pyrazines | Anticancer, Cytotoxic | This scaffold is found in natural products with known antiproliferative properties.[3] |
| Pyrrolo[2,3-d]pyrimidines | Kinase Inhibition, Anticancer | Known as a "bioisostere" of purine, this core is central to many FDA-approved kinase inhibitors.[5] |
| Other Fused Systems | Antimicrobial, Anti-inflammatory | The pyrrole nucleus is a versatile platform for generating compounds with a broad spectrum of bioactivities.[4][6] |
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its aldehyde functionality provides a reliable entry point for the construction of diverse and complex fused heterocyclic systems. The protocols and synthetic strategies outlined herein, based on established chemical principles, provide a solid foundation for researchers to explore the potential of this and related pyrrole derivatives in their drug discovery programs. The steric influence of the N-(2-isopropylphenyl) substituent offers a unique opportunity to probe structure-activity relationships and develop novel therapeutic agents with enhanced potency and selectivity.
References
- Abou-Elmagd, W. S. I., Abdel Aziz, A., & Hashem, A. I. (2017). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Current Organic Synthesis, 14(1), 137-142.
- Kazemi, M., & Karezani, N. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry, 1(1), 15-26.
- Kim, S., Lee, N. K., Bae, G. H., & Kim, I. (2020). Facile approach to benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures through double cyclodehydration and aromatization and their unique optical properties with blue emission. RSC Advances, 10(14), 8269–8276.
- Gomes, M. S., et al. (2022). Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach. Molecules, 27(15), 4985.
- Bhardwaj, V., et al. (2015).
- Li Petri, G., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112783.
- Popowycz, F., et al. (2022).
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Application Note: A Scalable and Efficient Synthesis of 1-(2-isopropylphenyl)-1H-pyrrole-2-carbaldehyde via Vilsmeier-Haack Formylation
Abstract
This application note provides a detailed, robust, and scalable experimental protocol for the synthesis of 1-(2-isopropylphenyl)-1H-pyrrole-2-carbaldehyde, a key intermediate in the development of various pharmacologically active compounds. The synthesis is based on the Vilsmeier-Haack reaction, a reliable and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This guide offers in-depth technical insights, step-by-step procedures for synthesis and purification, and comprehensive analytical characterization of the final product.
Introduction
Pyrrole-2-carbaldehyde derivatives are significant structural motifs found in numerous natural products and synthetic pharmaceuticals.[4][5] The introduction of a bulky substituent, such as the 2-isopropylphenyl group at the N1 position, can significantly influence the molecule's conformational properties and biological activity. The large-scale synthesis of these specialized intermediates often presents challenges, including side reactions, purification difficulties, and ensuring batch-to-batch consistency.
This document outlines an optimized procedure for the Vilsmeier-Haack formylation of 1-(2-isopropylphenyl)-1H-pyrrole to yield the target aldehyde with high purity and yield. The causality behind each experimental step is explained to provide a deeper understanding of the reaction and to facilitate troubleshooting and adaptation for related substrates.
Reaction Principle: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful tool for introducing a formyl group (-CHO) onto an electron-rich aromatic ring. The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: A substituted amide, typically N,N-dimethylformamide (DMF), reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[1][6]
-
Electrophilic Aromatic Substitution: The electron-rich pyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[2][6] The formylation of pyrrole preferentially occurs at the C2 position due to the electron-donating nature of the nitrogen atom.[6]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 1-(2-isopropylphenyl)-1H-pyrrole | ≥98% | Commercially Available | Starting material. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | Used as both reactant and solvent. |
| Phosphorus oxychloride (POCl₃) | ≥99% | Commercially Available | Highly corrosive and moisture-sensitive. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Reaction solvent. |
| Sodium acetate (NaOAc) | Anhydrous | Commercially Available | Used for workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Prepared in-house | For neutralization. | |
| Brine (Saturated NaCl solution) | Prepared in-house | For washing. | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercially Available | For drying. | |
| Ethyl acetate | HPLC Grade | Commercially Available | For chromatography. |
| Hexanes | HPLC Grade | Commercially Available | For chromatography. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Step-by-Step Procedure
1. Formation of the Vilsmeier Reagent:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (5.0 eq.).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5 eq.) dropwise via the dropping funnel over 30 minutes. Maintain the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.
2. Formylation Reaction:
-
Dissolve 1-(2-isopropylphenyl)-1H-pyrrole (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Add the solution of the pyrrole to the Vilsmeier reagent at 0 °C dropwise over 30 minutes.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
3. Workup and Extraction:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding a cold, saturated aqueous solution of sodium acetate. This step hydrolyzes the iminium intermediate and should be performed with caution due to the exothermic nature of the reaction.
-
Stir the mixture vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and add dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol
The crude product is typically a dark oil or solid. Purification by column chromatography is recommended for obtaining a high-purity product.
Purification Workflow
Caption: Step-by-step workflow for the purification of the target aldehyde.
Step-by-Step Purification Procedure
-
Prepare the Column: Prepare a silica gel slurry in hexanes and pack a glass column.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield this compound as a pale yellow solid or oil.
For some aldehydes, purification can also be achieved by forming a bisulfite adduct, which can be isolated and then hydrolyzed back to the pure aldehyde.[7][8][9]
Characterization and Data
The structure and purity of the final product should be confirmed by standard analytical techniques.
Characterization Workflow
Caption: Analytical techniques for the structural confirmation and purity assessment of the final product.
Expected Analytical Data
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aldehyde proton (~9.5 ppm), pyrrole ring protons (6.5-7.5 ppm), aromatic protons of the isopropylphenyl group, and the isopropyl protons.[10] |
| ¹³C NMR | Signal for the aldehyde carbonyl carbon (~180 ppm), as well as signals for the carbons of the pyrrole and isopropylphenyl rings. |
| Mass Spec (MS) | The molecular ion peak corresponding to the calculated mass of C₁₄H₁₅NO. |
| IR Spectroscopy | A strong C=O stretching vibration for the aldehyde at ~1670 cm⁻¹. |
Conclusion
The Vilsmeier-Haack reaction provides an effective and scalable method for the synthesis of this compound. The protocol detailed in this application note, including the purification and characterization steps, offers a reliable pathway for obtaining this valuable intermediate in high purity. The insights into the reaction mechanism and experimental choices are intended to empower researchers to apply and adapt this methodology to their specific needs in drug discovery and development.
References
-
Purifying aldehydes? : r/chemistry - Reddit. (2015, April 1). Retrieved from [Link]
-
Sato, K., & Tsuru, D. (1981). Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. Journal of Biochemistry, 90(3), 653-661. Retrieved from [Link]
- Pestana, E. A., & Gage, E. M. (2000). Method for removal of aldehydes from chemical manufacturing production streams during distillative purification. U.S. Patent No. 6,060,633.
-
Boyd, M. J., Brindle, C. S., & Devery, J. J. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1165-1169. Retrieved from [Link]
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Brindle, C. S. Workup: Aldehydes. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Vilsmeier-Haack Reaction. NROChemistry. Retrieved from [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
Wu, X., Zhao, P., Geng, X., Wang, C., Wu, Y. D., & Wu, A. X. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Letters, 20(3), 688-691. Retrieved from [Link]
-
Singh, R., Kaur, H., & Singh, K. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27361-27385. Retrieved from [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. Retrieved from [Link]
-
Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). International Journal of Recent Technology and Engineering, 8(4), 10842-10846. Retrieved from [Link]
-
Wu, X., Zhao, P., Geng, X., Wang, C., Wu, Y. D., & Wu, A. X. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C═O Oxidation. Organic Letters, 20(3), 688-691. Retrieved from [Link]
-
Held, F. E., Breugst, M., & Seidel, D. (2014). Catalytic, Enantioselective Cycloaddition of Pyrrole-2-methides with Aldehydes toward a Synthesis of 2,3-Dihydro-1H-pyrrolizin-3-ols. Organic Letters, 16(12), 3328-3331. Retrieved from [Link]
-
Lee, J. Y., & Lee, Y. J. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2595. Retrieved from [Link]
-
Bhardwaj, S., & Sharma, G. K. (2021). Synthesis and biological evaluation of some novel pyrrole derivatives. Research Journal of Pharmacy and Technology, 14(11), 5749-5754. Retrieved from [Link]
-
1-phenyl-1H-pyrrole-2-carbaldehyde. PubChem. Retrieved from [Link]
-
Mphahlele, M. J., & Maluleka, M. M. (2023). Structural characterisation and pH-dependent preference of pyrrole cross-link isoforms from reactions of oxoenal with cysteine and lysine side chains as model systems. Amino Acids, 55(8), 925-937. Retrieved from [Link]
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- 4. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities | MDPI [mdpi.com]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(2-isopropylphenyl)-1H-pyrrole-2-carbaldehyde
Welcome to the technical support center for the synthesis of 1-(2-isopropylphenyl)-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on the critical Vilsmeier-Haack formylation step. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reaction for maximum yield and purity.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound?
The most reliable and widely adopted method is a two-step process. The first step involves the synthesis of the N-substituted pyrrole precursor, 1-(2-isopropylphenyl)-1H-pyrrole. The second, and most critical, step is the formylation of this precursor at the C2 position of the pyrrole ring using the Vilsmeier-Haack reaction.[1][2] This reaction is highly effective for introducing a formyl (-CHO) group onto electron-rich heterocyclic rings like pyrrole.[3][4]
Q2: Can you briefly explain the Vilsmeier-Haack reaction?
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[2][5] It involves two main stages:
-
Formation of the Vilsmeier Reagent: A substituted amide, typically N,N-dimethylformamide (DMF), reacts with an acid halide like phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[1][6]
-
Electrophilic Aromatic Substitution: The electron-rich pyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate during aqueous work-up yields the final aldehyde product.[3][5]
Q3: What are the primary safety concerns for this synthesis?
The reagents for the Vilsmeier-Haack reaction are hazardous and must be handled with care.
-
Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently and exothermically with water.[6] All reactions must be conducted under strictly anhydrous conditions in a well-ventilated fume hood.
-
Work-up: The quenching of the reaction mixture, typically with ice, is highly exothermic and must be performed slowly and carefully to control the release of heat and HCl gas.[6] Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.[6]
Section 2: Troubleshooting Guide: Vilsmeier-Haack Formylation
This section addresses the most common issues encountered during the formylation of 1-(2-isopropylphenyl)-1H-pyrrole.
Problem 1: Low or No Product Yield
Q: My reaction is complete according to TLC, but after work-up, I have a very low yield of the desired aldehyde. What went wrong?
This is the most frequent challenge, and it can originate from several factors related to the reagents, reaction conditions, or the work-up procedure.
-
Potential Cause A: Inactive or Decomposed Vilsmeier Reagent
-
Causality: The Vilsmeier reagent is highly sensitive to moisture.[6] If your DMF is not anhydrous or your POCl₃ is old, the reagent will not form efficiently or will decompose upon formation. The reaction between DMF and POCl₃ is exothermic and should be performed at low temperatures (0-5 °C) to prevent degradation.[6][7]
-
Solution:
-
Always use freshly distilled or commercially available anhydrous DMF.
-
Use a fresh bottle of POCl₃.
-
Prepare the Vilsmeier reagent in situ by adding POCl₃ dropwise to ice-cold DMF, ensuring the temperature is strictly controlled.[6][8]
-
Ensure all glassware is rigorously flame- or oven-dried before use.[6]
-
-
-
Potential Cause B: Suboptimal Reaction Temperature or Time
-
Causality: While the Vilsmeier reagent is formed at 0 °C, the subsequent formylation step often requires thermal energy to proceed at a reasonable rate, especially with substituted pyrroles.[7] However, excessively high temperatures or prolonged reaction times can lead to the formation of tars and polymers, reducing the yield of the desired product.[7]
-
Solution:
-
After adding the pyrrole substrate at 0 °C, allow the reaction to warm to room temperature.
-
If the reaction is sluggish (monitored by TLC), gently heat the mixture. A typical range is 40-80 °C.[2][7][8]
-
Monitor the reaction progress every 1-2 hours via TLC to determine the optimal reaction time and avoid over-running the reaction.[6][8]
-
-
-
Potential Cause C: Incorrect Stoichiometry
-
Causality: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion of the starting material.[8] Conversely, a large excess can promote side reactions like di-formylation, although this is less common for pyrroles.
-
Solution: Use a moderate excess of the Vilsmeier reagent. A molar ratio of 1.1 to 1.5 equivalents of POCl₃ (relative to the pyrrole substrate) is typically optimal.[7][8]
-
Problem 2: Difficult Product Isolation & Purification
Q: The aqueous work-up of my reaction resulted in a persistent emulsion, and I'm struggling to purify the final product.
Isolation issues are common due to the nature of the intermediates and the work-up process itself.
-
Potential Cause A: Incomplete Hydrolysis of the Iminium Intermediate
-
Causality: The final step of the reaction is the hydrolysis of an iminium salt to the aldehyde. This process requires water and can be slow if mixing is inadequate.
-
Solution: Pour the reaction mixture slowly into a vigorously stirred beaker of crushed ice.[8][9] Continue to stir for at least 30 minutes to ensure complete hydrolysis before proceeding with extraction.[9] Careful neutralization with a mild base (e.g., saturated NaHCO₃ solution) may be required.[6]
-
-
Potential Cause B: Emulsion Formation During Extraction
-
Causality: Emulsions can form during the aqueous extraction, making phase separation difficult and leading to product loss.[6]
-
Solution: To break up an emulsion, add a saturated solution of sodium chloride (brine) to the separatory funnel.[6] This increases the polarity of the aqueous phase, forcing the organic product into the organic layer and improving phase separation.
-
-
Potential Cause C: Purification by Column Chromatography
-
Causality: Pyrrole aldehydes can sometimes be sensitive to silica gel, especially if left on the column for extended periods. Streaking or decomposition on the column can lead to significant yield loss.
-
Solution:
-
Use a fast, efficient mobile phase (e.g., a mixture of ethyl acetate and hexanes) to minimize the residence time on the column.
-
Consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (~1%).
-
If the product is a solid, recrystallization may be a more effective purification method than chromatography.
-
-
Section 3: Protocols & Data
Optimized Experimental Protocol
This protocol provides a robust starting point for the Vilsmeier-Haack formylation of 1-(2-isopropylphenyl)-1H-pyrrole.
1. Vilsmeier Reagent Preparation:
-
In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add anhydrous DMF (3.0 equiv.).
-
Cool the flask to 0 °C in an ice-water bath.[7]
-
Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the stirred DMF via the dropping funnel over 30 minutes. Crucially, maintain the internal temperature below 5 °C throughout the addition. [8][9]
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. A thick, white precipitate of the Vilsmeier reagent may form.
2. Formylation Reaction:
-
Dissolve 1-(2-isopropylphenyl)-1H-pyrrole (1.0 equiv.) in a minimal amount of anhydrous DMF or dichloromethane (DCM).[6]
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Monitor the reaction by TLC (e.g., 20% Ethyl Acetate/Hexanes). If the reaction is slow, heat the mixture to 50-60 °C and continue monitoring until the starting material is consumed.[7]
3. Work-up and Isolation:
-
Once the reaction is complete, carefully and slowly pour the mixture into a beaker containing a vigorously stirred slurry of crushed ice (approx. 10g of ice per 1mL of DMF).[8][9]
-
Stir the resulting mixture for 30-60 minutes to ensure complete hydrolysis of the iminium salt.[9]
-
Carefully neutralize the mixture to pH 7-8 by the slow addition of a saturated aqueous solution of NaHCO₃ or another suitable base.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or DCM) three times.
-
Combine the organic layers, wash with brine to remove residual water and break any emulsions, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[6]
4. Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to obtain the pure this compound.
Data Table: Impact of Reaction Parameters on Yield
| Parameter | Sub-Optimal Condition | Recommended Condition | Rationale & Expected Outcome |
| POCl₃ Equiv. | < 1.0 | 1.1 - 1.5 | Ensures complete conversion of the starting material without promoting significant side reactions.[7][8] |
| Reagent Quality | Non-anhydrous DMF | Anhydrous DMF, fresh POCl₃ | Prevents decomposition of the highly moisture-sensitive Vilsmeier reagent.[6] |
| Reaction Temp. | Room Temp only | 0 °C → RT → 40-80 °C (if needed) | Balances the need for activation energy with the risk of polymerization and side reactions at high temperatures.[2][7] |
| Work-up Quench | Quenching at RT | Slow addition to crushed ice | Controls the highly exothermic hydrolysis, preventing product degradation and ensuring safety.[6][8] |
| Hydrolysis Time | < 15 min | 30 - 60 min | Ensures the complete conversion of the intermediate iminium salt to the final aldehyde product.[9] |
Section 4: Visual Guides
Overall Synthetic Pathway
Caption: Overall two-step synthesis of the target aldehyde.
Vilsmeier-Haack Reaction Mechanism
Caption: Simplified mechanism of the Vilsmeier-Haack reaction.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
References
- Benchchem. (n.d.). Optimization of Vilsmeier-Haack reaction parameters.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Benchchem. (2025). Optimization of reaction conditions for scaling up pyrrole aldehyde synthesis.
- Benchchem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Formylation of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde.
- Benchchem. (2025). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
- Patil, S. D., & Patil, D. B. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
- Química Organica.org. (n.d.). Vilsmeier formylation of pyrrole.
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Paal-Knorr Synthesis of N-Aryl Pyrroles
Welcome to the Technical Support Center for the Paal-Knorr Synthesis of N-Aryl Pyrroles. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful reaction. Here, we address common challenges, with a specific focus on identifying and mitigating side reactions that can impact yield, purity, and overall success. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction's intricacies.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, detailing the probable causes rooted in side reactions and offering validated solutions.
Q1: My reaction yield is very low, or I'm not forming any of the desired N-aryl pyrrole. What's going wrong?
Low or no yield is a frequent issue, often stemming from suboptimal reaction conditions that favor side reactions or cause degradation.[1][2][3]
Potential Causes & Solutions:
-
Incorrect pH (The Most Common Culprit): The reaction is highly pH-sensitive. If the medium is too acidic (pH < 3), the primary aryl amine becomes protonated to its ammonium salt. This drastically reduces its nucleophilicity, preventing the initial attack on the dicarbonyl and stalling the pyrrole synthesis pathway.[3][4][5] Instead, the 1,4-diketone undergoes acid-catalyzed self-cyclization to form a furan, which becomes the major byproduct.[1][4]
-
Solution: Maintain neutral or weakly acidic conditions. Acetic acid is an excellent choice as both a catalyst and solvent, as it is acidic enough to catalyze the reaction but not so strong as to fully protonate the aryl amine.[3][4] If you are using a stronger acid, ensure it is in catalytic amounts and consider buffering the reaction.
-
-
Poorly Reactive Starting Materials: Aryl amines with strong electron-withdrawing groups (e.g., nitro groups) are less nucleophilic and react more slowly.[3][4][5] This sluggishness gives the competing furan formation side reaction more time to occur.
-
Solution: For less reactive amines, more forcing conditions may be necessary, such as higher temperatures or longer reaction times.[3] However, a better approach is often to switch to a milder, more active catalyst system. Modern methods using Lewis acids like Sc(OTf)₃ or iron(III) chloride can effectively promote the reaction under gentler conditions.[6][7][8]
-
-
Degradation of Reactants or Products: Traditional Paal-Knorr synthesis can require prolonged heating.[9][10] Sensitive functional groups on your 1,4-diketone or aryl amine may not withstand these conditions. The pyrrole product itself can also be unstable to strong acid over time.[3][11]
-
Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, work up the reaction immediately to avoid product degradation.[1][3] Consider microwave-assisted synthesis, which can dramatically reduce reaction times from hours to minutes, minimizing thermal degradation.[5][6]
-
Q2: My NMR analysis shows a significant byproduct. I suspect it's a furan. How can I confirm this and prevent its formation?
The formation of a furan byproduct is the most common side reaction in the Paal-Knorr synthesis of pyrroles.[1][4]
Cause & Prevention:
The Paal-Knorr reaction has two main competing mechanistic pathways originating from the 1,4-diketone, as illustrated below. The desired pyrrole pathway requires the nucleophilic attack of the amine. The furan pathway is an acid-catalyzed intramolecular cyclization and dehydration of the diketone itself.[6][9][12]
When conditions are too acidic, the amine's nucleophilicity is suppressed, and the furan pathway dominates.[13]
Prevention Strategy:
The key is to manage acidity.
| pH Range | Dominant Nucleophile | Major Product |
| < 3 | Enol Oxygen (intramolecular) | Furan |
| 4 - 6 | Aryl Amine (intermolecular) | N-Aryl Pyrrole |
| > 7 | Aryl Amine (reaction may be slow) | N-Aryl Pyrrole |
-
Protocol Adjustment: Avoid strong mineral acids like HCl or H₂SO₄. Use acetic acid or a catalytic amount of a milder Brønsted acid like p-toluenesulfonic acid (p-TsOH).[6][14]
-
Catalyst Choice: Employing Lewis acid catalysts (e.g., Sc(OTf)₃, Bi(NO₃)₃, FeCl₃) can promote the reaction under neutral or very mild conditions where furan formation is negligible.[6][8][15]
Q3: The reaction mixture turned dark and tarry. What causes this polymerization?
The formation of a dark, insoluble tar indicates polymerization. This is often a secondary consequence of the primary side reaction (furan formation).
Potential Causes & Solutions:
-
Furan Polymerization: Furan rings are known to be unstable in strongly acidic environments and can readily polymerize, especially at high temperatures.[11] If your conditions are inadvertently producing furan, that byproduct can then decompose into polymeric material.
-
Solution: The solution is the same as for preventing furan formation: maintain a weakly acidic pH and use the mildest possible temperature conditions.[11] If you see the reaction mixture darkening, it is a sign that your conditions are too harsh.
-
-
Product Degradation: The desired N-aryl pyrrole product, while more stable than furan, can also degrade and polymerize under prolonged exposure to harsh acid and heat.[3]
Logical Troubleshooting Workflow
When faced with a low yield, follow this systematic approach to diagnose the issue.
Frequently Asked Questions (FAQs)
Q1: What is the accepted mechanism for the Paal-Knorr synthesis of N-aryl pyrroles?
The mechanism, investigated by V. Amarnath, involves the initial nucleophilic attack of the primary amine on one of the protonated carbonyl groups of the 1,4-diketone to form a hemiaminal intermediate.[9][15] This is followed by an intramolecular attack of the hemiaminal's nitrogen onto the second carbonyl group, forming a 2,5-dihydroxytetrahydropyrrole derivative. This intermediate then readily undergoes dehydration (losing two molecules of water) to yield the stable, aromatic N-aryl pyrrole.[9][15] The rate-determining step is typically the ring formation.[6]
Q2: How does the choice of acid catalyst impact the reaction?
Both Brønsted and Lewis acids can catalyze the reaction.[6]
-
Brønsted Acids (e.g., Acetic Acid, p-TsOH): They work by protonating a carbonyl oxygen, making it more electrophilic. The choice is critical: weak acids like acetic acid are ideal because they facilitate the reaction without significantly reducing the amine's nucleophilicity.[3] Strong acids promote the furan side reaction.[4]
-
Lewis Acids (e.g., Sc(OTf)₃, FeCl₃, ZnCl₂): They coordinate to the carbonyl oxygen, also increasing its electrophilicity. Lewis acids are often milder and can be used in catalytic amounts under neutral, solvent-free, or aqueous conditions, offering a greener and more efficient alternative that effectively suppresses furan formation.[6][8]
Q3: Can this reaction be performed without a solvent?
Yes, solvent-free conditions have been successfully developed and often provide excellent yields.[8][14] These methods are typically performed with a solid acid catalyst or a Lewis acid and moderate heating. Solvent-free reactions are environmentally friendly and can simplify work-up procedures.[14]
Experimental Protocols
Protocol 1: Classical Paal-Knorr Synthesis using Acetic Acid
This protocol is a standard method for synthesizing 2,5-dimethyl-1-phenylpyrrole.
-
Materials:
-
2,5-Hexanedione (1.0 eq)
-
Aniline (1.05 eq)
-
Glacial Acetic Acid
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2,5-hexanedione and aniline in glacial acetic acid (approx. 3-5 mL per gram of diketone).
-
Heat the mixture to reflux (approx. 118 °C).
-
Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Pour the cooled reaction mixture into a beaker of cold water.
-
Neutralize the solution carefully with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-aryl pyrrole.
-
Protocol 2: Modern Microwave-Assisted Synthesis using a Lewis Acid Catalyst
This protocol offers a rapid and high-yielding alternative that minimizes side reactions.[5]
-
Materials:
-
Substituted 1,4-Diketone (1.0 eq)
-
Substituted Aryl Amine (1.1 eq)
-
Scandium(III) triflate (Sc(OTf)₃) (1-5 mol%)
-
Ethanol or Acetonitrile
-
-
Procedure:
-
In a microwave-safe vial, combine the 1,4-diketone, aryl amine, and Sc(OTf)₃ catalyst.
-
Add a minimal amount of solvent (e.g., 2 mL).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 100-120 °C for 5-15 minutes. Monitor pressure to ensure it remains within safe limits.
-
-
Work-up and Purification:
-
Cool the vial to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water to remove the catalyst.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography if necessary, though this method often yields a very clean product.
-
References
-
Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. (URL: [Link])
-
Paal–Knorr synthesis - Wikipedia. (URL: [Link])
-
Mechanism of the Paal-Knorr Reaction : The Importance of Water Mediated Hemialcohol Pathway. (URL: [Link])
-
A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. (URL: [Link])
-
Pyrrole synthesis - Organic Chemistry Portal. (URL: [Link])
-
Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas - MDPI. (URL: [Link])
-
The Paal-Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - ResearchGate. (URL: [Link])
-
Paal-Knorr Furan Synthesis - Organic Chemistry Portal. (URL: [Link])
-
Synthesis, Reactions and Medicinal Uses of Pyrrole - Pharmaguideline. (URL: [Link])
-
Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. (URL: [Link])
-
Highly Atroposelective Synthesis of Arylpyrroles by Catalytic Asymmetric Paal–Knorr Reaction - ACS Publications. (URL: [Link])
-
Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation - ResearchGate. (URL: [Link])
-
An Approach to the Paal—Knorr Pyrroles Synthesis Catalyzed by Sc(OTf)3 under Solvent-Free Conditions - ResearchGate. (URL: [Link])
-
Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization - PMC - NIH. (URL: [Link])
-
A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles - ResearchGate. (URL: [Link])
-
Synthesis of Furan - MBB College. (URL: [Link])
-
SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW) - Diana Tzankova et al. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Pyrrole synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 10. rgmcet.edu.in [rgmcet.edu.in]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. journal.uctm.edu [journal.uctm.edu]
Technical Support Center: Purification of 1-(2-isopropylphenyl)-1H-pyrrole-2-carbaldehyde by Column Chromatography
Welcome to the dedicated technical support guide for the chromatographic purification of 1-(2-isopropylphenyl)-1H-pyrrole-2-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and related structures. The following sections provide in-depth, experience-driven advice to help you navigate the common challenges associated with this specific purification, ensuring you achieve high purity and yield.
Introduction: The Chemistry of the Challenge
This compound is a moderately polar aromatic aldehyde. Its purification via column chromatography is generally straightforward, but success hinges on understanding the interplay between the compound's structure, the choice of stationary phase, and the mobile phase composition. The presence of the aldehyde group can sometimes lead to issues like peak tailing on silica gel due to interactions with acidic silanol groups. Furthermore, like many aldehydes, this compound may be susceptible to oxidation or instability over long periods on the stationary phase.[1] This guide will address these potential issues head-on, providing you with robust solutions.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
A1: For this compound, standard flash-grade silica gel (SiO₂, 40-63 µm particle size) is the most common and effective stationary phase.[2][3] Its polarity is well-suited for retaining the pyrrole-carbaldehyde, allowing for good separation from less polar starting materials or non-polar byproducts. While alumina can be used, silica gel is generally preferred due to its slightly acidic nature, which can be beneficial for the separation of many organic compounds.[2] However, if you observe significant tailing or degradation, a deactivated or neutral silica gel could be considered.
Q2: How do I select the optimal mobile phase (eluent)?
A2: The key is to find a solvent system that provides a target Retention Factor (Rf) of approximately 0.25-0.35 on a Thin Layer Chromatography (TLC) plate.[2] A common and effective starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate until the desired Rf is achieved. Dichloromethane can also be used as a component of the mobile phase, but its use is being reduced due to safety and environmental concerns.
Q3: My compound is not moving off the baseline on the TLC plate, even with 50% ethyl acetate in hexanes. What should I do?
A3: If your compound shows very high retention, it indicates that the mobile phase is not polar enough to displace it from the silica gel.[2] First, ensure your starting materials have been consumed, as some precursors may be significantly more polar. If the issue persists, you can try adding a small amount (0.5-1%) of a more polar solvent like methanol or triethylamine (if your compound is basic) to your eluent system. However, for this compound, a simple hexanes/ethyl acetate system should be sufficient in most cases.
Q4: Can I use a gradient elution for this purification?
A4: Yes, a step-gradient elution is highly recommended, especially if there are multiple impurities with different polarities. You can start with a low polarity mobile phase (e.g., 98:2 hexanes:ethyl acetate) to elute non-polar impurities, then incrementally increase the polarity (e.g., to 95:5, then 90:10) to first elute any less polar byproducts and finally your target compound. This approach often provides cleaner fractions and better separation.
Troubleshooting Guide
This section addresses specific problems you might encounter during the column chromatography of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation (Overlapping Peaks) | 1. Inappropriate Mobile Phase: The polarity difference between your compound and the impurity is not being exploited by the chosen eluent.[3] 2. Column Overloading: Too much crude material was loaded onto the column. 3. Poor Column Packing: Channeling or cracks in the stationary phase are causing uneven solvent flow.[2] | 1. Optimize the Mobile Phase: Re-run TLCs with different solvent ratios. Try to achieve a ΔRf of at least 0.2 between your product and the closest impurity. 2. Reduce Load: As a rule of thumb, use a silica gel mass that is 30-100 times the mass of your crude sample. 3. Repack the Column: Ensure the silica gel is packed uniformly as a slurry and is free of air bubbles. |
| Peak Tailing of the Aldehyde | 1. Interaction with Acidic Sites: The aldehyde's carbonyl oxygen can form hydrogen bonds with the acidic silanol groups (Si-OH) on the silica surface, slowing its elution in a non-uniform way.[4] 2. Concentration Effects: The sample may be too concentrated at the point of elution. | 1. Use a Mobile Phase Modifier: Add a small amount (e.g., 0.1-0.5%) of a polar, aprotic solvent like acetone or a hint of an acid like acetic acid to the eluent. This can help to occupy the active sites on the silica. 2. Use Deactivated Silica: Consider using silica gel that has been treated to reduce the number of active silanol groups. |
| Compound Won't Elute from the Column | 1. Mobile Phase is Not Polar Enough: The eluent lacks the strength to displace the compound from the stationary phase.[2] 2. Irreversible Adsorption/Decomposition: The compound may be unstable on silica gel and is degrading.[1] | 1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate). If necessary, switch to a more polar solvent system, such as dichloromethane/methanol. 2. Work Quickly and at Room Temperature: Do not let the column sit for extended periods. If decomposition is suspected, consider using a less acidic stationary phase like neutral alumina. |
| Low Yield After Purification | 1. Compound Streaking/Band Broadening: The compound eluted over a large number of fractions, some of which may have been discarded. 2. Incomplete Elution: Some of the product may still be on the column. 3. Sample Loss During Loading: Improper dry or wet loading technique. | 1. Optimize Loading and Elution: Dry-loading the sample onto a small amount of silica can lead to sharper bands. Ensure the initial elution band is tight. 2. Flush the Column: After collecting your product, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or 10% methanol in ethyl acetate) to check if any remaining product elutes. 3. Refine Loading Technique: Ensure the crude material is fully dissolved in a minimal amount of solvent for wet loading, or that it is thoroughly mixed with silica for dry loading. |
Experimental Protocol: Step-by-Step Purification
This protocol assumes a starting crude mass of approximately 500 mg. Adjust volumes and column size accordingly.
1. TLC Analysis and Mobile Phase Selection:
-
Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a TLC chamber with a starting eluent of 95:5 hexanes:ethyl acetate.
-
Visualize the spots under a UV lamp (254 nm).
-
Adjust the solvent ratio until the spot corresponding to your product has an Rf value between 0.25 and 0.35. This will be your primary elution solvent.
2. Column Preparation (Slurry Packing):
-
Select a glass column of appropriate size (e.g., 2-3 cm diameter for 500 mg of crude material).
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer (approx. 1 cm) of sand.
-
Clamp the column vertically.
-
In a beaker, prepare a slurry of silica gel (approx. 25-30 g) in your initial, low-polarity mobile phase (e.g., 98:2 hexanes:ethyl acetate).
-
Pour the slurry into the column. Use additional solvent to rinse all the silica into the column.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Do not let the column run dry.
3. Sample Loading (Dry Loading Recommended):
-
Dissolve your 500 mg of crude product in a minimal amount of a volatile solvent (e.g., 5-10 mL of dichloromethane).
-
Add 1-2 g of silica gel to this solution.
-
Evaporate the solvent completely using a rotary evaporator until you have a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
Gently add a small layer (approx. 1 cm) of sand on top of your sample layer to prevent disturbance during solvent addition.
4. Elution and Fraction Collection:
-
Carefully add your chosen mobile phase to the column.
-
Begin collecting fractions (e.g., 10-15 mL per fraction) as the solvent starts to elute from the bottom.
-
Start with a low-polarity eluent to remove non-polar impurities.
-
Once the non-polar impurities have eluted (as monitored by TLC), switch to your primary elution solvent (the one giving an Rf of ~0.3).
-
Collect fractions systematically and monitor them by TLC. Spot every few fractions on a TLC plate to track the elution of your product.
-
Once the product has completely eluted, you can increase the solvent polarity further to flush out any highly polar impurities.
5. Product Isolation:
-
Combine the pure fractions (those containing only the spot for your product).
-
Remove the solvent using a rotary evaporator.
-
Place the resulting product under high vacuum to remove any residual solvent.
-
Obtain the final mass and characterize the purified product (e.g., by NMR, melting point) to confirm its identity and purity.
Workflow and Troubleshooting Diagram
The following diagram illustrates the logical flow of the purification process and the decision points for troubleshooting common issues.
Caption: Workflow for column chromatography purification and troubleshooting.
References
-
Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. MDPI. [Link]
-
Column chromatography. University of Calgary. [Link]
-
Chromatography Column Selection Guide. Biocompare. [Link]
-
How to Column Aldehydes: A Comprehensive Guide. cmu.edu.jm. [Link]
-
Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology. [Link]
-
TROUBLESHOOTING GUIDE. Restek. [Link]
-
Column Chromatography - What are Different Types and How to Select Right Method. Hawach. [Link]
Sources
Technical Support Center: Synthesis of Sterically Hindered N-Aryl Pyrroles
Welcome to the technical support hub for the synthesis of sterically hindered N-aryl pyrroles. This guide is designed for researchers, medicinal chemists, and materials scientists who encounter the unique challenges posed by bulky substituents on the N-aryl ring. Steric congestion around the C-N bond formation site often leads to low yields, sluggish reactions, and unexpected side products. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities, grounded in mechanistic principles and field-proven solutions.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format. Each answer provides a diagnosis of the probable cause and a series of actionable solutions.
Scenario 1: Paal-Knorr Synthesis
The Paal-Knorr synthesis, which condenses a 1,4-dicarbonyl compound with a primary amine, is a fundamental method for pyrrole formation. However, its efficiency drops significantly with sterically demanding anilines (e.g., those with ortho-substituents).
Question: My Paal-Knorr reaction with a 2,6-disubstituted aniline is giving me less than 10% yield, even after prolonged heating. What is going wrong and how can I fix it?
Answer:
The low yield is almost certainly due to severe steric hindrance. The bulky ortho-substituents on the aniline reduce its nucleophilicity and sterically impede its approach to the carbonyl carbons of the 1,4-dicarbonyl compound. The initial condensation to form the hemiaminal and subsequent cyclization steps are kinetically disfavored.
Probable Causes & Solutions:
-
Insufficient Thermal Energy: The activation energy for the reaction is too high for standard reflux conditions.
-
Solution A - Increase Thermal Energy: Switch to a higher boiling point solvent such as toluene, DMF, or DMAc. Forcing conditions are often necessary.
-
Solution B - Microwave Irradiation: This is a highly effective method for overcoming large activation barriers. Microwave heating can dramatically reduce reaction times from 24-48 hours to as little as 15-60 minutes and significantly improve yields.
-
-
Poor Electrophilicity of the Carbonyl: The carbonyl carbons are not sufficiently activated to react with the poorly nucleophilic, hindered aniline.
-
Solution A - Brønsted Acid Catalysis: Add a catalytic amount of a Brønsted acid like p-toluenesulfonic acid (p-TsOH) or acetic acid. This protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
-
Solution B - Lewis Acid Catalysis: Employ a Lewis acid catalyst to coordinate to the carbonyl oxygen. Catalysts like InCl₃, Sc(OTf)₃, or even simple MgI₂ etherate have proven effective in activating the dicarbonyl substrate.[1] Nickel catalysts (e.g., NiCl₂·6H₂O + dppe) have also been shown to facilitate this transformation with a broad range of functionalized anilines.[2]
-
-
Unfavorable Reaction Equilibrium: The initial condensation steps are reversible and may not favor product formation.
-
Solution: Use a Dean-Stark apparatus to remove water from the reaction mixture, driving the equilibrium toward the cyclized pyrrole product. This is particularly crucial when using acid catalysis.
-
Scenario 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig cross-coupling is a powerful and versatile method for C-N bond formation, especially when classical methods fail. It involves the palladium-catalyzed coupling of an aryl halide with a pyrrole. However, coupling a sterically hindered aryl halide (e.g., 2,6-diisopropylphenyl bromide) with pyrrole presents its own set of challenges.
Question: I am attempting a Buchwald-Hartwig amination between pyrrole and 2-bromo-1,3,5-trimethylbenzene, but I'm only observing starting material and some aryl-aryl homocoupling (bimesityl). How can I promote the desired C-N coupling?
Answer:
This is a classic issue in hindered cross-coupling. The failure stems from two main problems: (1) The oxidative addition of the hindered aryl halide to the Pd(0) center is slow, and (2) the subsequent reductive elimination to form the C-N bond is sterically impeded. The side products you observe suggest that the catalytic cycle is stalling or following alternative pathways.
Probable Causes & Solutions:
-
Ineffective Ligand: The phosphine ligand is not sufficiently bulky or electron-rich to promote the key steps of the catalytic cycle for your hindered substrate. Standard ligands like PPh₃ are often ineffective.
-
Solution A - Screen Bulky Biarylphosphine Ligands: This is the most critical variable. Use specialized Buchwald-type ligands designed for hindered substrates.[3] A good starting point is to screen ligands like XPhos, SPhos, and RuPhos. These ligands create a sterically crowded coordination sphere around the palladium center that accelerates both oxidative addition and reductive elimination.[3][4]
-
Solution B - Consider N-Heterocyclic Carbene (NHC) Ligands: For extremely challenging couplings, NHC ligands can sometimes outperform phosphines due to their strong σ-donating ability, which can further stabilize the palladium catalyst and promote oxidative addition.[5]
-
-
Suboptimal Base and Solvent: The choice of base is crucial for deprotonating the pyrrole N-H without causing catalyst decomposition or side reactions.
-
Solution: Use a strong, non-coordinating base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS). Ensure the solvent is anhydrous and non-protic (e.g., toluene, dioxane) to prevent quenching of the base and catalyst deactivation.
-
-
Catalyst Precursor and Reaction Conditions: The source of palladium and the reaction atmosphere can lead to inconsistent results and side reactions like homocoupling.
-
Solution A - Use a Well-Defined Precatalyst: Instead of generating Pd(0) in situ from Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined, air-stable precatalyst (e.g., XPhos Pd G3). This ensures a consistent 1:1 ligand-to-palladium ratio and minimizes the presence of "ligand-free" palladium that can promote side reactions.[4]
-
Solution B - Ensure Rigorously Inert Conditions: Homocoupling is often exacerbated by the presence of oxygen.[4] Degas your solvent thoroughly using techniques like freeze-pump-thaw or by sparging with argon for at least 30 minutes. Run the reaction under a strict inert atmosphere (argon or nitrogen) using Schlenk line techniques or in a glovebox.
-
Caption: Logical workflow for troubleshooting a failing Buchwald-Hartwig reaction.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route—Paal-Knorr or a cross-coupling method—is better for preparing a sterically hindered N-aryl pyrrole?
This depends on the availability of your starting materials and the degree of steric hindrance.
-
Choose Paal-Knorr if:
-
The required 1,4-dicarbonyl compound is commercially available or easily synthesized.
-
The N-aryl group is moderately hindered (e.g., a single ortho-substituent).
-
You prefer a more atom-economical, transition-metal-free approach.
-
-
Choose Buchwald-Hartwig (or similar cross-coupling) if:
-
The corresponding hindered aryl halide is more accessible than the hindered aniline.
-
The N-aryl group is severely hindered (e.g., two ortho-substituents like 2,6-diisopropylphenyl).
-
The Paal-Knorr reaction has failed even under forcing conditions. Cross-coupling offers greater reliability for challenging substrates, provided the catalyst system is optimized.[6][7]
-
Caption: A decision-making flowchart for choosing a synthetic strategy.
Q2: My target molecule has sensitive functional groups. Which method offers better functional group tolerance?
Generally, Buchwald-Hartwig amination offers superior functional group tolerance . The reaction conditions (palladium catalyst, specific ligands, and a base) are often compatible with esters, nitriles, ketones, and various heterocyclic moieties.[6][7]
The Paal-Knorr reaction, especially when run under harsh acidic and high-temperature conditions, can be incompatible with acid-labile groups (e.g., acetals, tert-butyl esters) or groups that can react with amines/carbonyls. However, modern variations using milder catalysts can improve compatibility.[2]
Q3: Can you provide a general, robust protocol for a challenging Buchwald-Hartwig amination to synthesize a hindered N-aryl pyrrole?
Certainly. The following is a robust starting point for coupling a hindered aryl bromide with pyrrole. Remember that optimization of ligand, base, and temperature may be necessary for your specific substrates.
Materials:
-
2-Bromo-1,3-diisopropylbenzene (1.0 eq)
-
Pyrrole (1.2 eq)
-
XPhos Pd G3 precatalyst (2 mol %)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Anhydrous Toluene (0.1 M concentration relative to aryl bromide)
Procedure:
-
Preparation: In a glovebox, add the XPhos Pd G3 precatalyst and NaOt-Bu to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Evacuate and backfill the flask with argon. Add the anhydrous toluene via syringe, followed by the 2-bromo-1,3-diisopropylbenzene and pyrrole.
-
Degassing (Optional but Recommended): For maximum reproducibility, subject the sealed reaction mixture to one cycle of freeze-pump-thaw to ensure all oxygen is removed.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Dilute with ethyl acetate and transfer to a separatory funnel.
-
Extraction: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (a non-polar eluent system like hexanes/ethyl acetate is a good starting point) to yield the pure N-aryl pyrrole.
Data & Reference Tables
| Ligand | Palladium Source | Recommended Base | Typical Substrate Scope | Key Advantages |
| XPhos | Pd₂(dba)₃ or XPhos Pd G3 | NaOt-Bu, K₃PO₄ | Aryl chlorides, bromides; versatile for many amine types. | High reactivity and stability; often the first choice for screening.[4] |
| RuPhos | Pd(OAc)₂ or RuPhos Pd G2 | LHMDS, Cs₂CO₃ | Particularly effective for hindered secondary amines.[3] | Excellent for forming C-N bonds with sterically congested secondary amines. |
| BrettPhos | Pd₂(dba)₃ or BrettPhos Pd G3 | NaOt-Bu | Excellent for monoarylation of primary amines; avoids diarylation.[8] | High selectivity for monoarylation products. |
| IPr (NHC) | Pd-PEPPSI-IPr | K₃PO₄ | Aryl tosylates, challenging aryl chlorides.[5] | Very strong electron donor; can activate very inert C-X bonds. |
References
- BenchChem. (2025). Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity. BenchChem.
-
Zhang, J., et al. (2015). Modular Synthesis of Polymers Containing 2,5-di(thiophenyl)-N-arylpyrrole. ACS Macro Letters. [Link]
-
Huang, K., et al. (2025). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Organic & Biomolecular Chemistry. [Link]
-
Wang, Q., et al. (2022). Diastereo- and atroposelective synthesis of N-arylpyrroles enabled by light-induced phosphoric acid catalysis. Nature Communications. [Link]
- BenchChem. (2025).
-
Fors, B. P., & Buchwald, S. L. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Zhang, Y., Lavigne, G., & César, V. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry. [Link]
-
Bohrium. (2025). Nickel-Catalyzed Synthesis of Structurally Diverse N-(hetero)aryl Pyrroles. Bohrium. [Link]
-
Wen, J., et al. (2022). Recent Advancements in Pyrrole Synthesis. Molecules. [Link]
-
Chemistry Steps. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
Tzankova, D., et al. (2018). Synthesis of pyrrole and substituted pyrroles (Review). Journal of Chemical Technology and Metallurgy. [Link]
-
Bräse, S., et al. (2007). The synthesis of highly functionalized pyrroles : A challenge in regioselectivity and chemical reactivity. Angewandte Chemie International Edition. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nickel-Catalyzed Synthesis of Structurally Diverse N-(hetero)aryl Pyrroles: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst [organic-chemistry.org]
- 6. Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues | CoLab [colab.ws]
- 7. Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Temperature for Paal-Knorr Synthesis
Welcome to the technical support center for the Paal-Knorr synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the reaction temperature for the synthesis of furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for a Paal-Knorr synthesis?
A1: Traditionally, the Paal-Knorr synthesis has been conducted under relatively harsh conditions, often requiring prolonged heating in acid.[1] For conventional heating methods, temperatures can range from room temperature to refluxing in solvents like toluene (approx. 110-120 °C) or even higher under solvent-free conditions.[2] However, with modern methodologies, such as microwave-assisted synthesis or the use of highly efficient catalysts, reactions can often be run at significantly lower temperatures or for much shorter durations.[2][3] For instance, some protocols using ionic liquids as solvents can proceed at room temperature.[4]
Q2: How does the choice of starting material (1,4-dicarbonyl and amine/sulfur source) affect the optimal reaction temperature?
A2: The reactivity of your starting materials is a critical factor. Less nucleophilic amines, such as those with strong electron-withdrawing groups, may react more sluggishly and require higher temperatures to drive the reaction to completion.[3][5] Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction, necessitating more forceful conditions like increased temperature or longer reaction times.[3]
Q3: My reaction is turning black and forming tar. Is this related to the temperature?
A3: Yes, this is a very common issue directly related to excessive heat and/or overly acidic conditions.[2] This charring is indicative of the degradation of your starting materials or the desired heterocyclic product.[2][5] Furans, in particular, are known to be unstable in strongly acidic environments, which can lead to polymerization.[6] The solution is often to lower the reaction temperature and/or switch to a milder acid catalyst.[2][3]
Q4: Can I run the Paal-Knorr synthesis at room temperature?
A4: Yes, under certain conditions. The use of specific catalysts, such as iodine (I₂) or silica-supported sulfuric acid, has been shown to facilitate the synthesis of pyrroles at room temperature, often with excellent yields and shorter reaction times.[1] Additionally, using ionic liquids like [BMIm]BF₄ as the reaction solvent can enable the reaction to proceed at room temperature without the need for an acid catalyst.[4]
Q5: How does microwave-assisted heating change the temperature parameters compared to conventional heating?
A5: Microwave-assisted synthesis is a powerful technique for the Paal-Knorr reaction, often allowing for significantly higher yields in much shorter reaction times.[3][7] While the set temperature in a microwave reactor might be comparable to conventional reflux temperatures (e.g., 80-150 °C), the rapid and efficient heating of the microwave can lead to a much faster reaction rate, reducing the overall time the substrate is exposed to high temperatures and potentially minimizing degradation.[2][3]
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you might encounter during your Paal-Knorr synthesis and provides a systematic approach to troubleshooting, with a focus on the role of reaction temperature.
Issue 1: Low or No Product Yield
Question: My Paal-Knorr reaction is resulting in a very low yield or is not proceeding to completion, with a significant amount of starting material remaining. How can I address this by optimizing the temperature?
Answer: Low conversion is a frequent challenge in the Paal-Knorr synthesis and can stem from several factors where temperature plays a crucial role.
Possible Causes & Solutions:
-
Insufficient Thermal Energy: The reaction may simply not have enough energy to overcome the activation barrier.
-
Solution 1: Gradual Temperature Increase: Cautiously increase the reaction temperature in increments (e.g., 10-20 °C) and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.[3]
-
Solution 2: Switch to a Higher-Boiling Solvent: If you are running the reaction at the reflux temperature of your solvent, consider switching to a higher-boiling solvent to achieve a higher reaction temperature.
-
-
Poorly Reactive Substrates: As mentioned in the FAQs, sterically hindered or electronically deactivated starting materials may require more forcing conditions.
-
Solution: Higher Temperature & Longer Reaction Time: For these less reactive substrates, a combination of higher temperature and extended reaction time is often necessary.[3]
-
-
Inappropriate Catalyst for the Temperature: The chosen catalyst may not be sufficiently active at the current reaction temperature.
-
Solution: Catalyst and Temperature Co-optimization: Some catalysts require a specific temperature range to be effective. For example, if you are using a mild Lewis acid, it might require a slightly higher temperature than a strong Brønsted acid to achieve the same reaction rate.
-
Issue 2: Significant Byproduct Formation
Question: I am observing a significant amount of a major byproduct. How can I minimize its formation by adjusting the temperature?
Answer: The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan.[5] This occurs when the 1,4-dicarbonyl compound undergoes acid-catalyzed cyclization and dehydration before the amine can react.[5]
Possible Causes & Solutions:
-
Excessively High Temperature: High temperatures can favor the furan formation pathway, which may have a different activation energy than the desired pyrrole synthesis.
-
Solution: Lower the Reaction Temperature: Reducing the temperature can often selectively slow down the rate of furan formation more than the rate of pyrrole formation, thus improving the product ratio.
-
-
Highly Acidic Conditions: Overly acidic conditions (pH < 3) can promote the formation of furan byproducts.[1][5]
-
Solution: Milder Catalyst at Optimal Temperature: Instead of relying on very strong acids, which can necessitate lower temperatures to avoid degradation, consider a milder catalyst. You may need to slightly increase the temperature to compensate for the milder catalyst, but this combination can often provide a better selectivity profile. Acetic acid is a commonly used weak acid that can accelerate the reaction.[3]
-
Issue 3: Product Degradation or Polymerization
Question: My reaction mixture is turning dark, and I'm isolating a tar-like substance instead of my desired product. What is causing this, and how can temperature optimization help?
Answer: This is a classic sign of product or starting material decomposition, often through polymerization, which is highly sensitive to temperature.[2][6]
Possible Causes & Solutions:
-
Excessively High Reaction Temperature: High temperatures can promote unwanted polymerization pathways.[3]
-
Solution 1: Lower the Reaction Temperature: This is the most direct solution. Lower the temperature and monitor the reaction for a longer period.[3]
-
Solution 2: Microwave-Assisted Synthesis: As mentioned earlier, microwave synthesis can be very effective here. The short reaction times (often minutes) minimize the exposure of sensitive molecules to high temperatures, preventing degradation.[2]
-
-
Harsh Acidic Conditions Combined with High Temperature: The combination of strong acids and high heat is particularly destructive.[2][3]
-
Solution: Milder Conditions Overall: Switch to a milder catalyst (e.g., a Lewis acid like ZnBr₂ or Sc(OTf)₃) which can allow the reaction to proceed under less aggressive thermal conditions.[2]
-
Experimental Protocols
Protocol 1: Conventional Heating Temperature Optimization
This protocol provides a systematic approach to optimizing the reaction temperature for the synthesis of 2,5-dimethylfuran using conventional heating.
Reagents & Setup:
-
To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add hexane-2,5-dione (11.4 g, 100 mmol).
-
Add a suitable solvent (e.g., toluene, 50 mL).
-
Add a catalyst, for example, p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.95 g, 5 mmol, 5 mol%).[2]
Procedure:
-
Set up four parallel reactions with identical reagent concentrations.
-
Run each reaction at a different temperature: 60 °C, 80 °C, 100 °C, and reflux (approx. 110-120 °C in toluene).
-
Monitor the progress of each reaction by taking aliquots at regular intervals (e.g., every 30 minutes) and analyzing by TLC or GC-MS.
-
After a set time (e.g., 4-6 hours), cool the reactions to room temperature.
-
Work up each reaction by washing with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2]
-
Analyze the yield and purity of the product from each reaction to determine the optimal temperature.
Protocol 2: Microwave-Assisted Temperature Scouting
This protocol outlines a rapid method for scouting the optimal temperature for the synthesis of a substituted pyrrole using a dedicated laboratory microwave reactor.
Reagents & Setup:
-
In a 10 mL microwave process vial equipped with a magnetic stir bar, place the 1,4-dicarbonyl starting material (1 mmol).
-
Add the primary amine (1.1 mmol).
-
Add a solvent (e.g., ethanol, 3 mL) and a catalytic amount of a weak acid (e.g., glacial acetic acid, 0.1 mmol).[3]
Procedure:
-
Seal the vial with a septum cap.
-
Create a series of experiments in the microwave reactor with set temperatures ranging from 80 °C to 150 °C (e.g., 80 °C, 100 °C, 120 °C, 140 °C).[3]
-
Set the reaction time to be constant for all experiments (e.g., 5-10 minutes).
-
After irradiation, cool the vials to room temperature using a compressed air stream.[2]
-
Work up the reactions by partitioning the mixture between water and an organic solvent like ethyl acetate.[3]
-
Analyze the crude product from each reaction by LC-MS or ¹H NMR to determine the temperature that gives the best conversion and purity.
Data Presentation
Table 1: Effect of Temperature and Catalyst on Paal-Knorr Furan Synthesis
| Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| p-TsOH·H₂O | Reflux (Toluene) | 4-6 h | High | [2] |
| H₂SO₄ | High | Prolonged | Variable (risk of charring) | [2] |
| ZnBr₂ | Milder Conditions | Variable | Good | [2] |
| None (Microwave) | 140 | 3-5 min | High | [2] |
Table 2: Conditions for Paal-Knorr Pyrrole Synthesis
| Catalyst | Temperature (°C) | Time | Notes | Reference |
| Acetic Acid | 80-150 (Microwave) | Minutes | Common weak acid catalyst | [3] |
| I₂ | Room Temp | Shorter | Solvent-free conditions possible | [1] |
| Silica Sulfuric Acid | Room Temp | Variable | Reusable heterogeneous catalyst | [1] |
| None (in water) | Reflux (100) | Variable | Environmentally friendly | [8] |
Visualization
Troubleshooting Workflow for Temperature Optimization
The following diagram illustrates a logical workflow for troubleshooting common temperature-related issues in the Paal-Knorr synthesis.
Caption: Troubleshooting workflow for Paal-Knorr temperature optimization.
References
- Troubleshooting common issues in Paal-Knorr pyrrole synthesis - Benchchem.
- Paal–Knorr synthesis - Wikipedia.
- Paal-Knorr Synthesis - Alfa Chemistry.
- Technical Support Center: Paal-Knorr Pyrrole Synthesis - Benchchem.
- Technical Support Center: Optimization of Paal-Knorr Furan Synthesis - Benchchem.
- Synthesis of Furan and Thiophene.
- Paal-Knorr Thiophene Synthesis - Organic Chemistry Portal.
- Thiophene synthesis - Organic Chemistry Portal.
- Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology.
- Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway - RSC Publishing.
- Paal-Knorr Furan Synthesis - Organic Chemistry Portal.
- Paal–Knorr synthesis: An old reaction, new perspectives | Request PDF - ResearchGate.
- Paal-Knorr Thiophene Synthesis | Chem-Station Int. Ed.
- side reactions and byproducts in Paal-Knorr furan synthesis - Benchchem.
- Influence of temperature and time on the Paal-Knorr reaction conversion - ResearchGate.
- Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal.
- (PDF) Paal–Knorr Pyrrole Synthesis in Water - ResearchGate.
- Mechanism of the Paal-Knorr Reaction: The Importance of Water Mediated Hemialcohol Pathway | Request PDF - ResearchGate.
Sources
- 1. rgmcet.edu.in [rgmcet.edu.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thiophene synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
catalyst selection for the synthesis of 1-(2-isopropylphenyl)-1H-pyrrole-2-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of 1-(2-isopropylphenyl)-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. We provide in-depth, field-proven insights, troubleshooting guides, and detailed protocols grounded in established chemical principles.
The synthesis of this target molecule is typically approached in two key stages:
-
C-N Cross-Coupling: The N-arylation of pyrrole with a 2-isopropylphenyl halide.
-
Formylation: The introduction of a carbaldehyde group at the C2 position of the pyrrole ring.
This document addresses catalyst selection and reaction optimization for both transformations.
Part 1: Catalyst Selection for N-Arylation of Pyrrole
The formation of the C-N bond between the pyrrole nitrogen and the sterically hindered 2-isopropylphenyl group is the critical first step. The two most powerful catalytic methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing 1-(2-isopropylphenyl)-1H-pyrrole?
The two premier methods are the Buchwald-Hartwig amination and the Ullmann condensation. The Buchwald-Hartwig reaction utilizes a palladium catalyst with specialized phosphine ligands to couple an aryl halide with an amine (in this case, pyrrole).[3] The Ullmann reaction is a classical method that uses a copper catalyst, often with a ligand, to achieve the same transformation.[4] Both have been extensively developed to offer broad substrate scopes.
Q2: How do I choose between a Palladium (Buchwald-Hartwig) and a Copper (Ullmann) catalyst system?
The choice depends on several factors including cost, functional group tolerance, and sensitivity to reaction conditions. Palladium catalysis, while often more expensive, is renowned for its high efficiency, broad functional group tolerance, and the extensive library of well-defined ligands that can be tuned for specific substrates.[5][6] Copper catalysis is more economical and can be highly effective, especially with aryl iodides, but sometimes requires higher reaction temperatures.[2][7] Ligand-free copper systems have also been developed, simplifying the reaction setup.[8]
Comparative Overview of N-Arylation Catalyst Systems
| Feature | Buchwald-Hartwig (Palladium) | Ullmann Condensation (Copper) |
| Catalyst Precursor | Pd₂(dba)₃, Pd(OAc)₂, Pre-formed Pd precatalysts | CuI, Cu₂O, CuBr, CuSO₄ |
| Typical Ligands | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos) | Diamines (e.g., TMEDA), Phenanthrolines, Amino acids, Acylhydrazides[7][9] |
| Typical Base | Strong, non-nucleophilic bases (e.g., NaOtBu, KOtBu, LHMDS) | Milder inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) |
| Solvent | Aprotic, non-polar solvents (e.g., Toluene, Dioxane, THF) | Polar aprotic solvents (e.g., DMF, DMSO, NMP) |
| Pros | High yields, excellent functional group tolerance, lower reaction temperatures, well-studied.[1] | Lower cost, effective for aryl iodides, ligand-free options available.[8] |
| Cons | Higher catalyst/ligand cost, potential for phosphine-related side products. | Often requires higher temperatures, may have lower functional group tolerance.[2] |
Troubleshooting Guide for N-Arylation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: The Pd(0) active species has not formed or the Cu(I) is oxidized. 2. Poor Ligand Choice: The ligand is not suitable for the sterically hindered substrate. 3. Inappropriate Base: The base is not strong enough to deprotonate pyrrole or is sterically hindered. | 1. Catalyst Activation: For Pd, ensure an efficient precatalyst or proper in-situ reduction of a Pd(II) source. For Cu, use high-purity CuI. 2. Ligand Screening: For Buchwald-Hartwig, screen bulky biarylphosphine ligands (e.g., XPhos, RuPhos). For Ullmann, screen diamine or phenanthroline ligands.[5][7] 3. Base Selection: For Pd, use a strong base like NaOtBu. For Cu, K₂CO₃ or K₃PO₄ is often sufficient.[10] |
| Side Product Formation (e.g., Hydrodehalogenation) | 1. Catalyst Decomposition: Leads to competing reaction pathways. 2. Presence of Water: Can hydrolyze intermediates or react with the base. | 1. Use a Precatalyst: Use a well-defined palladium precatalyst to minimize side reactions.[5] 2. Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. Run the reaction under an inert atmosphere (N₂ or Ar). |
| Difficulty in Product Purification | 1. Catalyst Residues: Palladium or copper salts remain in the product. 2. Ligand Residues: Excess ligand or oxidized ligand is present. | 1. Filtration/Extraction: After the reaction, dilute with a nonpolar solvent and filter through a pad of Celite® or silica gel to remove metal residues. Use an aqueous wash (e.g., ammonium chloride for copper) to extract metal salts. 2. Optimize Stoichiometry: Use a minimal excess of the ligand (e.g., L:Pd ratio of 1.1:1 to 2:1). |
Catalyst Selection Workflow
Sources
- 1. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uwindsor.ca [uwindsor.ca]
Pyrrole Synthesis Technical Support Center: A Guide to Minimizing Byproduct Formation
As a Senior Application Scientist, I've designed this technical support center to address the nuanced challenges of pyrrole synthesis, focusing specifically on the persistent issue of byproduct formation. This guide moves beyond simple protocols to explain the 'why' behind experimental choices, empowering you to troubleshoot effectively and optimize your reactions for higher purity and yield.
Welcome, researchers and drug development professionals. The synthesis of the pyrrole ring, a privileged scaffold in medicinal chemistry, is deceptively simple in theory but often challenging in practice. The very electronic properties that make pyrroles valuable also render them susceptible to a variety of side reactions, leading to reduced yields, complex purification, and the formation of intractable materials.
This guide is structured to provide direct, actionable solutions to the most common byproduct-related issues encountered during Paal-Knorr and Knorr pyrrole syntheses.
Part 1: Troubleshooting Guide - Diagnosing and Solving Specific Issues
This section is formatted as a series of common laboratory complaints, followed by a deep dive into the root cause and a detailed, validated protocol for mitigation.
Issue 1: "My reaction turned black and tarry. I have a high-yield of an insoluble precipitate."
Diagnosis: You are observing the formation of "pyrrole black," a common term for insoluble polypyrrole. This is the most frequent failure mode in pyrrole synthesis, especially under acidic conditions.
Root Cause Analysis: The pyrrole ring is electron-rich and highly susceptible to acid-catalyzed polymerization.[1][2][3] Protonation of a pyrrole molecule creates a reactive electrophile that is readily attacked by another neutral pyrrole molecule, initiating a chain reaction.[1][4] This process is often rapid and leads to the formation of ill-defined, high-molecular-weight polymers that are notoriously difficult to remove.[1]
Validated Mitigation Protocol:
-
Re-evaluate Your Acid Catalyst:
-
Expertise & Experience: While Brønsted acids like HCl or acetic acid are traditional, they are often too harsh. The key is to facilitate the dehydration-cyclization without providing a high concentration of free protons.
-
Actionable Protocol:
-
Switch from a strong Brønsted acid to a milder Lewis acid catalyst such as Sc(OTf)₃ or even I₂.[5] These can coordinate to the carbonyl oxygen to promote cyclization without excessively protonating the pyrrole product.
-
If using a Brønsted acid, use it catalytically (e.g., 5-10 mol%) rather than as the solvent. Acetic acid is a common choice that can serve as both a catalyst and solvent, but its concentration should be optimized.[6][7]
-
Incorporate a non-nucleophilic buffer like pyridine or 2,6-lutidine to scavenge excess protons and maintain a weakly acidic environment.
-
-
-
Strict Temperature and Atmosphere Control:
-
Trustworthiness: This protocol is self-validating. If lowering the temperature reduces polymer formation, it confirms that polymerization is a key competing pathway.
-
Actionable Protocol:
-
Begin the reaction at 0 °C in an ice bath. Polymerization often has a higher activation energy than the desired cyclization, so lower temperatures will favor pyrrole formation.[1]
-
Only warm the reaction if no product formation is observed after a reasonable time, and do so gradually.
-
Purge the reaction vessel and solvents with an inert gas (N₂ or Ar) before starting. While acid is the primary culprit, oxidative processes can contribute to colored byproducts.[8] Run the reaction under a positive inert atmosphere.
-
-
Logical Workflow for Preventing Polymerization
Caption: A workflow demonstrating key steps to prevent pyrrole polymerization.
Issue 2: "My Paal-Knorr synthesis is clean, but my yield is low and I'm isolating a furan byproduct."
Diagnosis: You are operating under conditions that are too acidic, favoring the intramolecular cyclization of the 1,4-dicarbonyl starting material over the intended reaction with the amine.
Root Cause Analysis: The Paal-Knorr synthesis is a competition between two nucleophiles—the amine and the enol/enolate of the dicarbonyl—attacking a protonated carbonyl. Under strongly acidic conditions (pH < 3), the amine is fully protonated to a non-nucleophilic ammonium salt, taking it out of the reaction.[7][9] The 1,4-dicarbonyl is then free to undergo an acid-catalyzed intramolecular cyclization and dehydration on its own to form a furan.[9][10]
Validated Mitigation Protocol:
-
pH Control is Paramount:
-
Expertise & Experience: The ideal condition for Paal-Knorr is neutral to weakly acidic.[7][11] This ensures a sufficient concentration of the free, nucleophilic amine is present to compete effectively with the intramolecular reaction.
-
Actionable Protocol:
-
Avoid using amine hydrochloride salts. If your amine is provided as a salt, neutralize it carefully and extract the free base before use.
-
Run the reaction in a solvent like ethanol or toluene with a catalytic amount of a weak acid like acetic acid.[6][7]
-
Increase the concentration of the amine. Using an excess of the amine (2-3 equivalents) can effectively outcompete the furan-forming pathway through Le Chatelier's principle.[9]
-
-
Table 1: Effect of pH on Paal-Knorr Selectivity
| pH Range | Dominant Amine Species | Favored Product | Rationale |
| < 3 | R-NH₃⁺ (Ammonium) | Furan | Amine is protonated and non-nucleophilic.[7][9] |
| 4 - 7 | R-NH₂ (Free Amine) | Pyrrole | Sufficient free amine exists to act as the primary nucleophile. |
| > 8 | R-NH₂ (Free Amine) | Pyrrole | Reaction proceeds, but catalysis may be slow without a proton source. |
Issue 3: "My Knorr synthesis with an unsymmetrical diketone yields a mixture of regioisomers."
Diagnosis: The initial condensation step lacks regioselectivity, with the α-amino ketone attacking both carbonyls of your β-dicarbonyl compound.
Root Cause Analysis: The classic Knorr synthesis involves the condensation of an α-amino ketone with a β-dicarbonyl compound.[12] If the β-dicarbonyl is unsymmetrical (e.g., benzoylacetone), the initial amine condensation can occur at either carbonyl group, leading to two distinct intermediates that both cyclize to form regioisomeric pyrroles.
Validated Mitigation Protocol:
-
Exploit Steric and Electronic Differences:
-
Expertise & Experience: Regioselectivity can be directed by making the two carbonyls electronically or sterically distinct.
-
Actionable Protocol:
-
Steric Control: Design your β-dicarbonyl substrate to have a bulky group (e.g., tert-butyl) next to one carbonyl. The incoming α-amino ketone will preferentially attack the less sterically hindered carbonyl.[11]
-
Electronic Control: Place a strong electron-withdrawing group (e.g., -CF₃) next to one carbonyl. This makes the adjacent carbonyl carbon significantly more electrophilic and the preferred site of attack.[11]
-
-
-
Change Your Synthetic Strategy:
-
Trustworthiness: This approach provides absolute regiocontrol by changing the order of bond formation.
-
Actionable Protocol:
-
Abandon the Knorr synthesis in favor of a directed Paal-Knorr synthesis.
-
First, synthesize the required unsymmetrical 1,4-dicarbonyl compound with the exact substitution pattern you need. This can be achieved through methods like the Stetter reaction or controlled enolate acylations.
-
Purify this 1,4-dicarbonyl intermediate.
-
React the pure, unsymmetrical 1,4-dicarbonyl with your amine. Since the backbone is already correctly assembled, only one pyrrole regioisomer can form.
-
-
Decision Pathway for Regiocontrol
Caption: Decision tree for achieving regioselectivity in pyrrole synthesis.
Part 2: Frequently Asked Questions (FAQs)
Q1: My pyrrole product seems to decompose on the silica gel column. How can I purify it? A1: This is a very common problem. Standard silica gel is acidic and can catalyze the polymerization or degradation of sensitive pyrroles.[1] Solution: Prepare a slurry of silica gel in your column solvent (e.g., ethyl acetate/hexanes) and add 1-2% triethylamine by volume. Mix well and pack the column with this neutralized slurry. Alternatively, use neutral alumina as your stationary phase. For highly sensitive compounds, consider non-chromatographic methods like recrystallization or vacuum distillation.[13]
Q2: Can I use microwave synthesis to speed up my reaction and improve yields? A2: Yes, microwave-assisted organic synthesis (MAOS) is an excellent tool for many pyrrole syntheses, often reducing reaction times from hours to minutes and potentially increasing yields by minimizing byproduct formation over time.[14][15][16] However, the rapid, high-energy heating can also accelerate polymerization if not carefully controlled. Recommendation: Use a dedicated scientific microwave reactor. Start with short irradiation times and lower temperatures than you would for conventional heating, and carefully monitor the reaction progress to find the optimal conditions.
Q3: I am using an N-Boc protected amine, and the Boc group is cleaving under the reaction conditions, leading to polymerization. What should I do? A3: The Boc protecting group is designed to be removed by acid, making it unsuitable for many pyrrole synthesis conditions.[1] Solution: Switch to a more robust, acid-stable N-protecting group. An N-tosyl (Ts) or other sulfonyl group is an excellent choice as it is highly stable to acidic media and also reduces the electron density of the pyrrole ring, making it less prone to polymerization.[1] The protecting group can be removed later under reductive or basic conditions.
References
-
A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. Journal of Materials Chemistry (RSC Publishing). [Link]
-
A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. RSC Publishing - The Royal Society of Chemistry. [Link]
-
A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. ResearchGate. [Link]
-
Does it make sense to freeze pyrrole to stop spontaneous polymerization? ResearchGate. [Link]
-
Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation. ResearchGate. [Link]
-
Pyrrole synthesis. Organic Chemistry Portal. [Link]
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
-
Microwave-assisted organic synthesis of pyrroles (Review). ResearchGate. [Link]
-
Microwave assisted synthesis of five membered nitrogen heterocycles. RSC Publishing. [Link]
-
Microwave-activated Synthesis of Pyrroles: A Short Review. ResearchGate. [Link]
-
Knorr pyrrole synthesis. Wikipedia. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Microwave assisted synthesis of five membered nitrogen heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05150K [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
stability issues of 1-(2-isopropylphenyl)-1H-pyrrole-2-carbaldehyde under acidic conditions
Introduction
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 1-(2-isopropylphenyl)-1H-pyrrole-2-carbaldehyde and encountering stability challenges, particularly under acidic conditions. Pyrrole-2-carbaldehydes are versatile intermediates, but their inherent electronic properties can lead to degradation and polymerization, compromising experimental outcomes. This document provides in-depth troubleshooting advice, detailed experimental protocols, and a mechanistic understanding of the instability to empower users to optimize their synthetic and analytical procedures.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing this compound turned dark brown/black upon addition of an acid. What is happening?
A: This is a classic sign of acid-catalyzed polymerization of the pyrrole ring.[1] Pyrroles are electron-rich aromatic systems. Under acidic conditions, the pyrrole ring can be protonated, which disrupts its aromaticity and makes it highly reactive.[1] The protonated pyrrole then acts as an electrophile and can be attacked by a neutral, electron-rich pyrrole molecule. This initiates a chain reaction, leading to the rapid formation of insoluble, ill-defined polymers, often referred to as "pyrrole black".[1][2] The bulky 2-isopropylphenyl substituent at the N1 position may offer some steric hindrance, but it does not prevent this fundamental reactivity.
Q2: I left my sample of this compound on the bench, and it has darkened in color. Is it still usable?
A: Pyrrole aldehydes are known to be sensitive to air and light, which can cause oxidation and polymerization, leading to a darker color.[3] While a slight color change may not significantly impact every reaction, a pronounced darkening suggests substantial degradation. For ensuring reproducibility and high yields, it is strongly recommended to purify the aldehyde before use, for example, by recrystallization or column chromatography.[3]
Q3: Besides polymerization, are there other degradation pathways for my pyrrole aldehyde under acidic conditions?
A: Yes. While polymerization is the most common issue, other reactions can occur. For instance, in the context of a Vilsmeier-Haack formylation reaction to synthesize the aldehyde, prolonged exposure to the acidic reaction medium or harsh hydrolysis conditions can lead to the formation of various side products.[4] Additionally, over-oxidation to the corresponding pyrrole-2-carboxylic acid is a possible side reaction, especially during workup if not performed under an inert atmosphere.[4]
Q4: How can I prevent the acid-induced degradation of my compound?
A: The most effective strategy is to protect the pyrrole nitrogen with an electron-withdrawing group. This modification reduces the electron density of the pyrrole ring, making it less susceptible to protonation and subsequent polymerization.[1] Sulfonyl protecting groups, such as a tosyl (Ts) group, are particularly robust under strongly acidic conditions.[1]
Troubleshooting Guide
| Symptom | Probable Cause | Recommended Solutions |
| Reaction mixture rapidly turns dark green, brown, or black upon acid addition. | Acid-catalyzed polymerization of the unprotected pyrrole ring.[1] | 1. N-Protection: Introduce an acid-stable, electron-withdrawing protecting group (e.g., tosyl) on the pyrrole nitrogen before proceeding with the acidic step. 2. Optimize Conditions: If protection is not feasible, drastically lower the temperature (e.g., to -78 °C) before and during the slow, dropwise addition of the acid to a diluted reaction mixture.[1] |
| Low yield of desired product after a reaction in acidic media. | Gradual degradation of the pyrrole-2-carbaldehyde throughout the reaction.[3][5] | 1. Minimize Reaction Time: Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed. 2. Use Freshly Purified Aldehyde: Ensure the starting material is pure to avoid introducing impurities that could catalyze degradation.[3] 3. Consider N-Protection: A protected pyrrole is generally more stable, leading to cleaner reactions and higher yields. |
| Formation of a significant amount of 1-(2-isopropylphenyl)-1H-pyrrole-2-carboxylic acid. | Over-oxidation of the aldehyde, likely during workup in the presence of air.[4] | 1. Inert Atmosphere: Perform the reaction workup and extractions under an inert atmosphere (e.g., nitrogen or argon). 2. Prompt Workup: Minimize the time the product is exposed to the reaction and workup conditions.[4] 3. Purification: The carboxylic acid can typically be separated from the aldehyde via an acid-base extraction with a mild aqueous base like sodium bicarbonate solution.[4] |
Experimental Protocols
Protocol 1: N-Tosylation of a 1-Aryl-1H-pyrrole
This protocol describes a general method for protecting the pyrrole nitrogen with a p-toluenesulfonyl (tosyl) group, which confers high stability in acidic media.[1] This procedure is adapted for a generic 1-aryl-pyrrole and should be optimized for 1-(2-isopropylphenyl)-1H-pyrrole.
Materials:
-
1-Aryl-1H-pyrrole (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 eq).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and briefly dry the NaH under vacuum.
-
Add anhydrous THF to create a suspension.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of the 1-aryl-pyrrole (1.0 eq) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Partition the mixture between ethyl acetate and water.
-
Separate the layers and wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Monitoring Aldehyde Stability by HPLC-UV
This protocol provides a general framework for monitoring the degradation of this compound under specific pH conditions.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for acidic mobile phase)
-
Buffer solutions of desired pH
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Prepare a stock solution of the aldehyde in acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Prepare several vials of a buffered aqueous solution at the desired acidic pH.
-
At time t=0, spike the buffered solutions with the aldehyde stock solution to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
-
Immediately inject an aliquot of the t=0 sample onto the HPLC system.
-
Incubate the remaining vials under the desired experimental conditions (e.g., room temperature, protected from light).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot from one of the vials.
-
Develop an HPLC method to separate the parent aldehyde from any degradation products. A typical starting point would be a gradient elution from water/acetonitrile with 0.1% formic acid on a C18 column, monitoring at a wavelength where the aldehyde has strong absorbance (e.g., ~290 nm).[5]
-
Quantify the peak area of the parent aldehyde at each time point to determine the rate of degradation.
Mechanistic Diagrams & Workflows
Caption: Acid-catalyzed polymerization pathway of a pyrrole ring.
Caption: Decision workflow for handling acidic conditions.
References
- BenchChem. (2025). Preventing polymerization of pyrrole compounds under acidic conditions.
- BenchChem. (2025). Instability issues of pyrrole aldehydes and their handling.
-
Wikipedia. Polypyrrole. [Link]
- BenchChem. (2025). How to avoid over-oxidation in pyrrole-2-carbaldehyde synthesis.
-
Semantic Scholar. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link]
-
MDPI. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. [Link]
Sources
troubleshooting guide for low conversion in pyrrole synthesis
Technical Support Center: Pyrrole Synthesis
Welcome to the technical support center for pyrrole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving high conversion rates in their pyrrole synthesis protocols. Instead of a generic checklist, this document provides in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format to address specific experimental issues. Our goal is to empower you with the scientific rationale behind each step, ensuring robust and reproducible outcomes.
Part 1: The Universal Troubleshooting Workflow
Low conversion in any chemical synthesis is a multifaceted problem. Before delving into method-specific issues, it is crucial to approach the problem systematically. The following workflow provides a logical diagnostic path from initial observation to targeted solution.
Caption: A systematic workflow for diagnosing low conversion in pyrrole synthesis.
Part 2: General FAQs for Pyrrole Synthesis
These questions address overarching issues that can affect any pyrrole synthesis method.
Q1: My reaction mixture is turning dark brown or black, and I'm getting a lot of insoluble tar-like material. What's happening?
A: This is a classic sign of pyrrole polymerization. Pyrrole is an electron-rich aromatic compound, and under acidic conditions, the ring can be protonated.[1] This protonation disrupts aromaticity, creating a highly reactive electrophile that is readily attacked by a neutral pyrrole molecule, initiating a polymerization cascade.[1][2] This is especially problematic in syntheses that require strong acids or high temperatures.[3][4]
-
Causality: The nitrogen lone pair in pyrrole is part of the aromatic sextet, which makes the ring highly susceptible to electrophilic attack, including protonation. Once protonated, it becomes a potent electrophile, leading to a rapid, often uncontrollable chain reaction with other pyrrole molecules.[1]
-
Solution:
-
Reduce Acidity: If possible, switch to a milder acid catalyst (e.g., acetic acid, Sc(OTf)₃) or conduct the reaction under neutral conditions.[5][6] Some modern protocols even utilize ionic liquids or operate under solvent-free conditions to avoid strong acids.[4][6]
-
Lower Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Consider cooling the reaction mixture before and during the addition of any acid.
-
N-Protection: For multi-step syntheses where the pyrrole ring must endure harsh conditions, consider protecting the pyrrole nitrogen with an electron-withdrawing group (e.g., tosyl, Boc). This reduces the electron density of the ring, making it less prone to protonation.[1] Be mindful that acid-labile protecting groups like Boc are unsuitable if the subsequent steps involve strong acid.[1]
-
Q2: My reaction seems to stall, and TLC analysis shows significant amounts of remaining starting materials even after prolonged reaction times. What are the primary factors to investigate?
A: Stalled reactions are often due to issues with starting material quality, suboptimal reaction conditions, or the inherent reactivity of your chosen substrates.
-
Causality & Solutions:
-
Starting Material Purity: Impurities in your starting materials, particularly the 1,4-dicarbonyl compound in a Paal-Knorr synthesis, can introduce side reactions that consume reagents.[5] It is highly recommended to use purified starting materials; distillation or recrystallization should be employed if purity is questionable.[5]
-
Amine Reactivity: In syntheses involving amines (e.g., Paal-Knorr, Hantzsch), amines with strong electron-withdrawing groups are less nucleophilic and may react very slowly.[7] For these less basic amines, longer reaction times or a more active catalyst may be necessary.[4][5]
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the amine can significantly slow down the reaction rate by impeding the necessary intermolecular approach for condensation and cyclization.
-
Insufficient Activation: The reaction may require more energetic input. Consider a moderate increase in temperature or switching to microwave-assisted heating, which can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[5][8]
-
Part 3: Method-Specific Troubleshooting Guides
The Paal-Knorr Synthesis
This method condenses a 1,4-dicarbonyl compound with ammonia or a primary amine. While robust, it is sensitive to pH and can be plagued by a major side reaction.[9]
Q3: I'm seeing a significant byproduct in my Paal-Knorr reaction that is not my desired pyrrole. What is it likely to be, and how can I prevent it?
A: The most common byproduct in the Paal-Knorr synthesis is the corresponding furan.[7][10] This occurs when the 1,4-dicarbonyl compound undergoes acid-catalyzed self-cyclization and dehydration without involving the amine.[10][11]
-
Causality: The mechanism for furan formation is competitive with pyrrole formation. If the reaction is too acidic (pH < 3), the rate of the intramolecular cyclization of the dicarbonyl to a hemiacetal intermediate, followed by dehydration, can outpace the rate of amine condensation.[5][9]
-
Solution:
-
Control pH: The reaction should be conducted under neutral or weakly acidic conditions (e.g., using acetic acid).[5] Avoid strong mineral acids or amine hydrochloride salts, which can push the equilibrium towards furan formation.[9]
-
Amine Stoichiometry: Use a slight excess of the primary amine (1.1 - 1.5 equivalents) to favor the pyrrole pathway via Le Châtelier's principle.[5]
-
Caption: Competing reaction pathways in the Paal-Knorr synthesis.
Q4: My Paal-Knorr reaction is clean but the conversion is low. How should I choose a catalyst to improve the yield?
A: While acetic acid is a common choice, many other catalysts can improve yields and shorten reaction times, especially for less reactive substrates. The choice depends on balancing catalytic activity with the potential for side reactions.
-
Causality: The catalyst's role is to protonate a carbonyl oxygen, making the carbonyl carbon more electrophilic for the initial amine attack and facilitating the subsequent dehydration steps.[12] A more efficient catalyst accelerates the rate-determining cyclization step.[6]
-
Solution: Explore alternative catalysts. Modern variations have shown excellent results with Lewis acids or solid-supported acids, which can be milder and easier to handle.[4][6]
Table 1: Comparison of Selected Catalysts for Paal-Knorr Synthesis
| Catalyst Type | Example | Typical Conditions | Advantages | Disadvantages |
| Brønsted Acid | p-Toluenesulfonic Acid (p-TsOH) | Toluene, Reflux | Inexpensive, effective | Can be too harsh, promoting furan formation or degradation[3] |
| Brønsted Acid | Acetic Acid (AcOH) | Neat or in Ethanol, 60-80°C | Mild, minimizes furan byproduct | Can be slow for unreactive amines[5] |
| Lewis Acid | Scandium(III) triflate (Sc(OTf)₃) | Solvent-free or CH₂Cl₂ | Mild, high yielding, low catalyst loading | Expensive |
| Heterogeneous | Montmorillonite K10 Clay | Toluene, Reflux | Reusable, easy workup | Can require longer reaction times |
| Halogen | Iodine (I₂) | Solvent-free, Room Temp | Very mild, short reaction times, high yields[4] | Not suitable for all substrates |
Data compiled from multiple sources for comparative purposes.[4][5][6]
The Hantzsch Synthesis
This is a three-component reaction between a β-ketoester, an α-haloketone, and ammonia or a primary amine.[13] A key intermediate is prone to a yield-reducing side reaction.
Q5: My Hantzsch synthesis is producing a significant amount of dihydropyrazine byproduct. How can I suppress this?
A: This is a well-documented issue arising from the self-condensation of the α-aminoketone intermediate.[10]
-
Causality: The α-aminoketone, formed in situ from the reaction of the α-haloketone and the amine, contains both a nucleophilic amine and an electrophilic carbonyl group. At higher concentrations, two molecules can condense with each other to form a stable six-membered dihydropyrazine ring, consuming the intermediate before it can react with the enamine of the β-ketoester.[10]
-
Solution:
-
Slow Addition/In Situ Generation: Prepare the α-aminoketone in situ under conditions that favor its immediate reaction with the other components. This can be achieved by slowly adding the α-haloketone to the mixture of the amine and β-ketoester, keeping the instantaneous concentration of the α-aminoketone low.
-
Temperature Control: Keep the reaction temperature as low as feasible to disfavor the bimolecular self-condensation reaction, which likely has a higher activation energy than the desired pathway.
-
The Barton-Zard Synthesis
This route constructs the pyrrole ring from a nitroalkene and an α-isocyanide under basic conditions.[14]
Q6: My Barton-Zard reaction is not proceeding cleanly. What are the most critical parameters to control?
A: The Barton-Zard synthesis is highly dependent on the choice of base and the stability of the reactants under basic conditions.[15]
-
Causality: The mechanism involves a base-catalyzed Michael-type addition of the isocyanoacetate enolate to the nitroalkene.[14] The base must be strong enough to deprotonate the α-isocyanide but not so strong that it promotes polymerization or degradation of the sensitive nitroalkene starting material.
-
Solution:
-
Base Selection: Non-nucleophilic, sterically hindered bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or potassium carbonate are often preferred over alkoxides, which can potentially add to the ester or isonitrile functionalities.
-
Substrate Purity: Ensure the nitroalkene is pure and free from acidic impurities. The reaction is often sensitive to the quality of this starting material.
-
Temperature Control: The initial Michael addition is often performed at low temperatures (e.g., 0 °C to room temperature) to ensure controlled addition before proceeding with the cyclization and elimination steps, which may require gentle heating.
-
Part 4: General Experimental Protocol
Optimized Protocol for a Trial Paal-Knorr Synthesis
This protocol provides a robust starting point for optimizing the synthesis of an N-substituted pyrrole.
-
Reactant Preparation: Ensure the 1,4-dicarbonyl compound (e.g., hexane-2,5-dione) is pure (≥98%). If necessary, purify by vacuum distillation. Use a high-purity primary amine (e.g., aniline).
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 1,4-dicarbonyl compound (1.0 eq).
-
Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of dicarbonyl).
-
Add the primary amine (1.1 eq) to the stirred solution.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes until the starting dicarbonyl spot has been consumed (typically 1-3 hours).
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Neutralize the mixture carefully by adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure substituted pyrrole.[5]
-
References
- Mechanism of Electropolymerization of Pyrrole in Acidic Aqueous Solutions. Google Scholar.
- Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles. BenchChem.
- Mechanism: Protonation and Polymerization of Pyrrole in Acid. Filo.
- Troubleshooting common issues in Paal-Knorr pyrrole synthesis. BenchChem.
- A Comparative Guide to Catalysts for Paal-Knorr Pyrrole Synthesis. BenchChem.
- Electropolymerization of Pyrrole and Electrochemical Study of Polypyrrole. 2. Influence of Acidity on the Formation of Polypyrro. American Chemical Society.
- A Comparative Guide to Catalysts in Paal-Knorr Furan Synthesis: Efficacy and Methodologies. BenchChem.
- Paal-Knorr Synthesis. Alfa Chemistry.
- Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Catalysis Reviews.
- Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
- The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Thieme.
- Preventing polymerization of pyrrole compounds under acidic conditions. BenchChem.
- common side reactions in indole-pyrrole synthesis. BenchChem.
- Hantzsch pyridine synthesis. Wikipedia.
- Microwave assisted synthesis of five membered nitrogen heterocycles. RSC Publishing.
- A Comparative Guide to Pyrrole Synthesis: Barton-Zard vs. Paal-Knorr. BenchChem.
- Hantzsch pyrrole synthesis. Wikipedia.
- Barton–Zard reaction. Wikipedia.
- Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.
- Paal–Knorr synthesis. Wikipedia.
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Validation & Comparative
A Comprehensive Guide to the ¹H NMR Spectroscopic Analysis of 1-(2-isopropylphenyl)-1H-pyrrole-2-carbaldehyde
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(2-isopropylphenyl)-1H-pyrrole-2-carbaldehyde, a crucial technique for its structural verification and purity assessment. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental protocols with detailed spectral interpretation, grounded in fundamental principles and compared against relevant chemical analogs.
Introduction: The Molecule and the Method
This compound is a substituted N-aryl pyrrole, a class of compounds with significant interest in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique that provides detailed information about the molecular structure, connectivity, and environment of protons within a molecule. A thorough ¹H NMR analysis is therefore the primary method for confirming the identity and structural integrity of this synthesized compound.
This guide will deconstruct the ¹H NMR spectrum by assigning each resonance to its corresponding proton, explaining the observed chemical shifts (δ) and spin-spin coupling patterns (J). To provide a richer context, we will compare its spectral data with simpler, related molecules: pyrrole-2-carbaldehyde and isopropylbenzene.
Molecular Structure and Proton Environments
To interpret the spectrum, it is essential to first identify the unique proton environments in the molecule. The structure is comprised of three distinct moieties: the pyrrole ring, the aldehyde group, and the 2-isopropylphenyl group. Due to steric hindrance, the phenyl ring is twisted out of the plane of the pyrrole ring, influencing the magnetic environment of nearby protons.
Diagram 1: Labeled Structure of the Target Molecule This diagram illustrates the unique proton environments in this compound, which are critical for spectral assignment.
Experimental Protocol: Acquiring High-Fidelity Spectra
The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and appropriate instrument parameterization. The following protocol is designed to yield a high-resolution spectrum suitable for unambiguous analysis.
Step-by-Step Methodology
-
Sample Preparation : Weigh approximately 10-20 mg of the solid this compound. The choice of this mass ensures a sufficient concentration for a strong signal-to-noise ratio without leading to solubility issues or line broadening.
-
Solvent Selection : Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for ¹H NMR as its residual proton signal (at ~7.26 ppm) is well-defined and rarely interferes with signals from the analyte.[1] Furthermore, it is an excellent solvent for a wide range of organic compounds.
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) to the solution. TMS provides a sharp singlet at 0.00 ppm, serving as the universal reference point for chemical shifts.[2]
-
Filtration : To remove any particulate matter that could degrade spectral resolution by distorting the magnetic field homogeneity, filter the sample solution through a Pasteur pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.
-
Data Acquisition :
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to optimize its homogeneity, ensuring sharp, symmetrical peaks. This can be done manually or using automated gradient shimming routines.[3]
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 32 scans, a relaxation delay of 1-2 seconds, and a 90° pulse angle).
-
Diagram 2: NMR Data Acquisition Workflow This flowchart outlines the key stages from sample preparation to final spectrum generation, ensuring data quality and reproducibility.
Spectral Interpretation and Comparative Analysis
The ¹H NMR spectrum is analyzed by examining four key features for each signal: chemical shift (position), integration (area), multiplicity (splitting pattern), and coupling constants (spacing between split lines).
Detailed Peak Assignments
| Proton Label | Expected δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Assignment |
| CHO | 9.5 - 9.6 | Singlet (s) | - | 1H | The aldehyde proton is highly deshielded by the electronegative oxygen and the anisotropic effect of the C=O bond, placing it far downfield.[4][5] |
| H-3 | 7.2 - 7.3 | Doublet of doublets (dd) | J₃,₄ ≈ 3.5-4.0, J₃,₅ ≈ 1.5 | 1H | Deshielded by the adjacent electron-withdrawing aldehyde group. Coupled to both H-4 and H-5. |
| H-5 | 7.0 - 7.1 | Doublet of doublets (dd) | J₄,₅ ≈ 2.5, J₃,₅ ≈ 1.5 | 1H | Coupled to both H-4 and H-3. The chemical shift is influenced by the N-aryl substituent.[6][7] |
| H-4 | 6.3 - 6.4 | Triplet (t) or dd | J₃,₄ ≈ 3.5-4.0, J₄,₅ ≈ 2.5 | 1H | Appears as a pseudo-triplet due to similar coupling constants with H-3 and H-5. It is the most shielded of the pyrrole protons.[8] |
| H-3' to H-6' | 7.1 - 7.5 | Multiplet (m) | ~7-8 | 4H | Protons on the phenyl ring typically resonate in this region. Overlapping signals create a complex multiplet.[9] |
| CH (isopropyl) | 2.9 - 3.1 | Septet (sept) | J ≈ 7.0 | 1H | The methine proton is split into a septet by the six equivalent methyl protons. |
| CH₃ (isopropyl) | 1.1 - 1.2 | Doublet (d) | J ≈ 7.0 | 6H | The six methyl protons are equivalent and are split into a doublet by the single methine proton. |
Comparison with Alternative Compounds
To understand the electronic and steric effects of the substituents, we compare the spectrum of our target molecule with those of simpler, related structures. This comparison validates our assignments and provides deeper insight into structure-property relationships.
| Compound | Pyrrole H-3 (ppm) | Pyrrole H-4 (ppm) | Pyrrole H-5 (ppm) | Aldehyde CHO (ppm) | Isopropyl CH₃ (ppm) |
| Target Molecule | ~7.25 | ~6.35 | ~7.05 | ~9.55 | ~1.15 |
| Pyrrole-2-carbaldehyde | 7.19[8] | 6.34[8] | 7.01[8] | 9.50[8] | N/A |
| Isopropylbenzene (Cumene) | N/A | N/A | N/A | N/A | 1.23 |
Data for reference compounds obtained from spectral databases and literature.[8][10]
Analysis of Differences:
-
Effect of the N-(2-isopropylphenyl) Group : Comparing the target molecule to pyrrole-2-carbaldehyde, the chemical shifts of the pyrrole protons are subtly altered. The presence of the bulky aryl group on the nitrogen atom influences the electron density and conformation of the pyrrole ring. The steric bulk forces the phenyl ring to rotate out of the plane of the pyrrole ring. This rotation creates a unique magnetic environment due to the anisotropic effect , where the circulating π-electrons of the benzene ring generate their own local magnetic field.[11][12] This effect can either shield or deshield nearby protons depending on their position relative to the ring, causing minor shifts in the pyrrole proton resonances compared to the unsubstituted analog.
-
Consistency of Isopropyl Signals : The chemical shifts for the isopropyl group in the target molecule (~3.0 ppm for CH, ~1.15 ppm for CH₃) are very similar to those in isopropylbenzene (~2.9 ppm for CH, ~1.23 ppm for CH₃). This consistency confirms the assignment and indicates that the electronic environment of the isopropyl group is not dramatically altered by the presence of the pyrrole-2-carbaldehyde moiety at the ortho position.
Conclusion
The ¹H NMR analysis of this compound provides a definitive structural fingerprint of the molecule. Each proton environment gives rise to a distinct signal whose chemical shift, multiplicity, and integration are fully consistent with the proposed structure. The downfield singlet at ~9.55 ppm confirms the aldehyde, the characteristic coupling patterns in the 6.3-7.3 ppm region verify the 2-substituted pyrrole ring, and the classic septet-doublet pattern confirms the isopropyl group. Comparative analysis against simpler molecules further substantiates these assignments and highlights the subtle electronic and steric influences of the substituents, particularly the anisotropic effect of the N-aryl group. This comprehensive guide serves as a robust framework for the analysis and quality control of this and structurally related compounds.
References
-
Kim, H., et al. (2020). 1H-NMR Measurements Protocol. Bio-protocol. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 5.4: The 1H-NMR experiment. Retrieved from [Link]
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SpectraBase. (n.d.). Pyrrole-2-carboxaldehyde 1H NMR Chemical Shifts. John Wiley & Sons, Inc. Retrieved from [Link]
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Afonin, A. V., et al. (2007). Bifurcated hydrogen-bonding effect on the shielding and coupling constants in trifluoroacetyl pyrroles as studied by 1H, 13C and 15N NMR spectroscopy and DFT calculations. Magnetic Resonance in Chemistry, 45(3), 220-230. Retrieved from [Link]
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University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Fiveable. (n.d.). Anisotropic Effect Definition. Retrieved from [Link]
- Fukui, H., Shimokawa, S., & Sohma, J. (1969). Analysis of the N.M.R. spectrum of pyrrole. Molecular Physics, 18(2), 217-225.
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Abraham, R. J., & Bernstein, H. J. (1959). The proton resonance spectra of furan and pyrrole. Canadian Journal of Chemistry, 37(6), 1056-1065. Retrieved from [Link]
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ResearchGate. (n.d.). Analysis of the N.M.R. Spectrum of pyrrole. Retrieved from [Link]
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Canadian Science Publishing. (1959). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Retrieved from [Link]
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PubChem. (n.d.). Pyrrole-2-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
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Royal Society of Chemistry. (2014). Experimental section General. Retrieved from [Link]
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Kwan, E. E. (2011). Lecture 13: Experimental Methods. Harvard University. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2589. Retrieved from [Link]
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Scanned with CamScan. (n.d.). Nuclear magnetic resonance is the branch of spectroscopy. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of aromatic ring anisotropy on the 1 H NMR shielding constants and conformational equilibrium of sterically strained aryl vinyl ethers. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Semantic Scholar. (n.d.). New insight into the anisotropic effects in solution-state NMR spectroscopy. Retrieved from [Link]
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Noorul Huda. (2018). Anisotropic Effect in NMR Spectroscopy | Diamagnetic Anisotropy. YouTube. Retrieved from [Link]
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NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde. WebBook. Retrieved from [Link]
- Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877.
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University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034029). Retrieved from [Link]
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SpectraBase. (n.d.). Pyrrole 1H NMR Chemical Shifts. John Wiley & Sons, Inc. Retrieved from [Link]
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University of Arizona. (n.d.). NMR Chart. Retrieved from [Link]
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Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR spectrum 1-pentafluorophenyl-1H-pyrrole-2-carbaldehyde (5). Retrieved from [Link]
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MDPI. (2018). Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR analysis of pyrrole H/D exchange. Retrieved from [Link]
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A Predictive Guide to the Electron Ionization Mass Spectrometry Fragmentation of 1-(2-isopropylphenyl)-1H-pyrrole-2-carbaldehyde
This guide provides an in-depth, predictive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern for the novel heterocyclic compound 1-(2-isopropylphenyl)-1H-pyrrole-2-carbaldehyde. As this specific molecule may not have a published reference spectrum in common libraries, this document serves as a technical comparison guide for researchers, synthesizing data from structurally related compounds and first principles of mass spectrometry to build a reliable predictive model. Such analysis is critical in drug discovery and synthetic chemistry for the unambiguous identification of new chemical entities.
We will explore the characteristic fragmentation pathways driven by the three key structural motifs: the aromatic aldehyde, the N-aryl linkage, and the isopropyl substituent. This guide will objectively compare the expected fragmentation with alternative structures and analytical techniques, providing the supporting logic and experimental context necessary for researchers in the field.
Principles and Experimental Framework: GC-EI-MS
Electron Ionization (EI) is a hard ionization technique that imparts significant energy (typically 70 eV) into the analyte molecule.[1] This energy is sufficient to not only ionize the molecule but also to induce extensive and reproducible fragmentation. The resulting mass spectrum is a "fingerprint" that reveals the intricate structural details of the molecule. When coupled with Gas Chromatography (GC), which separates compounds based on their volatility and column interactions, GC-EI-MS becomes a cornerstone technique for the analysis of thermally stable, volatile compounds like the topic molecule.
Standard Operating Protocol for GC-MS Analysis
A detailed, self-validating protocol is crucial for obtaining reproducible data. The following outlines a standard methodology for analyzing a novel aromatic aldehyde.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a high-purity solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system. A split injection (e.g., 50:1 ratio) is recommended to avoid column overloading.
-
Gas Chromatography (GC) Conditions:
-
Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase temperature at 20 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-450.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the GC-EI-MS experiment from sample injection to data analysis.
Caption: Workflow for GC-EI-MS analysis.
Predicted Fragmentation Pathway
The fragmentation of this compound (Molecular Weight: 213.28 g/mol ) is predicted to be dominated by cleavages that form the most stable cations. The stability of aromatic and heterocyclic rings suggests a prominent molecular ion peak.[2]
The Molecular Ion (M⁺•)
Upon electron impact, the molecule loses an electron to form the molecular ion radical cation, M⁺• at m/z 213 . The presence of multiple aromatic rings and a heteroatom provides several sites for ionization, leading to a relatively stable molecular ion that should be clearly visible in the spectrum.
Key Fragmentation Routes
The primary fragmentation pathways are initiated at the most labile sites: the isopropyl group, the aldehyde functionality, and the bond connecting the two ring systems.
Pathway A: Cleavage of the Isopropyl Group
-
Loss of a Methyl Radical ([M - CH₃]⁺): This is predicted to be the most favorable fragmentation pathway. The cleavage of a C-C bond to expel a methyl radical (•CH₃, 15 Da) from the isopropyl group results in a highly stable secondary benzylic cation at m/z 198 . Due to its exceptional stability, this ion is expected to be the base peak in the spectrum. This is a characteristic fragmentation for molecules containing an isopropylbenzene moiety.
Pathway B: Cleavage of the Aldehyde Group
-
Loss of a Hydrogen Radical ([M - H]⁺): Alpha-cleavage at the aldehyde group can result in the loss of a hydrogen radical (•H, 1 Da), forming a stable acylium ion at m/z 212 . This is a common feature in the mass spectra of aldehydes.[3]
-
Loss of the Formyl Radical ([M - CHO]⁺): A second alpha-cleavage pathway involves the loss of the entire formyl group as a radical (•CHO, 29 Da), yielding an ion at m/z 184 .[3]
-
Loss of Carbon Monoxide ([M - H - CO]⁺): The m/z 212 ion can subsequently lose a neutral carbon monoxide molecule (CO, 28 Da) to form the same ion at m/z 184 .
Pathway C: Inter-ring Cleavage and Rearrangements
-
Formation of the Isopropylphenyl Cation: Cleavage of the N-C bond between the pyrrole and phenyl rings can generate the isopropylphenyl cation at m/z 119 .
-
Formation of the Tropylium Ion: Alkyl-substituted benzene rings are well-known to rearrange to form the highly stable tropylium ion ([C₇H₇]⁺) at m/z 91 . This ion can be formed from the m/z 119 fragment via the loss of a neutral propene molecule (C₃H₆, 42 Da).
Fragmentation Scheme Diagram
The following diagram outlines the predicted cascade of fragmentation events originating from the molecular ion.
Caption: Predicted EI-MS fragmentation pathway.
Summary of Predicted Ions
| m/z | Proposed Ion Formula | Proposed Structure / Name | Fragmentation Mechanism | Predicted Intensity |
| 213 | [C₁₄H₁₅NO]⁺• | Molecular Ion | Electron Ionization | Strong |
| 198 | [C₁₃H₁₂NO]⁺ | [M - CH₃]⁺ | Loss of methyl radical from isopropyl group | Very Strong (Base Peak) |
| 212 | [C₁₄H₁₄NO]⁺ | [M - H]⁺ | α-cleavage, loss of aldehydic hydrogen | Medium |
| 184 | [C₁₃H₁₅N]⁺ | [M - CHO]⁺ | α-cleavage, loss of formyl radical | Medium |
| 119 | [C₉H₁₁]⁺ | Isopropylphenyl cation | Cleavage of N-C(phenyl) bond | Medium to Low |
| 91 | [C₇H₇]⁺ | Tropylium ion | Rearrangement from m/z 119 | Medium |
Comparative Analysis and Alternative Techniques
Comparison with Structural Isomers
It is crucial to consider how this fragmentation pattern compares to that of its structural isomers, such as 1-(3-isopropylphenyl)- or 1-(4-isopropylphenyl)-1H-pyrrole-2-carbaldehyde.
-
Key Fragments: The major fragments—[M]⁺• (m/z 213), [M-CH₃]⁺ (m/z 198), [M-H]⁺ (m/z 212), [M-CHO]⁺ (m/z 184), and the tropylium ion (m/z 91)—are driven by functional groups common to all three isomers.
-
Distinguishability: EI-MS alone would likely not be sufficient to unambiguously distinguish between the 2-, 3-, and 4-isopropylphenyl isomers. Their mass spectra are predicted to be nearly identical. While minor differences in fragment ion abundances might exist due to subtle steric (ortho-effect) or electronic differences, these are typically not robust enough for definitive assignment.
Comparison with Alternative Analytical Techniques
For unambiguous structural confirmation, particularly of the substitution pattern on the phenyl ring, mass spectrometry must be used in conjunction with other techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the definitive techniques for isomer differentiation. The coupling patterns (splitting) and chemical shifts of the protons in the aromatic region of the ¹H NMR spectrum would provide a clear and unambiguous signature for the 1,2- (ortho) substitution pattern, which is distinct from the patterns for 1,3- (meta) and 1,4- (para) substitution.
-
Infrared (IR) Spectroscopy: While not as definitive as NMR, IR spectroscopy can confirm the presence of key functional groups. A strong carbonyl (C=O) stretch around 1660-1680 cm⁻¹ would confirm the aromatic aldehyde, and bands in the 800-600 cm⁻¹ region could provide supporting evidence for the ortho-disubstituted benzene ring.
Conclusion
The EI-MS spectrum of this compound is predicted to be characterized by a strong molecular ion peak at m/z 213 and a dominant base peak at m/z 198 , corresponding to the facile loss of a methyl radical. Other significant ions at m/z 212, 184, 119, and 91 provide further structural confirmation by revealing the aldehyde and alkyl-aromatic functionalities. While EI-MS is an exceptionally powerful tool for elucidating the core structure and functional groups of this molecule, it cannot reliably distinguish it from its meta and para isomers. Therefore, a multi-technique approach, leveraging the definitive positional information from NMR spectroscopy, is essential for the complete and authoritative characterization of this and related novel compounds in a drug development or research setting.
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A Senior Application Scientist's Guide to the Synthesis of N-Substituted Pyrroles: A Comparative Analysis
Introduction: The Enduring Significance of the N-Substituted Pyrrole Scaffold
The pyrrole ring is a privileged five-membered aromatic nitrogen heterocycle, forming the core of countless natural products, pharmaceuticals, and advanced materials.[1][2] From the heme pigment in our blood to atorvastatin (Lipitor), one of the best-selling drugs of all time, the pyrrole motif is a cornerstone of biological function and medicinal chemistry.[3][4] Specifically, N-substituted pyrroles, where the ring nitrogen is appended with a substituent, offer a powerful vector for modulating a molecule's steric and electronic properties. This substitution is critical in drug development for tuning pharmacokinetics, improving target binding, and enhancing metabolic stability.
Given their importance, a vast arsenal of synthetic methods has been developed to construct the N-substituted pyrrole core. The choice of method is a critical decision in any synthesis campaign, dictated by factors such as the availability of starting materials, desired substitution pattern, required scale, and tolerance of functional groups. This guide provides a comparative analysis of the most reliable and field-proven methods for synthesizing N-substituted pyrroles, offering insights into the causality behind procedural choices to empower researchers in making informed strategic decisions.
Part 1: The Classical Workhorses: Foundational Pyrrole Syntheses
These methods have stood the test of time due to their reliability, broad applicability, and relatively straightforward execution.
The Paal-Knorr Synthesis: The Gold Standard
The Paal-Knorr synthesis is arguably the most prominent and widely applied method for preparing substituted pyrroles.[5] It involves the direct condensation of a 1,4-dicarbonyl compound with a primary amine, typically under neutral or mildly acidic conditions.[6][7] Its enduring popularity is a testament to its operational simplicity and generally high yields.[8]
Mechanism and Rationale: The reaction proceeds via the initial nucleophilic attack of the primary amine on one of the carbonyl groups to form a hemiaminal intermediate.[9][10] This is followed by a rapid, intramolecular cyclization where the nitrogen attacks the second carbonyl. The rate-determining step is often the final dehydration of the resulting 2,5-dihydroxytetrahydropyrrole derivative to furnish the aromatic pyrrole ring.[7][10]
The use of a weak acid catalyst (e.g., acetic acid, p-toluenesulfonic acid) is crucial as it protonates a carbonyl group, rendering it more electrophilic and accelerating the initial amine attack.[3][6] However, strongly acidic conditions (pH < 3) must be avoided, as this favors a competing pathway leading to furan synthesis.[6]
Field Insights: The primary limitation of the Paal-Knorr synthesis is the accessibility of the requisite 1,4-dicarbonyl starting materials. However, for symmetrical diketones like 2,5-hexanedione, it is exceptionally efficient.[11] Modern variations have expanded its scope significantly, employing catalysts like MgI₂, Bi(NO₃)₃, and various heterogeneous solid acids to improve yields and broaden substrate compatibility under milder conditions.[3][12] Microwave-assisted protocols have also gained traction, dramatically reducing reaction times from hours to minutes.[6]
The Clauson-Kaas Synthesis: A Practical Alternative
First described in 1952, the Clauson-Kaas reaction is a powerful variation for producing N-substituted pyrroles that are unsubstituted at the C2/C5 positions.[5][13] It utilizes 2,5-dialkoxytetrahydrofurans (often 2,5-dimethoxytetrahydrofuran) as stable precursors to the 1,4-dicarbonyl moiety, reacting them with primary amines in an acidic medium.[1]
Mechanism and Rationale: The reaction begins with acid-catalyzed hydrolysis of the 2,5-dimethoxytetrahydrofuran acetal, which opens the ring to generate a reactive dialdehyde equivalent in situ.[13] This intermediate is then immediately trapped by the primary amine, proceeding through the same mechanistic pathway as the Paal-Knorr synthesis to yield the final pyrrole. The in-situ generation of the reactive dicarbonyl circumvents issues related to the instability or difficult synthesis of the free dialdehyde.
Field Insights: This method is exceptionally reliable for a wide range of primary amines, including aliphatic, aromatic, and even less nucleophilic inputs like sulfonamides.[1][14] Traditionally conducted in refluxing acetic acid, modern green chemistry approaches now utilize water as a solvent and employ microwave irradiation to accelerate the reaction, often completing in just 10-30 minutes.[14] Catalysts like iron(III) chloride have proven effective for promoting the reaction under very mild conditions.[15]
The Hantzsch Pyrrole Synthesis: A Multicomponent Route to Polysubstituted Pyrroles
The Hantzsch synthesis is a three-component reaction between a β-ketoester, an α-haloketone, and ammonia or a primary amine.[4][16] It is a powerful tool for constructing highly functionalized and substituted pyrroles that may be difficult to access through other means.[17]
Mechanism and Rationale: The accepted mechanism begins with the condensation of the amine and the β-ketoester to form an enamine intermediate.[16] This enamine then acts as a nucleophile, attacking the α-carbon of the α-haloketone in an SN2 fashion. The subsequent intramolecular cyclization, driven by the attack of the nitrogen lone pair on the remaining carbonyl group, followed by dehydration, yields the aromatic pyrrole.[4] The choice of each of the three components allows for a high degree of control over the final substitution pattern.
Field Insights: While versatile, the classical Hantzsch synthesis can be limited by side reactions and sometimes requires harsh conditions. However, non-conventional energy sources have revitalized this method.[4] Mechanochemical approaches using high-speed ball milling can generate the α-haloketone in situ and drive the reaction to completion in a one-pot, solvent-free process.[16][18] Furthermore, continuous flow chemistry has been applied to produce libraries of substituted pyrroles rapidly and efficiently, minimizing the need for intermediate purification.[16]
Part 2: Modern Synthetic Approaches
While the classical methods remain invaluable, modern organic synthesis has introduced new strategies that offer unique advantages, particularly in terms of functional group tolerance and novel bond disconnections.
Transition-Metal-Catalyzed Syntheses
The advent of transition-metal catalysis has opened new avenues for pyrrole synthesis, often proceeding under exceptionally mild conditions with high efficiency. These methods utilize starting materials like dienes, alkynes, and azides, which are often orthogonal to the carbonyl-based precursors of classical methods.[12][19]
-
From Dienyl Azides: Catalysts based on rhodium or zinc iodide can efficiently convert dienyl azides into polysubstituted pyrroles at room temperature.[20] This reaction is notable for its mildness and tolerance of a wide array of functional groups.[20]
-
From Alkynes and Amines: Palladium and other transition metals can catalyze the multicomponent reaction of alkynes, amines, and alkenes to form highly substituted pyrroles.[21]
-
Ruthenium-Catalyzed Cycloadditions: Ruthenium catalysts can mediate the coupling and cyclization of various starting materials, including the reaction of conjugated iminotrienes to form polysubstituted pyrroles.[19]
Field Insights: The primary advantage of these methods is their fundamentally different approach to ring construction, which allows for the synthesis of pyrroles with substitution patterns that are challenging to achieve via classical routes. They often exhibit excellent functional group tolerance, avoiding the acidic conditions that can be detrimental to sensitive substrates. The main drawback is typically the cost and air-sensitivity of the catalysts and ligands, although research continues to develop more robust and economical catalytic systems.
Part 3: Comparative Analysis and Data Presentation
The selection of a synthetic method is a multi-parameter decision. The following table provides a comparative summary of the key methods discussed.
| Method | Starting Materials | Typical Conditions | Key Advantages | Key Limitations | Typical Yields |
| Paal-Knorr | 1,4-Dicarbonyl, Primary Amine | Weak acid (AcOH, PTSA), heat; or Lewis Acid (FeCl₃, MgI₂) at RT; Microwave | Operationally simple, high atom economy, generally high yields.[8][9] | Availability/stability of 1,4-dicarbonyl precursors. | 60-99%[3][22] |
| Clauson-Kaas | 2,5-Dialkoxytetrahydrofuran, Primary Amine | Refluxing AcOH; or H₂O/Microwave; Acid promoters (P₂O₅, SOCl₂)[2][14] | Readily available starting material, good for unsubstituted C2/C5 pyrroles.[1] | Limited to pyrroles without C2/C5 substituents. | 70-98%[2][14] |
| Hantzsch | β-Ketoester, α-Haloketone, Primary Amine | Refluxing solvent; or mechanochemical (ball mill); continuous flow[16][18] | Access to highly substituted, functionalized pyrroles; multicomponent.[4] | Potential for side reactions; α-haloketones can be lachrymatory. | 45-97%[16][23] |
| Transition-Metal | Alkynes, Dienes, Azides, etc. | Metal catalyst (Pd, Ru, Rh, Zn), often RT to moderate heat | Excellent functional group tolerance, novel disconnections, mild conditions.[20][21] | Catalyst cost, sensitivity to air/moisture, ligand synthesis. | 60-95%[20][21] |
Part 4: Experimental Protocols
A self-validating protocol is one where the steps are clear, logical, and lead to a reproducible outcome. Below is a detailed protocol for a robust and modern Paal-Knorr synthesis.
Protocol 1: Microwave-Assisted Paal-Knorr Synthesis of 1-Benzyl-2,5-dimethylpyrrole
This protocol leverages the efficiency of microwave heating to achieve a rapid and high-yield synthesis.
Materials:
-
2,5-Hexanedione (1 equivalent)
-
Benzylamine (1.1 equivalents)
-
Glacial Acetic Acid (catalytic, ~5 mol%)
-
Ethanol (reaction solvent)
-
Microwave vial (2-5 mL) with stir bar
-
Microwave reactor
-
Ethyl acetate, Water, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Experimental Workflow Diagram:
Step-by-Step Procedure:
-
Reaction Setup: To a 2-5 mL microwave vial containing a magnetic stir bar, add 2,5-hexanedione (e.g., 228 mg, 2.0 mmol, 1.0 eq.), ethanol (2.0 mL), and benzylamine (236 mg, 2.2 mmol, 1.1 eq.).
-
Catalyst Addition: Add one drop of glacial acetic acid to the mixture.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120 °C for 10 minutes. Monitor the reaction progress by TLC if desired (a co-spot of starting materials is recommended).
-
Workup: After the reaction is complete, allow the vial to cool to room temperature. Transfer the contents to a separatory funnel and partition the mixture between ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the layers and extract the aqueous phase two more times with ethyl acetate (10 mL each).
-
Drying and Concentration: Combine the organic extracts, wash with brine (15 mL), and dry over anhydrous MgSO₄. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-substituted pyrrole as a colorless or pale yellow oil.
Conclusion
The synthesis of N-substituted pyrroles is a mature field rich with diverse and powerful methodologies.
-
For straightforward syntheses where the 1,4-dicarbonyl is available, the Paal-Knorr reaction remains the method of choice due to its simplicity and efficiency, especially when enhanced with microwave irradiation.[8][9]
-
The Clauson-Kaas synthesis provides a reliable and practical workaround when the direct dicarbonyl precursor is inconvenient to handle.[1]
-
For building complex, highly functionalized pyrrole cores, the multicomponent Hantzsch synthesis offers unparalleled flexibility.[4]
-
Finally, transition-metal-catalyzed methods provide access to novel structures under mild conditions, pushing the boundaries of what is possible in pyrrole synthesis.[20][21]
A thorough understanding of the mechanisms, advantages, and limitations of each approach, as outlined in this guide, is paramount for the modern researcher. By selecting the optimal synthetic strategy, professionals in drug development and materials science can accelerate their discovery programs and efficiently construct the valuable N-substituted pyrrole scaffolds of tomorrow.
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Singh, U. P., & Bhat, H. R. (2015). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Current Organic Synthesis, 12(5), 569-593. [Link]
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Singh, U., & Kumar, A. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 928-963. [Link]
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Wang, Y., et al. (2018). A novel enzyme-catalyzed synthesis of N-substituted pyrrole derivatives. Catalysis Communications, 108, 91-95. [Link]
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Dong, H., et al. (2007). Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides. Organic Letters, 9(25), 5191-5194. [Link]
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Martinez, A., et al. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Catalysts, 13(3), 603. [Link]
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A Comparative Guide to the Biological Activity of 1-(2-isopropylphenyl)-1H-pyrrole-2-carbaldehyde and Other Pyrrole Derivatives
Introduction: The Versatile Pyrrole Scaffold in Medicinal Chemistry
The pyrrole ring is a fundamental five-membered aromatic heterocycle that serves as a cornerstone in a vast array of biologically active compounds.[1] This "privileged structure" is found in natural products like heme, chlorophyll, and vitamin B12, as well as in numerous synthetic pharmaceutical agents.[2] The diverse pharmacological profiles of pyrrole derivatives, including antimicrobial, antifungal, anticancer, and anti-inflammatory activities, have made them a focal point of significant global research interest.[1][3][4] The versatility of the pyrrole core allows for extensive chemical modifications, enabling the generation of large libraries of compounds with a wide range of therapeutic potentials.[1]
This guide provides a comparative analysis of the anticipated biological activity of 1-(2-isopropylphenyl)-1H-pyrrole-2-carbaldehyde against other known pyrrole derivatives. While specific experimental data for this particular analog is limited in publicly accessible literature, we can infer its potential activities based on established structure-activity relationships (SAR) within the broader class of N-substituted pyrrole-2-carbaldehydes and related pyrrole compounds. We will delve into the synthesis of this class of molecules and compare the reported biological activities of various analogs, supported by experimental data from existing literature. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of novel pyrrole derivatives.
Synthesis of 1-Aryl-1H-pyrrole-2-carbaldehydes: A General Approach
The synthesis of 1-aryl-1H-pyrrole-2-carbaldehydes can be achieved through several established synthetic routes. One common and effective method is the Paal-Knorr pyrrole synthesis followed by formylation. This typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 2-isopropylaniline, to form the N-substituted pyrrole ring. Subsequent formylation, often using the Vilsmeier-Haack reaction, introduces the carbaldehyde group at the 2-position of the pyrrole ring.
Another elegant approach involves a ring transformation reaction where 5-arylfuran-2-carbaldehydes react with an appropriate aniline in the presence of an acid catalyst to yield 1,5-diarylpyrrole-2-carbaldehydes.[5] For the synthesis of 1-arylpyrrole-2-carbaldehydes without substitution at the 5-position, furan-2-carbaldehyde (furfural) can be reacted with an arylamine under acidic conditions.[5]
Caption: General synthetic routes to 1-aryl-1H-pyrrole-2-carbaldehydes.
Comparative Biological Activity: A Structure-Activity Relationship Perspective
The biological activity of pyrrole derivatives is highly dependent on the nature and position of substituents on the pyrrole ring.[6] The aldehyde functional group at the C-2 position is a key feature that can participate in various biological interactions and also serves as a synthetic handle for creating more complex molecules like Schiff bases and hydrazones with enhanced biological profiles.[3]
Antimicrobial and Antifungal Activity
Pyrrole derivatives are well-documented for their potent antimicrobial and antifungal properties.[2][7][8][9] For instance, naturally occurring pyrroles like pyrrolnitrin and pyoluteorin exhibit significant antibiotic activity.[2]
It is hypothesized that the lipophilicity conferred by the isopropyl group on the phenyl ring of this compound could enhance its ability to penetrate microbial cell membranes, a crucial step for antimicrobial action. Research on other N-arylpyrroles has shown that the nature of the substituent on the phenyl ring influences the spectrum of activity.
A study on 2-acylhydrazino-5-arylpyrroles demonstrated that many derivatives exhibit potent antifungal activity against various Candida species, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range, often exceeding the potency of the standard drug fluconazole.[10] Another study on new pyrrole derivatives showed that specific substitutions can lead to compounds with antibacterial activity comparable or superior to ciprofloxacin.[7]
Table 1: Comparative Antimicrobial Activity of Various Pyrrole Derivatives
| Compound Class | Specific Derivative(s) | Target Organism(s) | Activity Metric (e.g., MIC, Zone of Inhibition) | Reference |
| 2-Acylhydrazino-5-arylpyrroles | Compounds 21-62 | Candida albicans & non-albicans species | MIC: 0.39-3.12 µg/mL | [10] |
| Substituted Pyrroles | Compounds 3a-e | E. coli, S. aureus, A. niger, C. albicans | Zone of inhibition comparable to Ciprofloxacin and Clotrimazole | [7] |
| Fused Heterocyclic Pyrroles | Various pyrrolo[2,3-d]pyrimidines | Various bacteria and fungi | Potent antimicrobial activity reported | [8] |
| Schiff base of 1H-pyrrole-2-carbohydrazide | Compounds 3f, 3g, 3i | Gram-positive and Gram-negative bacteria | Strong activity against both types of bacteria | [3] |
| Schiff base of 1H-pyrrole-2-carbohydrazide | Compounds 3a, 3g, 3h | C. albicans, A. niger | Potent activity against both fungi | [3] |
Anticancer Activity
The pyrrole scaffold is a prominent feature in a number of anticancer agents.[11][12][13][14] Derivatives of pyrrole have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of tubulin polymerization, cell cycle arrest, and induction of apoptosis.[11]
A comparative analysis of substituted pyrrole-2-carbaldehydes has revealed significant cytotoxic potential against a range of human cancer cell lines.[6] The potency and selectivity of these compounds are critically influenced by the substituents on the pyrrole ring.[6] For instance, alkynylated pyrrole derivatives have demonstrated potent cytotoxicity against glioblastoma and lung cancer cell lines.[6]
The presence of the N-phenyl group in this compound is a key structural feature shared with other cytotoxic pyrrole derivatives. The isopropyl group, being a bulky and lipophilic substituent, could influence the compound's interaction with biological targets and its pharmacokinetic properties. Studies on other 1,5-diarylpyrroles have indicated that substitutions on the phenyl rings are crucial for their cytotoxic activity. For example, some 1,5-diaryl pyrrole derivatives have shown neuroprotective effects in a cellular model of Parkinson's disease, highlighting the diverse biological activities of this class of compounds.
Table 2: Comparative Anticancer Activity of Various Pyrrole Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line(s) | IC50 (µM) | Reference |
| Alkynylated Pyrrole Derivatives | Compound 12l | U251 (Glioblastoma) | 2.29 ± 0.18 | [6] |
| A549 (Lung Cancer) | 3.49 ± 0.30 | [6] | ||
| Pyrrole Hydrazones | Compound 1C | SH-4 (Melanoma) | 44.63 ± 3.51 | [15] |
| Dimeric Pyrrole-2-Carbaldehyde Alkaloids | Lepipyrrolin A | SMMC-7721 (Hepatocellular Carcinoma) | 16.78 ± 0.49 | [6] |
| Pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) | PPDHMP | A549 (Lung) | 19.94 ± 1.23 µg/mL | [12] |
| HeLa (Cervical) | 16.73 ± 1.78 µg/mL | [12] | ||
| 2-Phenyl-1H-pyrrole Derivatives | Compound 21 | HepG2 (Liver), DU145 (Prostate), CT-26 (Colon) | 0.5 - 0.9 | [11] |
Experimental Protocols: A Guide to Biological Evaluation
To ascertain the biological activity of novel compounds like this compound, a series of standardized in vitro assays are essential. The following protocols are representative of the methodologies used to evaluate the antimicrobial and cytotoxic potential of pyrrole derivatives.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.
Step-by-Step Methodology:
-
Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilutions: Perform two-fold serial dilutions of the compound stock solution in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard for bacteria).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (microorganism in medium without the compound) and a negative control (medium only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Caption: Workflow for MIC determination by broth microdilution.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.[6]
-
MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently lacking in the reviewed literature, a comparative analysis of structurally related pyrrole derivatives provides a strong foundation for predicting its potential as a bioactive molecule. Based on established structure-activity relationships, it is reasonable to hypothesize that this compound may exhibit antimicrobial, antifungal, and/or cytotoxic properties. The presence of the N-aryl group with a lipophilic isopropyl substituent suggests the potential for enhanced membrane permeability and interaction with biological targets.
To definitively characterize the biological profile of this compound, further experimental investigation is imperative. The protocols outlined in this guide for determining MIC and in vitro cytotoxicity provide a clear roadmap for such studies. Future research should focus on synthesizing this compound and screening it against a panel of clinically relevant bacterial and fungal strains, as well as a diverse set of human cancer cell lines. Elucidating the specific mechanisms of action will also be a critical step in understanding its therapeutic potential and guiding any future drug development efforts. The versatile pyrrole scaffold continues to be a promising area for the discovery of novel therapeutic agents, and a thorough investigation of analogs like this compound is a worthwhile endeavor.
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- Abou-Elmagd, W. S. I., et al. (2017). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Current Organic Synthesis, 14(1), 137-142.
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A Comprehensive Guide to Validating the Structure of 1-(2-isopropylphenyl)-1H-pyrrole-2-carbaldehyde using ¹³C NMR Spectroscopy
In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel compounds like 1-(2-isopropylphenyl)-1H-pyrrole-2-carbaldehyde, a multi-faceted analytical approach is often employed, with Nuclear Magnetic Resonance (NMR) spectroscopy standing out as a particularly powerful tool. This guide provides an in-depth exploration of how ¹³C NMR, including advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT), can be leveraged to meticulously validate the chemical structure of this target molecule. We will delve into the theoretical underpinnings, present a detailed experimental protocol, and offer a comparative analysis of expected and alternative spectral data.
The Indispensable Role of ¹³C NMR in Structural Elucidation
¹³C NMR spectroscopy provides direct insight into the carbon skeleton of a molecule. Each unique carbon atom in a structure gives rise to a distinct signal in the spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment.[1] This sensitivity allows us to differentiate between carbons in various functional groups and substitution patterns. For a molecule with the complexity of this compound, ¹³C NMR is not just a characterization technique but a crucial validation checkpoint.
The power of ¹³C NMR is further amplified by techniques like DEPT. DEPT experiments differentiate carbon signals based on the number of attached protons, allowing for the clear identification of methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons.[2][3][4][5] A DEPT-135 experiment, for instance, shows positive signals for CH₃ and CH groups, and negative signals for CH₂ groups, while quaternary carbons are absent.[4][6] This information is invaluable for piecing together the molecular puzzle and ruling out isomeric alternatives.
Predicting the ¹³C NMR Spectrum of this compound
Before embarking on experimental work, a theoretical prediction of the ¹³C NMR spectrum serves as a vital roadmap. By analyzing the chemical structure, we can anticipate the number of signals and their approximate chemical shifts based on established principles and empirical data for similar structural motifs.
Structure and Carbon Numbering:
-
Pyrrole Ring (C2, C3, C4, C5): The carbons of the pyrrole ring are aromatic and their chemical shifts are influenced by the nitrogen heteroatom and the substituents. Generally, carbons in aromatic rings appear in the 125-150 ppm range.[7] The C2 carbon, being adjacent to the electron-withdrawing aldehyde group and the nitrogen, is expected to be the most deshielded. The chemical shifts of pyrrole ring carbons can be predicted with reasonable accuracy using additive substituent effects.[8][9]
-
Aldehyde Carbonyl (C12): The carbonyl carbon of an aldehyde is highly deshielded and typically resonates in the 190-200 ppm region.[7]
-
Isopropylphenyl Group (C1' to C6', C7', C8'): The phenyl ring carbons will appear in the aromatic region (120-150 ppm).[10] The ipso-carbon (C1') attached to the pyrrole nitrogen will be influenced by both the pyrrole ring and the isopropyl group. The isopropyl group itself will show a methine carbon (C7') and two equivalent methyl carbons (C8'). The methyl groups of an isopropyl moiety are magnetically equivalent unless in a chiral environment.[11]
Expected Chemical Shift Ranges:
| Carbon Atom(s) | Type | Expected Chemical Shift (δ, ppm) | DEPT-135 Signal |
| C12 (CHO) | CH | 175 - 185 | Positive |
| C2 (Pyrrole) | C | 130 - 140 | Absent |
| C5 (Pyrrole) | CH | 125 - 135 | Positive |
| C3 (Pyrrole) | CH | 110 - 120 | Positive |
| C4 (Pyrrole) | CH | 110 - 120 | Positive |
| C1' (Phenyl) | C | 135 - 145 | Absent |
| C2' (Phenyl) | C | 140 - 150 | Absent |
| C3', C4', C5', C6' (Phenyl) | CH | 125 - 130 | Positive |
| C7' (Isopropyl CH) | CH | 25 - 35 | Positive |
| C8' (Isopropyl CH₃) | CH₃ | 20 - 25 | Positive |
Note: These are estimated ranges and actual values can vary based on solvent and other experimental conditions.
Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum
Adherence to a meticulous experimental protocol is paramount for obtaining reliable and interpretable data.
1. Sample Preparation:
-
Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities complicating the spectrum.
-
Solvent: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules. The solvent peak (triplet at ~77 ppm for CDCl₃) can serve as a convenient internal reference.[12]
-
Concentration: For a standard ¹³C NMR experiment, a concentration of 20-50 mg in 0.5-0.7 mL of solvent is recommended.[13] For more sensitive instruments or longer acquisition times, lower concentrations may be feasible.[14][15]
-
NMR Tube: Use a clean, high-quality 5 mm NMR tube.[14]
-
Internal Standard: Tetramethylsilane (TMS) is the standard reference compound (δ = 0 ppm), though the solvent peak is often used for convenience.[16]
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is preferable for better signal dispersion and sensitivity.
-
¹³C Broadband Decoupled Spectrum:
-
This is the standard experiment that provides a single peak for each unique carbon atom.
-
Key parameters to optimize include the pulse angle (typically 30-45° for quantitative accuracy), acquisition time (typically 1-2 seconds), and relaxation delay (D1, typically 2-5 seconds to allow for full relaxation of the nuclei).
-
A sufficient number of scans must be acquired to achieve a good signal-to-noise ratio, which can range from several hundred to several thousand depending on the sample concentration.
-
-
DEPT-135 Spectrum:
-
This experiment is crucial for differentiating CH, CH₂, and CH₃ groups.[17]
-
The pulse sequence is more complex than a standard ¹³C experiment but is a routine procedure on modern spectrometers.
-
The results will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons will be absent.[4][6]
-
Data Analysis and Structural Validation: A Comparative Approach
The core of the validation process lies in comparing the acquired experimental data with the predicted spectrum and considering plausible isomeric alternatives.
Workflow for Structural Validation:
Caption: Workflow for validating molecular structure using ¹³C NMR.
Interpreting the Experimental Data:
-
Signal Count: The broadband decoupled ¹³C NMR spectrum should display the expected number of unique carbon signals. For this compound, we anticipate 11 distinct signals, assuming the two methyl groups of the isopropyl moiety are equivalent.
-
Chemical Shift Analysis: The positions of the signals should align with the predicted ranges. The characteristic downfield shift of the aldehyde carbonyl carbon is a key diagnostic feature.
-
DEPT-135 Interpretation: This spectrum is the linchpin of the validation. We expect to see:
-
One positive signal in the aldehyde region (C12).
-
Multiple positive signals in the aromatic region corresponding to the CH carbons of the pyrrole and phenyl rings.
-
One positive signal for the isopropyl methine carbon (C7').
-
One positive signal for the two equivalent isopropyl methyl carbons (C8').
-
The absence of any negative signals, as there are no CH₂ groups in the molecule.
-
The absence of signals for the quaternary carbons (C2, C1', C2') in the DEPT-135 spectrum.
-
Comparison with an Isomeric Alternative:
To illustrate the discerning power of this technique, let's consider a hypothetical isomer: 1-(4-isopropylphenyl)-1H-pyrrole-2-carbaldehyde.
| Feature | This compound (Target) | 1-(4-isopropylphenyl)-1H-pyrrole-2-carbaldehyde (Isomer) |
| Symmetry of Phenyl Ring | Asymmetric | Symmetric (due to para-substitution) |
| Number of Phenyl CH Signals | 4 | 2 (due to symmetry) |
| Number of Phenyl C Signals | 2 | 2 (due to symmetry) |
| Total Aromatic Signals | 8 (4 pyrrole + 4 phenyl CH + 2 phenyl C) | 6 (4 pyrrole + 2 phenyl CH + 2 phenyl C) |
The ¹³C NMR spectrum of the 4-isopropylphenyl isomer would exhibit fewer signals in the aromatic region due to the symmetry of the phenyl ring. This clear difference in the number of signals provides a definitive means of distinguishing between the two isomers.
Conclusion
The structural validation of this compound by ¹³C NMR spectroscopy is a robust and highly informative process. By combining a standard broadband decoupled ¹³C experiment with a DEPT-135 spectrum, researchers can obtain a wealth of data regarding the carbon framework of the molecule. A systematic approach, involving prediction of the spectrum, meticulous sample preparation, careful data acquisition, and a comparative analysis against expected data and potential alternatives, provides an unassailable confirmation of the target structure. This level of analytical rigor is fundamental to ensuring the integrity of research and the successful progression of drug development programs.
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Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]
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Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Explanation of DEPT spectra. (2017, May 1). Retrieved from [Link]
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13.12: DEPT ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024, October 4). Retrieved from [Link]
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X-ray Crystallographic and 13C NMR Investigations of the Effects of Electron-Withdrawing Groups on a Series of Pyrroles - American Chemical Society. (n.d.). Retrieved from [Link]
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Predicting 13C NMR Spectra by DFT Calculations | The Journal of Physical Chemistry A. (n.d.). Retrieved from [Link]
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13C NMR Chemical Shift - Oregon State University. (n.d.). Retrieved from [Link]
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(PDF) Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes - ResearchGate. (2025, August 6). Retrieved from [Link]
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Interpreting a C-13 NMR spectrum | Modeling and Experimental Tools with Prof. Magnes. (2012, April 24). Retrieved from [Link]
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Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC - NIH. (n.d.). Retrieved from [Link]
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13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments | Request PDF - ResearchGate. (2025, August 9). Retrieved from [Link]
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A Comparative Guide to Catalytic Efficiency in N-Aryl Pyrrole Synthesis
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of N-aryl pyrroles is a cornerstone of modern organic chemistry. These privileged scaffolds are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials. The choice of catalyst is paramount, directly influencing yield, reaction time, cost, and environmental impact. This guide provides an in-depth, objective comparison of the leading catalytic systems for N-aryl pyrrole synthesis, grounded in experimental data and mechanistic insights to empower you in selecting the optimal methodology for your specific application.
The Enduring Importance of N-Aryl Pyrroles
The N-aryl pyrrole motif is a recurring feature in molecules exhibiting significant biological activity. From anti-inflammatory drugs to novel anticancer agents, the unique electronic and steric properties of this scaffold make it a valuable component in rational drug design. Consequently, the development of robust and efficient synthetic routes to access these compounds is of critical importance. The primary challenge lies in the formation of the C–N bond between the pyrrole nitrogen and an aryl group, a transformation that typically requires catalytic activation.
Comparative Analysis of Leading Catalytic Systems
The synthesis of N-aryl pyrroles is dominated by transition metal catalysis, with palladium and copper-based systems being the most established. However, gold catalysis and organocatalysis have emerged as powerful alternatives, each with distinct advantages and disadvantages. Here, we compare these catalytic approaches for the model reaction of pyrrole with an aryl halide.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the typical performance of palladium, copper, gold, and organocatalytic systems in N-aryl pyrrole synthesis. It is important to note that reaction conditions are highly substrate-dependent and the data presented here represents a generalized comparison based on literature precedents.
| Catalyst System | Typical Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Palladium | 0.5 - 5 | 80 - 130 | 12 - 40 | 70 - 95 | High yields, broad substrate scope, well-established.[1][2] | High cost of palladium, air-sensitive ligands, potential for heavy metal contamination.[2] |
| Copper | 1 - 10 | 90 - 140 | 24 - 48 | 60 - 90 | Low cost, less toxic than palladium, often ligand-free.[3][4][5] | Can require higher temperatures and longer reaction times, sometimes needs stoichiometric amounts of ligand.[3] |
| Gold | 1 - 5 | Room Temp. - 80 | 1 - 12 | 75 - 95 | Mild reaction conditions, unique reactivity.[6][7] | High cost of gold, less developed than Pd and Cu catalysis. |
| Organocatalysis | 5 - 20 | Room Temp. - 60 | 12 - 48 | 50 - 85 | Metal-free, environmentally benign, readily available catalysts.[8][9] | Can have limited substrate scope, may require higher catalyst loading. |
Mechanistic Insights: Understanding Catalytic Efficiency
The efficiency of a catalytic system is intrinsically linked to its reaction mechanism. Understanding the catalytic cycle provides a rational basis for optimizing reaction conditions and troubleshooting suboptimal results.
The Palladium Catalytic Cycle (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a cornerstone of C-N bond formation.[2] The catalytic cycle, illustrated below, involves the oxidative addition of an aryl halide to a Pd(0) species, followed by coordination of the pyrrole anion, and finally, reductive elimination to furnish the N-aryl pyrrole and regenerate the active Pd(0) catalyst. The choice of ligand is critical in this cycle, influencing the rates of both oxidative addition and reductive elimination.[10]
Caption: The catalytic cycle for palladium-catalyzed N-arylation.
The Copper Catalytic Cycle (Ullmann Condensation)
The Ullmann condensation is a classical method for N-arylation, traditionally requiring harsh conditions. Modern protocols, however, utilize copper(I) catalysts with various ligands, allowing for milder reaction conditions.[11] The mechanism is thought to involve the formation of a copper-pyrrolide species, followed by oxidative addition of the aryl halide to a Cu(I) center to form a Cu(III) intermediate, which then undergoes reductive elimination.
Caption: A proposed catalytic cycle for copper-catalyzed N-arylation.
Experimental Protocols: From Theory to Practice
To provide actionable insights, we present detailed, step-by-step methodologies for two of the most widely employed catalytic systems.
General Experimental Workflow
The following diagram outlines a general workflow for setting up a catalytic N-arylation reaction. Adherence to inert atmosphere techniques is crucial, especially for palladium-catalyzed reactions.
Caption: A generalized workflow for catalytic N-aryl pyrrole synthesis.
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
This protocol is a representative example for the synthesis of 1-phenylpyrrole from pyrrole and iodobenzene using a palladium catalyst.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Pyrrole
-
Iodobenzene
-
Anhydrous 1,4-dioxane
-
Schlenk tube and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and Cs₂CO₃ (1.4 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,4-dioxane (2 mL) via syringe.
-
Add pyrrole (1.2 mmol) and iodobenzene (1.0 mmol) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 110 °C for 24 hours with stirring.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-phenylpyrrole.
Protocol 2: Copper-Catalyzed N-Arylation (Ullmann-type)
This protocol describes a ligand-free copper-catalyzed synthesis of 1-phenylpyrrole.
Materials:
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Pyrrole
-
Iodobenzene
-
Anhydrous dimethylformamide (DMF)
-
Schlenk tube
Procedure:
-
To a Schlenk tube, add CuI (0.1 mmol, 10 mol%) and K₂CO₃ (2.0 mmol).
-
Add pyrrole (2.0 mmol) and iodobenzene (1.0 mmol).
-
Add anhydrous DMF (3 mL).
-
Heat the reaction mixture at 120 °C for 24 hours with stirring under an inert atmosphere.
-
After cooling to room temperature, add water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-phenylpyrrole.
Conclusion and Future Outlook
The synthesis of N-aryl pyrroles is a mature field with a diverse toolkit of catalytic methods. Palladium catalysis remains the gold standard for high yields and broad substrate scope, albeit with cost and toxicity considerations.[1][2] Copper catalysis offers a more economical and less toxic alternative, and recent advancements have made it increasingly competitive.[3][4][5] Gold and organocatalysis are exciting frontiers, providing opportunities for milder reaction conditions and metal-free transformations.[6][7][8][9]
The choice of the optimal catalyst will ultimately depend on the specific requirements of the synthesis, including the scale of the reaction, the functional group tolerance of the substrates, and cost considerations. As the field continues to evolve, we can anticipate the development of even more efficient, sustainable, and versatile catalysts for the construction of this important class of molecules.
References
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Hisana, K. N., Afsina, C. M. A., & Anilkumar, G. (2021). Copper-catalyzed N-arylation of pyrroles: an overview. New Journal of Chemistry, 45(37), 17061-17076. [Link]
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Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]
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Cawley, M. J., Cloke, F. G. N., Fitzmaurice, R. J., Pearson, S. E., Scott, J. S., & Caddick, S. (2008). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry, 6(16), 2820–2825. [Link]
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Hisana, K. N., Afsina, C. M. A., & Anilkumar, G. (2021). Copper-catalyzed N-arylation of pyrroles: an overview. New Journal of Chemistry, 45(37), 17061-17076. [Link]
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Dunford, D. G., Knight, D. W., & Wheeler, R. C. (2012). An efficient copper-catalysed pyrrole synthesis. ARKIVOC: Online Journal of Organic Chemistry, 2012(7), 253–273. [Link]
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Gaillard, S., Cazin, C. S. J., & Nolan, S. P. (2012). N-Heterocyclic carbene–palladium catalysts for the direct arylation of pyrrole derivatives with aryl chlorides. Beilstein Journal of Organic Chemistry, 8, 1848–1855. [Link]
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Li, X., Chen, M., Xie, X., Sun, N., Li, S., & Liu, Y. (2015). Synthesis of Multiple-Substituted Pyrroles via Gold(I)-Catalyzed Hydroamination/Cyclization Cascade. Organic Letters, 17(12), 2984–2987. [Link]
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Zhang, T., & Zhang, W. (2025). Palladium-catalyzed denitrative N-arylation of nitroarenes with pyrroles, indoles, and carbazoles. Organic Chemistry Frontiers. [Link]
- Caddick, S., Cloke, F. G. N., Clentsmith, G. K. B., Hitchcock, P. B., McKerrecher, D., & Titcomb, L. R. (2001). A general and efficient protocol for the Buchwald-Hartwig amination of aryl halides. Journal of Organometallic Chemistry, 617-618, 635-640.
- Daugulis, O., & Zaitsev, V. G. (2005). Palladium-Catalyzed Arylation of Pyrrole.
-
Zhang, J., Schmalz, H.-G. (2006). Gold-Catalyzed Reaction of o-Alkynyl-N-arylhydroxylamines with Terminal Alkynes: A New One-Pot Synthesis of Fused Pyrroles. Angewandte Chemie International Edition, 45(40), 6704-6707. [Link]
-
Zhang, T., & Zhang, W. (2025). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Organic & Biomolecular Chemistry. [Link]
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Kumar, A., & Kumar, V. (2016). Practical Copper-catalyzed Synthesis of Pyrroles under Solvent Free Condition. Asian Journal of Organic Chemistry, 5(11), 1369-1372. [Link]
-
Wang, Q., Li, X., & Zhang, Y. (2019). Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction. Organic Chemistry Frontiers, 6(21), 3737-3741. [Link]
-
Li, X., Chen, M., Xie, X., Sun, N., Li, S., & Liu, Y. (2015). Synthesis of Multiple-Substituted Pyrroles via Gold(I)-Catalyzed Hydroamination/Cyclization Cascade. Organic Letters, 17(12), 2984–2987. [Link]
-
Chen, W., Li, H. J., Cheng, Y. F., & Wu, Y. C. (2021). Direct C2-arylation of N-acyl pyrroles with aryl halides under palladium catalysis. Organic & Biomolecular Chemistry, 19(7), 1555–1564. [Link]
-
Chen, W., Li, H. J., Cheng, Y. F., & Wu, Y. C. (2021). Direct C2-arylation ofN-acyl pyrroles with aryl halides under palladium catalysis. Organic and Biomolecular Chemistry, 19(7), 1555-1564. [Link]
-
Németh, B., & Keglevich, G. (2022). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Inorganics, 11(1), 2. [Link]
-
Borah, B., Dwivedi, K. D., & Chowhan, L. R. (2021). Recent approaches in the organocatalytic synthesis of pyrroles. RSC Advances, 11(22), 13585–13601. [Link]
-
Reddy, B. V. S., & Reddy, L. R. (2019). An organocatalytic method for constructing pyrroles via the cycloisomerisation of Z-1-iodo-4-N-methylbenzenesulfonyl-1,6-enynes. Organic & Biomolecular Chemistry, 17(33), 7669–7673. [Link]
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A Guide to the Cross-Validation of Analytical Data: The Case of 1-(2-isopropylphenyl)-1H-pyrrole-2-carbaldehyde
This guide provides a comprehensive framework for the structural elucidation and identity confirmation of the novel organic compound, 1-(2-isopropylphenyl)-1H-pyrrole-2-carbaldehyde. In drug discovery and materials science, the unambiguous confirmation of a molecule's structure is a foundational requirement for further investigation. A single analytical technique is rarely sufficient. Instead, we rely on a multi-faceted, orthogonal approach where data from several independent methods are synthesized to build an unshakeable confirmation.
This document is designed for researchers and scientists in the chemical and pharmaceutical fields. It moves beyond a simple recitation of data to explain the causality behind the analytical strategy, demonstrating how a suite of techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) Spectroscopy—collectively validate the molecular structure.
The Principle of Orthogonal Confirmation
Caption: Workflow for orthogonal confirmation of molecular structure.
Mass Spectrometry: The First Checkpoint
Mass spectrometry (MS) provides the most direct evidence of a compound's molecular weight and formula. For this compound, high-resolution mass spectrometry (HRMS) is the preferred method as it can determine the mass with enough accuracy to predict a unique molecular formula.
Expected Data: The molecular formula is C₁₄H₁₅NO. The expected monoisotopic mass can be calculated with high precision.
| Parameter | Expected Value |
| Molecular Formula | C₁₄H₁₅NO |
| Monoisotopic Mass | 213.1154 g/mol |
| [M+H]⁺ (Protonated) | 214.1226 m/z |
| [M+Na]⁺ (Sodiated) | 236.1049 m/z |
The fragmentation pattern in tandem MS (MS/MS) can further validate the structure. Key expected fragments would arise from the cleavage of the isopropyl group or the bond between the phenyl and pyrrole rings.
Experimental Protocol for ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Ionization Mode: Positive ion mode is typically used to generate [M+H]⁺ or [M+Na]⁺ ions.
-
Infusion: Introduce the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500. The high resolution of the analyzer allows for the differentiation of masses with very small differences, confirming the elemental composition.
NMR Spectroscopy: The Architectural Blueprint
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR provide complementary information to build a complete structural picture.
¹H NMR Spectroscopy: Mapping the Protons
The ¹H NMR spectrum reveals the chemical environment, number, and connectivity of protons. For our target molecule, we expect distinct signals for the isopropyl, phenyl, and pyrrole-carbaldehyde moieties.
Expected ¹H NMR Data (in CDCl₃, ~400 MHz):
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Aldehyde (-CHO) | 9.5 - 9.6 | Singlet (s) | 1H | Highly deshielded by the electronegative oxygen and the pyrrole ring current. |
| Phenyl (Ar-H) | 7.2 - 7.5 | Multiplet (m) | 4H | Protons on the substituted benzene ring. |
| Pyrrole (H5) | 7.1 - 7.2 | Doublet of doublets (dd) | 1H | Coupled to H3 and H4. |
| Pyrrole (H3) | 6.9 - 7.0 | Doublet of doublets (dd) | 1H | Coupled to H4 and H5. |
| Pyrrole (H4) | 6.2 - 6.3 | Triplet (t) | 1H | Coupled to H3 and H5. |
| Isopropyl (-CH) | 2.9 - 3.1 | Septet (sept) | 1H | Coupled to the six methyl protons. |
| Isopropyl (-CH₃) | 1.1 - 1.2 | Doublet (d) | 6H | Two equivalent methyl groups coupled to the single methine proton. |
Note: The proximity of the bulky isopropyl group to the pyrrole ring may cause some rotational hindrance, potentially leading to broader signals or slight variations in the chemical shifts of the phenyl protons.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule.
Expected ¹³C NMR Data (in CDCl₃, ~100 MHz):
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| Aldehyde (C=O) | ~180 | Characteristic chemical shift for an aldehyde carbon. |
| Phenyl (C-ipso, isopropyl) | ~147 | Quaternary carbon attached to the isopropyl group. |
| Phenyl (C-ipso, pyrrole) | ~135 | Quaternary carbon attached to the pyrrole nitrogen. |
| Pyrrole (C2) | ~133 | Carbon bearing the aldehyde group. |
| Phenyl (Ar-C) | 125 - 130 | Aromatic carbons of the phenyl ring. |
| Pyrrole (C5) | ~128 | Pyrrole carbon adjacent to the nitrogen. |
| Pyrrole (C3) | ~112 | Pyrrole carbon adjacent to C2 and C4. |
| Pyrrole (C4) | ~110 | Pyrrole carbon adjacent to C3 and C5. |
| Isopropyl (-CH) | ~28 | Aliphatic methine carbon. |
| Isopropyl (-CH₃) | ~24 | Equivalent aliphatic methyl carbons. |
Experimental Protocol for NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a standard pulse sequence. Ensure sufficient scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. This requires a longer acquisition time than ¹H NMR.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference both spectra to TMS.
Infrared Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds. It is an excellent, rapid technique for confirming the presence of key functional groups.
Expected IR Data: The most prominent and diagnostic peak will be the carbonyl (C=O) stretch of the aldehyde.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | 2970 - 2870 | Medium-Strong |
| C=O Stretch (Aldehyde) | 1670 - 1660 | Strong, Sharp |
| C=C Stretch (Aromatic/Pyrrole) | 1600 - 1450 | Medium-Variable |
| C-N Stretch | 1350 - 1250 | Medium |
The position of the C=O stretch below 1700 cm⁻¹ is characteristic of an aldehyde conjugated with an aromatic system, which lowers the bond order and vibrational frequency. This provides a direct comparison to non-conjugated aldehydes. Data for the parent pyrrole-2-carbaldehyde shows this C=O stretch in a similar region.[1][2]
Experimental Protocol for ATR-FTIR
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.
UV-Visible Spectroscopy: Probing the Conjugated System
UV-Vis spectroscopy measures the absorption of light by a molecule's electrons. It is particularly useful for characterizing compounds with conjugated π-systems, such as the N-aryl-pyrrole-2-carbaldehyde core.
Expected UV-Vis Data: The molecule possesses a significant conjugated system extending from the phenyl ring, through the pyrrole ring, to the carbonyl group. This is expected to result in a strong absorption band (π → π* transition) in the UV region. In contrast, a simple pyrrole ring absorbs at a much shorter wavelength (~210 nm).[3][4] The extended conjugation in the target molecule will shift the maximum absorption (λ_max) to a longer wavelength.
| Solvent | Expected λ_max (nm) |
| Ethanol or Methanol | ~280 - 300 nm |
This technique serves as an excellent comparison point. If an impurity lacking this full conjugation (e.g., an unreacted starting material) were present, its UV-Vis spectrum would be significantly different, making this a useful method for purity assessment as well.
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a very dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or hexane) in a quartz cuvette. The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blanking: Fill a reference cuvette with the pure solvent and use it to zero the instrument (set absorbance to 0).
-
Measurement: Place the sample cuvette in the spectrophotometer and scan a range of wavelengths (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λ_max).
Conclusion: A Synthesized, Validated Identity
By integrating the data from these four orthogonal techniques, we establish a high-confidence structural confirmation for this compound.
-
MS confirms the molecular formula C₁₄H₁₅NO.
-
NMR confirms the specific connectivity of the isopropyl, phenyl, and pyrrole-carbaldehyde fragments, consistent with the 2-isopropylphenyl substitution pattern.
-
IR provides definitive evidence of the key aldehyde functional group, with its vibrational frequency confirming its conjugated nature.
-
UV-Vis verifies the presence of the extended π-electron system, distinguishing it from less conjugated analogues.
Each piece of data supports the others, creating a self-consistent and validated analytical profile. This rigorous, multi-technique approach is indispensable in modern chemical research, ensuring that subsequent biological or material science studies are based on a molecule of known and verified identity.
References
- This citation is a placeholder for a primary synthesis/d
- Reva, I., Lapinski, L., & Fausto, R. (2010). Infrared Spectra and Photochemistry of Matrix-Isolated Pyrrole-2-carbaldehyde. The Journal of Physical Chemistry A, 114(7), 2566–2575.
- This citation is a placeholder for a general spectroscopy textbook, e.g., "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle.
-
NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]
- This citation is a placeholder for a relevant review on analytical techniques in drug development.
-
PubChem. (n.d.). Pyrrole-2-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-phenyl-1H-pyrrole-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Reva, I., Lapinski, L., & Fausto, R. (2010). Infrared Spectra and Photochemistry of Matrix-Isolated pyrrole-2-carbaldehyde. PubMed. Retrieved from [Link]
-
NIST. (n.d.). Pyrrole. In NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). UV–visible spectrum of pyrrole, PA and poly(PAP). Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(2-isopropylphenyl)-1H-pyrrole-2-carbaldehyde
For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 1-(2-isopropylphenyl)-1H-pyrrole-2-carbaldehyde, ensuring the safety of laboratory personnel and the protection of our environment.
Part 1: Hazard Identification and Immediate Safety Precautions
Understanding the potential hazards of this compound is the first step in ensuring safe handling and disposal. Based on data for the analogous compound, Pyrrole-2-carboxaldehyde, this chemical should be treated as a hazardous substance.[3]
Key Hazards:
Personal Protective Equipment (PPE): Before handling the compound, whether in pure form or as a waste product, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Goggles (European standard - EN 166) or face shield.[4] | To prevent contact with the eyes, which can cause serious irritation.[4][5][6] |
| Hand Protection | Chemically resistant protective gloves (e.g., nitrile). | To prevent skin contact and subsequent irritation.[4][5] |
| Body Protection | Lab coat and appropriate protective clothing. | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | Not typically required for small-scale lab use with adequate ventilation. Use a NIOSH/MSHA approved respirator for large quantities or in case of inadequate ventilation.[4] | To avoid inhalation of dust or vapors that may cause respiratory irritation.[4][6] |
Immediate Actions:
-
Spills: In case of a spill, immediately clean up using appropriate absorbent materials. Sweep up solid material and place it in a suitable, sealed container for disposal.[4][6] Avoid generating dust.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4]
Part 2: Segregation and Collection of Waste
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.
Waste Stream Identification: this compound waste should be classified as hazardous chemical waste . It must not be disposed of down the drain or in regular trash.[2][7][8]
Collection Protocol:
-
Container Selection: Use a designated, leak-proof, and chemically compatible waste container. Plastic containers are often preferred over glass to minimize the risk of breakage.[2] The container must have a tightly fitting lid.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[2][9][10] Abbreviations or chemical formulas are not acceptable.[2]
-
Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][10] This area should be near the point of generation and under the direct supervision of laboratory personnel.[1]
-
Incompatible Wastes: Do not mix this waste with other incompatible waste streams. For instance, avoid mixing with strong oxidizing agents, acids, or bases unless as part of a specific neutralization protocol.
Disposal Decision Workflow
The following diagram outlines the critical decision-making process for the disposal of this compound.
Caption: A workflow for the safe disposal of this compound.
Part 3: Disposal Procedures
The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal facility.
Step-by-Step Disposal Guide:
-
Container Management:
-
Ensure the waste container is securely sealed at all times, except when adding waste.
-
Do not overfill the container; a general guideline is to fill to no more than 90% capacity.[1]
-
Store the sealed container in the designated SAA until it is ready for pickup.
-
-
Contacting Waste Management Professionals:
-
Documentation:
-
Maintain accurate records of the waste generated and its disposal.[11] This includes the chemical name, quantity, and date of disposal.
-
Empty Container Disposal: Empty containers that previously held this compound must also be handled with care.
-
Rinsing: Triple rinse the empty container with a suitable solvent.
-
Rinsate Collection: The first rinseate must be collected and disposed of as hazardous waste.[8] Subsequent rinsate may also need to be collected depending on local regulations.
-
Defacing Labels: Completely remove or deface the original label on the container.[8]
-
Final Disposal: Once thoroughly cleaned and with the label removed, the container can typically be disposed of as regular laboratory glassware or plastic waste.
Part 4: Emergency Procedures
In the event of accidental exposure or a large spill, follow these procedures:
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops or persists.[4]
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Call a physician or poison control center immediately.
By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory.
References
Sources
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Comprehensive Safety and Handling Guide for 1-(2-isopropylphenyl)-1H-pyrrole-2-carbaldehyde
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 1-(2-isopropylphenyl)-1H-pyrrole-2-carbaldehyde. The following guidance is based on the safety data for the closely related and structurally similar compound, Pyrrole-2-carboxaldehyde, as well as general best practices for handling aromatic aldehydes. It is imperative to consult the supplier-specific SDS upon receipt of the chemical and to conduct a thorough, institution-specific risk assessment before handling. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, and is intended to supplement, not replace, institutional safety protocols and professional judgment.
Hazard Identification and Risk Assessment: An Expert View
Based on data from analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards associated with structurally similar pyrrole-based aldehydes include:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation.[1][3]
The causality behind these hazards lies in the reactivity of the aldehyde functional group and the overall molecular structure. Aldehydes can react with biological macromolecules, leading to irritation and potential sensitization.[4] Therefore, a proactive and stringent approach to personal protective equipment (PPE) and handling procedures is not just recommended, but essential for ensuring laboratory safety.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is critical to minimize exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures to be performed.
| Protection Type | Equipment Specification | Rationale and Use Case |
| Eye and Face Protection | Chemical safety goggles meeting EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be used in addition to goggles when there is a significant risk of splashing.[3][5] | To protect against splashes, dust, and vapors that can cause serious and potentially irreversible eye damage.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).[6] Glove selection must be based on breakthrough time and the specific solvent being used. Always inspect gloves for tears or punctures before use.[7] | To prevent skin contact, which is a primary route of exposure and can cause significant irritation.[1][2] |
| Body Protection | A flame-resistant laboratory coat, long-sleeved clothing, and closed-toe shoes.[5][6] For procedures with a high risk of splashing, a chemically resistant apron is also recommended. | To protect the skin on the arms and body from accidental splashes and to prevent contamination of personal clothing. |
| Respiratory Protection | Not typically required for small-scale use in a properly functioning chemical fume hood.[3] If engineering controls are insufficient or for large-scale operations, a NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate cartridge for organic vapors should be used. | To prevent inhalation of dust or vapors, which can lead to respiratory tract irritation.[3][8] |
Safe Handling and Operational Protocols: A Step-by-Step Approach
Adherence to a systematic workflow is paramount for minimizing risk. The following protocol outlines the key steps for safely handling this compound.
Preparation and Engineering Controls
-
Designated Work Area: All handling of this compound should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[5][6]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5]
-
Gather Materials: Before starting, assemble all necessary equipment, including PPE, spatulas, weighing paper, solvents, and waste containers.
Weighing and Aliquoting
-
Tare the Balance: Inside the fume hood, place a piece of weighing paper on the analytical balance and tare it.
-
Dispense Solid: Carefully dispense the desired amount of the solid compound onto the weighing paper. Avoid creating dust. If any material is spilled, it must be cleaned up immediately following the spill management plan (Section 4).
-
Transfer: Carefully transfer the weighed compound to your reaction vessel.
Dissolution and Reaction
-
Solvent Addition: Add the desired solvent to the reaction vessel containing the compound.
-
Mixing: Use magnetic or mechanical stirring to dissolve the compound. If heating is required, use a controlled heating mantle and ensure the setup is secure.[6]
-
Monitoring: Monitor the reaction from outside the fume hood sash. Keep the sash at the lowest practical height.
The following diagram illustrates the logical flow of the safe handling process.
Caption: Safe handling workflow for this compound.
Emergency Procedures: Plan for the Unexpected
In the event of an exposure or spill, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. If irritation persists, seek medical attention.[1][2][3]
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.
-
Minor Spills: Restrict access to the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep the material into a designated, labeled waste container.[8][9] Avoid generating dust. Clean the spill area with a suitable solvent, followed by soap and water.
-
Major Spills: Evacuate the laboratory immediately and alert others. Contact your institution's emergency response team.
Waste Disposal Plan: Ensuring Environmental and Personal Safety
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all chemical waste, including contaminated consumables (e.g., gloves, weighing paper, absorbent materials), in a clearly labeled, sealed, and chemically compatible container.[6][9] Aromatic compounds should not be disposed of down the drain.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Disposal Route: Disposal should be carried out through your institution's environmental health and safety office. Incineration is a common disposal method for organic compounds.[10] Some jurisdictions may allow for the chemical deactivation of aldehyde waste, but this must be done in strict accordance with local regulations.[11]
-
Container Decontamination: Empty containers may retain chemical residue and should be decontaminated before disposal or recycling. If this is not feasible, the container must be disposed of as hazardous waste.[9]
By adhering to these comprehensive guidelines, researchers can safely handle this compound, ensuring both personal safety and the integrity of their research.
References
- Vertex AI Search. Aldehyde Disposal.
- Washington State Department of Ecology. Focus on: Treatment by Aldehyde Deactivation.
- EPA NEPIs. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
- WasteWise Disposal and Recycling Products. Aldex® - Aldehyde Disposal Made Easy.
- Sciencemadness Wiki. Proper disposal of chemicals.
- Fisher Scientific. SAFETY DATA SHEET - Pyrrole-2-carboxaldehyde.
- TCI Chemicals. SAFETY DATA SHEET - Pyrrole-2-carboxaldehyde.
- Thermo Fisher Scientific. SAFETY DATA SHEET - 1H-Pyrrole-2-carboxaldehyde.
- Solubility of Things. Safety and Handling of Organic Compounds in the Lab.
- University of California, Los Angeles. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- MDPI. Aldehydes: What We Should Know About Them.
- Sigma-Aldrich. SAFETY DATA SHEET.
- HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Organic Syntheses. Pyrrole-2-carboxaldehyde.
- Santa Cruz Biotechnology. Pyrrole-2-carboxaldehyde Material Safety Data Sheet.
- ChemicalBook. 1H-Pyrrole-2-carbaldehyde - Safety Data Sheet.
- BenchChem. Essential Safety and Logistical Information for Handling 1-sec-Butyl-1H-pyrrole-2-carbaldehyde.
Sources
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Aldehydes: What We Should Know About Them [mdpi.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. apps.ecology.wa.gov [apps.ecology.wa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
